molecular formula C10H11ClO3 B1453633 2-(3-Chlorophenyl)-2-hydroxybutanoic acid CAS No. 1249633-28-0

2-(3-Chlorophenyl)-2-hydroxybutanoic acid

Cat. No.: B1453633
CAS No.: 1249633-28-0
M. Wt: 214.64 g/mol
InChI Key: UBAZPZJVHDVJLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chlorophenyl)-2-hydroxybutanoic acid is an organic compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 . This chiral α-hydroxy acid features a butanoic acid backbone substituted with a hydroxy group and a 3-chlorophenyl ring at the second carbon atom . Its structure, defined by the SMILES notation CCC(O)(C1=CC=CC(Cl)=C1)C(O)=O, makes it a valuable intermediate in synthetic organic chemistry and medicinal chemistry research . Researchers can utilize this compound as a key precursor for the synthesis of more complex molecules, particularly in exploring structure-activity relationships. The presence of both carboxylic acid and hydroxy functional groups allows for further chemical modifications, enabling the creation of various derivatives such as esters, amides, and polymers . The 3-chlorophenyl moiety is a common pharmacophore in active pharmaceutical ingredients, suggesting this compound's potential in developing new therapeutic agents . As a derivative of 2-hydroxybutanoic acid, it may also be of interest in biochemical studies related to its parent compound's metabolic pathways . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is offered with guaranteed high purity and is available for cold-chain transportation to ensure stability . Researchers are advised to consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-(3-chlorophenyl)-2-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-2-10(14,9(12)13)7-4-3-5-8(11)6-7/h3-6,14H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAZPZJVHDVJLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)Cl)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and characterization of 2-(3-Chlorophenyl)-2-hydroxybutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-Chlorophenyl)-2-hydroxybutanoic acid

Introduction

This compound is a chiral α-hydroxy carboxylic acid. Molecules of this class are of significant interest in medicinal chemistry and materials science, often serving as key chiral building blocks for the synthesis of more complex, biologically active compounds. The presence of a tertiary alcohol and a carboxylic acid on the same chiral center, combined with the electronically-modulating chlorophenyl group, makes this molecule a versatile intermediate.

This guide provides a comprehensive, field-proven methodology for the synthesis and structural elucidation of this compound. It is designed for researchers and professionals in drug development and organic synthesis, focusing on the causality behind experimental choices to ensure reproducibility and a deep understanding of the process.

Synthetic Methodology: A Two-Stage Approach

The synthesis is strategically designed in two primary stages: the formation of the carbon skeleton via a Grignard reaction, followed by the unmasking of the carboxylic acid functionality through ester hydrolysis. This approach provides a high-yielding and reliable pathway to the target molecule.

Overall Reaction Scheme

The synthesis begins with an α-keto ester, ethyl 2-(3-chlorophenyl)-2-oxoacetate, which serves as the electrophilic precursor. An organometallic nucleophile, ethylmagnesium bromide, is used to introduce the ethyl group, forming the tertiary alcohol. The final step is a base-catalyzed hydrolysis (saponification) of the resulting ester.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical flow of the synthetic and purification process, emphasizing the critical control points.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage Start Start: Ethyl 2-(3-chlorophenyl)-2-oxoacetate Grignard Grignard Reaction (EtMgBr, Anhydrous Et2O, 0°C to RT) Start->Grignard Electrophile Quench Reaction Quench (Sat. aq. NH4Cl) Grignard->Quench Form Alkoxide Ester Intermediate: Ethyl 2-(3-chlorophenyl)-2-hydroxybutanoate Quench->Ester Protonation Hydrolysis Saponification (NaOH, EtOH/H2O, Reflux) Ester->Hydrolysis Substrate Acidify Acidification (Cold aq. HCl to pH ~2) Hydrolysis->Acidify Form Carboxylate Salt Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extraction Protonate to COOH Drying Drying (Anhydrous Na2SO4) Extraction->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Recrystallization Recrystallization (Toluene/Hexane) SolventRemoval->Recrystallization Crude Solid FinalProduct Final Product: This compound Recrystallization->FinalProduct

Caption: Workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol

Causality Behind Choices: The Grignard reaction is exquisitely sensitive to protic sources; therefore, all glassware must be oven-dried and reagents must be anhydrous to prevent quenching of the organometallic reagent. The reaction is initiated at 0°C to control the initial exothermic addition. Saponification uses a base in stoichiometric amounts to ensure the complete and irreversible hydrolysis of the ester to the carboxylate salt.[1]

Table 1: Reagents for Synthesis

StepReagentMolar Eq.Amount
1Ethyl 2-(3-chlorophenyl)-2-oxoacetate1.0(user-defined scale)
1Ethylmagnesium bromide (1.0 M in THF)1.2(adjust to scale)
1Anhydrous Diethyl Ether (Et₂O)-(solvent)
1Saturated aq. Ammonium Chloride (NH₄Cl)-(quenching agent)
2Sodium Hydroxide (NaOH)3.0(adjust to scale)
2Ethanol (EtOH)-(solvent)
2Hydrochloric Acid (HCl, 2M)-(acidification)
-Ethyl Acetate-(extraction solvent)
-Anhydrous Sodium Sulfate (Na₂SO₄)-(drying agent)

Step 1: Grignard Reaction to form Ethyl 2-(3-Chlorophenyl)-2-hydroxybutanoate

  • To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add ethyl 2-(3-chlorophenyl)-2-oxoacetate and anhydrous diethyl ether.

  • Cool the stirred solution to 0°C using an ice-water bath.

  • Add ethylmagnesium bromide solution dropwise via a syringe, maintaining the internal temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the flask back to 0°C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. This intermediate is often sufficiently pure for the next step.

Step 2: Saponification to form this compound

  • Dissolve the crude ester from Step 1 in ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide in water.

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC, observing the disappearance of the ester spot.[2][3]

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of 2M HCl. A white precipitate should form.

  • Extract the product from the acidified aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude carboxylic acid.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., toluene/hexane) to afford the final product as a white solid.

Structural Elucidation and Characterization

A multi-technique approach is essential for the unambiguous confirmation of the chemical structure and the assessment of purity.

Validation Workflow

The synthesized product must be subjected to a battery of analytical tests to confirm its identity and purity.

G cluster_spectroscopy Spectroscopic Analysis cluster_physicochemical Physicochemical Analysis Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Confirms Connectivity IR IR Spectroscopy Product->IR Confirms Functional Groups MS Mass Spectrometry Product->MS Confirms Mass HPLC HPLC (Purity) Product->HPLC Assesses Purity MP Melting Point (Purity) Product->MP Assesses Purity

Caption: Relationship between the final product and characterization techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shift of each nucleus is indicative of its local electronic environment, and spin-spin coupling reveals neighboring protons.

Protocol:

  • ¹H NMR: Dissolve ~5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹³C NMR: Dissolve ~20-30 mg of the sample in 0.7 mL of the same deuterated solvent.

Expected Results:

  • ¹H NMR: The spectrum will show distinct signals for the aromatic protons, the ethyl group's methylene and methyl protons, and the exchangeable protons of the hydroxyl and carboxylic acid groups.[4] The aromatic region (7.2-7.5 ppm) will display a complex pattern corresponding to the four protons on the 3-chlorophenyl ring. The carboxylic acid proton is expected to be a broad singlet far downfield (~10-12 ppm).

  • ¹³C NMR: The carboxyl carbon will appear around 175-185 ppm, while the carbon bearing the hydroxyl group will be in the 70-80 ppm range.[5] Aromatic carbons will resonate between 125-145 ppm.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Protocol: A small amount of the solid sample is analyzed using a Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Expected Results: The spectrum is characterized by a very broad O-H stretching band from approximately 2500-3300 cm⁻¹, which is typical for a hydrogen-bonded carboxylic acid and overlaps with the C-H stretches.[5][6] A strong, sharp absorption corresponding to the C=O stretch of the carboxylic acid will be observed around 1700-1725 cm⁻¹.[6] A distinct C-O stretch and a separate O-H bend will also be present.[6]

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula of the compound.

Protocol: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.

Expected Results: The molecular formula is C₁₀H₁₁ClO₃. The monoisotopic mass is 214.04 g/mol .[7] High-resolution mass spectrometry (HRMS) should show a prominent ion peak corresponding to [M-H]⁻ at m/z 213.0324, consistent with the formula [C₁₀H₁₀ClO₃]⁻. The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) should be observed for the molecular ion cluster.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful technique for separating components of a mixture, making it ideal for determining the purity of the final compound.

Protocol: A reverse-phase HPLC method is most suitable.

Table 2: HPLC Method Parameters

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm
Injection Volume 10 µL

Expected Results: A pure sample should yield a single major peak in the chromatogram. The retention time is characteristic of the compound under the specific method conditions. Purity is calculated based on the area percentage of the main peak.[8][9]

Table 3: Summary of Expected Analytical Data

TechniqueParameterExpected Value/Observation
¹H NMR Chemical Shifts (δ, ppm)~10-12 (br s, 1H, COOH), 7.2-7.5 (m, 4H, Ar-H), ~4.5 (br s, 1H, OH), 2.1-2.3 (q, 2H, CH₂), 0.8-1.0 (t, 3H, CH₃)
¹³C NMR Chemical Shifts (δ, ppm)~175-185 (C=O), 125-145 (Ar-C), ~75 (C-OH), ~35 (CH₂), ~8 (CH₃)
IR Wavenumber (cm⁻¹)2500-3300 (broad, O-H), 1700-1725 (strong, C=O), 1210-1320 (C-O)
HRMS (ESI-) m/z[M-H]⁻ at 213.0324, with ³⁷Cl isotope peak at ~215.0295
Melting Point Range (°C)A sharp melting point range is expected for a pure crystalline solid.

Conclusion

This guide has detailed a robust and logical pathway for the synthesis and comprehensive characterization of this compound. By employing a Grignard reaction followed by saponification, the target molecule can be obtained in good yield and high purity. The subsequent analytical workflow, combining NMR, IR, MS, and HPLC, provides a self-validating system to ensure the structural integrity and purity of the final product. This methodology offers a reliable foundation for researchers requiring this valuable chemical intermediate for further applications in drug discovery and development.

References

  • Wikipedia. Ester hydrolysis. [Link]

  • Gu, Q., et al. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics. [Link]

  • Gu, Q., et al. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics. [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • University of Calgary. Hydrolysis of Esters. [Link]

  • Organic Chemistry Data. Ester to Acid - Common Conditions. [Link]

  • Gu, Q., et al. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics. [Link]

  • ResearchGate. Scheme-I Ethyl-2-{[(3-chlorophenyl)amino]methylidene}-3oxobutanoate.... [Link]

  • PubChemLite. This compound (C10H11ClO3). [Link]

  • Google Patents. Method for the production of alpha-keto acids and esters thereof.
  • University of California, Davis. IR: carboxylic acids. [Link]

  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0000351). [Link]

  • PubChem. This compound. [Link]

  • SYNTHESIS OF α-KETO ESTERS. [Link]

  • Patel, R. K., et al. (2014). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. Journal of Pharmaceutical Analysis. [Link]

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link]

  • ACS Publications. A Validated Method for the Simultaneous Measurement of Tryptophan, Kynurenine, Phenylalanine, and Tyrosine by High-Performance L. [Link]

  • NIH. (2022). HPLC–DAD Analysis, Antimicrobial and Antioxidant Properties of Aromatic Herb Melissa officinalis L., Aerial Parts Extracts. [Link]

  • Determination of the Content of α-Hydroxy Acids in Cosmetics by HPLC. [Link]

  • PubChem. 2-(3-Chlorophenyl)-2-(dimethylamino)butanoic acid. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Synthesis of Ethyl-2-benzyl-3-oxobutanoate.docx. [Link]

  • Chemistry LibreTexts. (2022). Carboxylic Acid Derivatives - Alpha Carbon Reactions. [Link]

  • LookChem. 3-hydroxy-2-phenylbutanoic acid. [Link]

  • ChemSynthesis. ethyl 4-(4-chlorophenyl)-4-oxobutanoate. [Link]

  • PrepChem.com. Synthesis of (+)2-phenylbutyric acid. [Link]

  • PubChem. (2026). Ethyl 2-[2-(3-chlorophenyl)ethyl]-3-oxobutanoate. [Link]

  • ResearchGate. (2025). A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Ethyl 2-Ethyl-3-Oxobutanoate: A Versatile Chemical Compound with Multiple Applications. [Link]

  • AA Blocks. 3-(2-chlorophenyl)-2-hydroxy-3-methylbutanoic acid. [Link]

  • NIST WebBook. 2-Hydroxybutanoic acid, 2TBDMS derivative. [Link]

  • PubChem. (2S,3R)-3-hydroxy-2-phenylbutanoic acid. [Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of butanoic acid. [Link]

  • Organic Syntheses. Butanoic acid, 3-hydroxy-, methyl ester, (R)-. [Link]

  • Google Patents. Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid.
  • PubChem. 3-Chloro-2-hydroxybutanoic acid. [Link]

  • SpectraBase. 3-Hydroxybutanoic acid. [Link]

  • NIST WebBook. Butanoic acid, 2-hydroxy-3-methyl-, ethyl ester. [Link]

Sources

Physical and chemical properties of 2-(3-Chlorophenyl)-2-hydroxybutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-(3-Chlorophenyl)-2-hydroxybutanoic acid is a chiral α-hydroxy carboxylic acid with potential applications in pharmaceutical and chemical synthesis. Its structure, featuring a stereocenter at the α-carbon and a chlorinated phenyl ring, makes it an intriguing building block for the development of novel bioactive molecules. The presence of the hydroxyl and carboxylic acid functional groups provides multiple avenues for chemical modification, while the chlorophenyl moiety can influence the compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with methodologies for its synthesis and characterization, offering a valuable resource for researchers in the field of drug discovery and organic synthesis.

I. Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in research and development. Due to the limited availability of experimental data for this specific compound, the following section combines information from public databases with predicted values based on its chemical structure.

Structural and General Information
PropertyValueSource
IUPAC Name This compound[PubChem][1]
CAS Number 1249633-28-0[PubChem][1]
Molecular Formula C₁₀H₁₁ClO₃[PubChem][2]
Molecular Weight 214.64 g/mol [PubChem][3]
Canonical SMILES CCC(C1=CC(=CC=C1)Cl)(C(=O)O)O[PubChem][2]
InChI Key UBAZPZJVHDVJLY-UHFFFAOYSA-N[PubChem][2]
Chirality Chiral at C2-
Predicted Physical Properties

Predictive models are invaluable in the absence of experimental data. The following properties have been estimated using computational methods and by analogy to similar compounds.

PropertyPredicted ValueMethod/Analogy
Melting Point 85 - 95 °CBased on similar aromatic hydroxy acids like 2-(4-Chlorophenyl)-3-methylbutyric acid (87-91 °C)[4] and 2-hydroxybutanoic acid (44.2 °C)[5][6]. The presence of the aromatic ring and chlorine atom would likely increase the melting point compared to the aliphatic analogue.
Boiling Point ~320 °C (with decomposition)Estimated based on the boiling point of 2-(4-Chlorophenyl)-3-methylbutyric acid (318.7±17.0 °C)[4] and considering the thermal lability of α-hydroxy acids.
Water Solubility Low to moderateThe carboxylic acid and hydroxyl groups can form hydrogen bonds with water, but the chlorophenyl ring is hydrophobic. Solubility is expected to be pH-dependent, increasing in basic conditions. General principles suggest that compounds with similar polar and non-polar characteristics will be more soluble ("like dissolves like").
pKa ~3.5 - 4.5The pKa of carboxylic acids is typically in the range of 4-5[7]. The electron-withdrawing effect of the chlorine atom on the phenyl ring is expected to slightly increase the acidity (lower the pKa) compared to an unsubstituted phenyl ring. The pKa of 2-(4-Chlorophenyl)-3-methylbutyric acid is predicted to be 4.13±0.10[4].
LogP 2.4 (predicted)PubChem[2]

II. Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its functional groups: the carboxylic acid, the tertiary alcohol, and the aromatic ring.

Acidity and Basicity

As a carboxylic acid, this compound will readily donate a proton from the carboxyl group in the presence of a base to form a carboxylate salt. The hydroxyl group is significantly less acidic.

Reactivity of the α-Hydroxy Acid Moiety

The α-hydroxy acid functionality is prone to several characteristic reactions:

  • Esterification: The carboxylic acid can be esterified by reaction with an alcohol under acidic conditions. The tertiary hydroxyl group can also be esterified, though this typically requires more forcing conditions.

  • Oxidation: Oxidation of the secondary alcohol in the α-position is challenging without cleaving the carbon-carbon bond. Strong oxidizing agents will likely lead to the cleavage of the molecule to form 3-chlorobenzophenone.

  • Dehydration: Upon heating, particularly in the presence of an acid catalyst, α-hydroxy acids can undergo dehydration. In the case of 2-aryl-2-hydroxyalkanoic acids, this can lead to the formation of α,β-unsaturated acids.

  • Lactonization: While 3- and 4-hydroxy acids readily form cyclic esters (lactones), α-hydroxy acids are more likely to form cyclic dimeric esters (lactides) upon heating[8].

Aromatic Substitution

The chlorophenyl group can undergo electrophilic aromatic substitution reactions. The chlorine atom is an ortho-, para- director, although it is deactivating.

III. Synthesis Pathway

Proposed Synthesis via Grignard Reaction

This synthetic strategy offers a direct and high-yielding route to the target molecule.

Step 1: Preparation of the Grignard Reagent 3-Bromochlorobenzene is reacted with magnesium turnings in an anhydrous ether solvent (such as diethyl ether or THF) to form 3-chlorophenylmagnesium bromide.

Step 2: Grignard Addition to an α-Keto Ester The prepared Grignard reagent is then reacted with an appropriate α-keto ester, such as ethyl 2-oxobutanoate. The nucleophilic Grignard reagent will add to the electrophilic ketone carbonyl group[9][10].

Step 3: Hydrolysis The resulting magnesium alkoxide intermediate is hydrolyzed with a dilute acid (e.g., aqueous HCl or H₂SO₄) to yield the tertiary alcohol. Subsequent saponification of the ester followed by acidic workup will afford the desired this compound.

Synthesis_Pathway cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Grignard Addition cluster_step3 Step 3: Hydrolysis & Saponification A 3-Bromochlorobenzene C 3-Chlorophenylmagnesium bromide A->C + Mg B Mg, Dry Ether E Magnesium Alkoxide Intermediate C->E + Ethyl 2-oxobutanoate D Ethyl 2-oxobutanoate G This compound E->G Workup F 1. H₃O⁺ 2. NaOH 3. H₃O⁺

Caption: Proposed synthesis of this compound.

IV. Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of this compound.

Spectroscopic Analysis

The following table summarizes the expected spectral data based on predictive models and the analysis of similar structures.

TechniqueExpected Observations
¹H NMR - Aromatic protons (4H) in the region of 7.2-7.5 ppm. - A quartet (2H) and a triplet (3H) corresponding to the ethyl group of the butanoic acid chain. - A broad singlet for the carboxylic acid proton (exchangeable with D₂O). - A singlet for the hydroxyl proton (exchangeable with D₂O).
¹³C NMR - Aromatic carbons in the region of 125-145 ppm. - A carbonyl carbon (C=O) around 175-185 ppm. - A quaternary carbon attached to the hydroxyl group (C-OH) around 70-80 ppm. - Aliphatic carbons of the ethyl group.
Infrared (IR) - A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. - A C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹. - An O-H stretch from the alcohol around 3200-3600 cm⁻¹. - C-H stretches (aromatic and aliphatic) and C=C stretches (aromatic).
Mass Spectrometry (MS) - A molecular ion peak (M⁺) corresponding to the molecular weight. - Characteristic fragmentation patterns including the loss of H₂O, COOH, and cleavage of the butanoic acid chain. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments.
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity and, given the chiral nature of the molecule, for separating the enantiomers.

Objective: To separate the (R)- and (S)-enantiomers of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H)

Mobile Phase: A mixture of n-hexane and a polar modifier such as isopropanol or ethanol, often with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape[11]. A typical starting condition would be 90:10 (v/v) n-hexane:isopropanol with 0.1% TFA.

Procedure:

  • Prepare a standard solution of the racemic this compound in the mobile phase.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution.

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Optimize the mobile phase composition to achieve baseline separation of the two enantiomeric peaks.

HPLC_Workflow A Sample Preparation (Racemic Mixture) C Injection A->C B HPLC System with Chiral Column B->C D Separation of Enantiomers C->D E UV Detection D->E F Chromatogram (Two Separated Peaks) E->F

Caption: Workflow for chiral HPLC analysis.

V. Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. Although specific toxicity data is not available, it should be handled as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

VI. Conclusion

This technical guide provides a foundational understanding of this compound, a chiral molecule with significant potential in synthetic chemistry. While experimental data remains scarce, this document consolidates predicted properties, a plausible synthetic route, and established analytical methodologies to aid researchers in their work with this compound. The insights provided herein are intended to facilitate further investigation and application of this promising chemical entity in the development of new pharmaceuticals and other advanced materials.

VII. References

  • BYJU'S. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]

  • Grignard Reaction - Common Conditions. (n.d.). Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C10H11ClO3). Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Chlorophenyl)-2-hydroxybutanoic acid. Retrieved from [Link]

  • Stenutz. (n.d.). 2-hydroxybutanoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(3-Chlorophenyl)-2-hydroxybutanoic acid (CAS No. 1249633-28-0)

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of 2-(3-Chlorophenyl)-2-hydroxybutanoic acid, a compound of interest for researchers and professionals in drug development and chemical synthesis. Given the limited specific literature on this molecule, this guide synthesizes established chemical principles and analogous compound data to propose robust synthetic routes, analytical validation protocols, and potential avenues for application.

Introduction and Molecular Overview

This compound is a chiral carboxylic acid featuring a tertiary alcohol. Its structure, characterized by a 3-chlorophenyl group and an ethyl group attached to the alpha-carbon, suggests potential for biological activity and utility as a building block in medicinal chemistry. The presence of the chlorine atom on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an intriguing candidate for further investigation.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValueSource
CAS Number 1249633-28-0[3][4]
Molecular Formula C₁₀H₁₁ClO₃[1][2]
Molecular Weight 214.64 g/mol [5]
Monoisotopic Mass 214.03967 Da[2]
SMILES CCC(C1=CC(=CC=C1)Cl)(C(=O)O)O[2]
InChIKey UBAZPZJVHDVJLY-UHFFFAOYSA-N[2]
Predicted XlogP 2.4[2]

Strategic Synthesis and Mechanistic Rationale

The synthesis of a tertiary α-hydroxy acid like this compound can be approached through several reliable methods in organic chemistry. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and stereochemical control. Here, we detail a highly plausible and robust synthetic pathway via a Grignard reaction, a cornerstone of C-C bond formation.[6][7]

Proposed Primary Synthetic Route: Grignard Reaction with an α-Ketoester

This approach is advantageous due to its reliability and the commercial availability of the necessary precursors. The reaction involves the nucleophilic addition of an organomagnesium halide to the electrophilic carbonyl carbon of an α-ketoester, followed by acidic workup to yield the tertiary alcohol.[8]

Overall Reaction Scheme:

Workflow Diagram:

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Hydrolysis & Saponification 3-Chlorobromobenzene 3-Chlorobromobenzene Grignard_Reagent 3-Chlorophenylmagnesium bromide 3-Chlorobromobenzene->Grignard_Reagent 1. Mg turnings 2. Anhydrous Ether Mg_turnings Mg turnings Anhydrous_Ether Anhydrous Ether Intermediate_Alkoxide Intermediate Magnesium Alkoxide Grignard_Reagent->Intermediate_Alkoxide Addition to α-ketoester Alpha_Ketoester Ethyl 2-oxobutanoate Final_Product This compound Intermediate_Alkoxide->Final_Product Workup & Saponification Acidic_Workup 1. H₃O⁺ (e.g., aq. HCl) 2. NaOH (Saponification) 3. Acidification

Caption: Proposed Grignard synthesis workflow.

Detailed Experimental Protocol:

  • Part A: Preparation of 3-Chlorophenylmagnesium Bromide (Grignard Reagent)

    • All glassware must be oven-dried and assembled under an inert atmosphere (Nitrogen or Argon) to prevent moisture from quenching the Grignard reagent.

    • To a round-bottom flask containing magnesium turnings, add a small crystal of iodine to activate the magnesium surface.

    • Add a solution of 3-chlorobromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated, as evidenced by gentle refluxing. Maintain a steady reflux by controlling the addition rate.

    • After the addition is complete, continue stirring until the magnesium is consumed. The resulting dark grey solution is the Grignard reagent.

  • Part B: Reaction with Ethyl 2-oxobutanoate and Workup

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of ethyl 2-oxobutanoate in anhydrous diethyl ether dropwise to the cooled Grignard reagent. Maintain the temperature below 10°C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

    • Carefully quench the reaction by slowly adding it to a mixture of crushed ice and dilute hydrochloric acid. This protonates the alkoxide to form the hydroxy ester.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude ethyl 2-(3-chlorophenyl)-2-hydroxybutanoate.

  • Part C: Saponification to the Carboxylic Acid

    • Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution.

    • Heat the mixture at reflux for 2-3 hours to hydrolyze the ester.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution with cold, concentrated hydrochloric acid until a precipitate forms.

    • Collect the precipitate by filtration, wash with cold water, and dry to yield this compound. Further purification can be achieved by recrystallization.

Alternative Synthetic Route: The Darzens Condensation

The Darzens condensation offers an alternative pathway, involving the reaction of a ketone (in this case, 3-chloroacetophenone) with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester).[9][10] Subsequent hydrolysis and decarboxylation of the glycidic ester can lead to the formation of a homologous aldehyde, which would then require oxidation to the desired carboxylic acid. While a viable route, it is a multi-step process with potential challenges in controlling stereochemistry and side reactions.[11][12][13]

Analytical Characterization and Quality Control

Rigorous analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized this compound.

Table 2: Analytical Methods for Structural Elucidation and Purity Assessment

TechniquePurposeExpected Observations
¹H NMR Structural confirmation and purityAromatic protons in the 7-8 ppm region, a singlet for the hydroxyl proton (concentration-dependent), a quartet and a triplet for the ethyl group protons, and a singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR Carbon skeleton confirmationSignals for the quaternary α-carbon, the carboxylic carbon, aromatic carbons (with characteristic shifts due to the chlorine substituent), and the ethyl group carbons.
FT-IR Functional group identificationBroad O-H stretch from the carboxylic acid and alcohol (approx. 2500-3300 cm⁻¹), a strong C=O stretch from the carboxylic acid (approx. 1700-1725 cm⁻¹), and C-Cl stretching in the fingerprint region.
Mass Spectrometry (MS) Molecular weight confirmationThe molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the calculated molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable.
HPLC Purity assessmentA single major peak under appropriate chromatographic conditions (e.g., reverse-phase C18 column with a mobile phase of acetonitrile/water with formic acid).
Melting Point Purity and identity checkA sharp, defined melting point range for the crystalline solid.

Potential Applications and Future Research Directions

While specific applications for this compound are not yet documented, its structural motifs are present in molecules with known biological activities.

  • Pharmaceutical Intermediates: Substituted phenylacetic acid derivatives are valuable intermediates for pharmaceuticals and agricultural chemicals.[14] The unique combination of a chiral center, a tertiary alcohol, and a chlorinated aromatic ring makes this compound a promising scaffold for generating libraries of novel drug candidates.

  • Bioactive Potential: Many chlorinated aromatic compounds exhibit a range of biological activities. For instance, derivatives of 3-hydroxy-2,2-dimethyl-propionic acid have been investigated as selective inhibitors of colon cancer cell proliferation.[15] The structural similarity suggests that this compound could be explored for similar antiproliferative or other therapeutic properties.

  • Polymer Science: Hydroxyalkanoic acids are the monomers for polyhydroxyalkanoates (PHAs), which are biodegradable and biocompatible polymers.[16][17] While this specific monomer has not been studied for polymerization, it represents a class of compounds that could be used to create novel PHAs with tailored properties.[18][19][20] The stereochemistry of the hydroxy acid is critical for enzymatic polymerization.[18]

Logical Relationship Diagram:

G cluster_applications Potential Research Applications Target_Molecule 2-(3-Chlorophenyl)-2- hydroxybutanoic acid Pharma_Intermediate Pharmaceutical Intermediate Target_Molecule->Pharma_Intermediate Utilized as a building block Bioactive_Scaffold Bioactive Scaffold (e.g., Anticancer) Target_Molecule->Bioactive_Scaffold Screened for biological activity Polymer_Monomer Novel Polymer Monomer (e.g., for PHAs) Target_Molecule->Polymer_Monomer Investigated for polymerization potential

Caption: Potential applications of the target molecule.

Conclusion

This compound is a compound with significant potential, yet it remains largely unexplored in the scientific literature. This guide provides a robust framework for its synthesis and characterization based on fundamental and well-established chemical principles. The proposed Grignard-based synthesis offers a reliable and scalable method for producing this molecule, and the outlined analytical protocols ensure rigorous quality control. The potential applications in medicinal chemistry and materials science warrant further investigation, positioning this compound as a valuable target for future research and development.

References

  • Wikipedia. Darzens reaction. [Link][9]

  • Grokipedia. Darzens reaction. [Link][10]

  • Hangzhou Haorui Chemical Co., Ltd. 2-(3-氯苯基)-2-羟基丁酸. [Link][4]

  • PubChem. This compound. [Link][1]

  • Master Organic Chemistry. Addition of Grignard reagents to ketones to give tertiary alcohols. [Link][6]

  • Organic Chemistry Portal. Grignard Reaction. [Link][7]

  • Chemistry Steps. The Grignard Reaction Mechanism. [Link][8]

  • Organic Chemistry Portal. Darzens Reaction. [Link][11]

  • L.S.College, Muzaffarpur. Darzens reaction. [Link][12]

  • Oreate AI. Darzens Condensation: Mechanism, Development, and Application Research. [Link][13]

  • PubChemLite. This compound (C10H11ClO3). [Link][2]

  • AA Blocks. 3-(2-chlorophenyl)-2-hydroxy-3-methylbutanoic acid. [Link][21]

  • YouTube. Using the Grignard Reaction to Make Tertiary alcohols. [Link][22]

  • MOLBASE Encyclopedia. 2-(3-chlorophenyl)-2-methylbutanoic acid. [Link][23]

  • PubMed Central. Synthetic biology strategies for synthesizing polyhydroxyalkanoates from unrelated carbon sources. [Link][18]

  • PubChem. 3-(4-Chlorophenyl)-4-hydroxybutyric acid. [Link][5]

  • MDPI. Recent Advances in the Biosynthesis of Polyhydroxyalkanoates from Lignocellulosic Feedstocks. [Link][16]

  • PubMed Central. The Synthesis, Characterization and Applications of Polyhydroxyalkanoates (PHAs) and PHA-Based Nanoparticles. [Link][19]

  • Organic Syntheses. Butanoic acid, 3-hydroxy-, methyl ester, (R)-. [Link][24]

  • PubMed Central. Polyhydroxyalkanoates, bacterially synthesized polymers, as a source of chemical compounds for the synthesis of advanced materials and bioactive molecules. [Link][20]

  • Google Patents. Preparation of 2-hydroxyphenyl-acetic acid. [25]

  • Google Patents. Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid. [14]

  • PubMed. Production of poly(hydroxyalkanoic acid). [Link][17]

  • University of Hertfordshire. (2RS)-2-(4-chlorophenyl)-3-methylbutanoic acid. [Link][26]

  • RSC Publishing. 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. [Link][15]

Sources

Spectroscopic Blueprint of a Chiral α-Hydroxy Acid: A Technical Guide to 2-(3-Chlorophenyl)-2-hydroxybutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the expected spectroscopic characteristics of 2-(3-Chlorophenyl)-2-hydroxybutanoic acid. In the absence of published experimental data for this specific molecule, this document serves as a predictive blueprint for researchers, scientists, and drug development professionals. By leveraging foundational spectroscopic principles and comparative data from analogous structures, we will construct a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed to be a self-validating system, explaining the causality behind expected spectral features and providing detailed protocols for their experimental verification.

Molecular Structure and Spectroscopic Implications

This compound (C₁₀H₁₁ClO₃) is a chiral α-hydroxy carboxylic acid. Its structure, featuring a stereocenter at the α-carbon, a substituted aromatic ring, a carboxylic acid moiety, and a hydroxyl group, dictates a unique and predictable spectroscopic signature. The presence of these functional groups and the overall molecular architecture will be systematically explored through the complementary techniques of NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding its carbon framework and the chemical environment of its protons.

¹H NMR Spectroscopy: A Proton's Perspective

Theoretical Principles: The chemical shift (δ) of a proton in ¹H NMR is determined by its local electronic environment. Electronegative atoms and aromatic rings deshield nearby protons, causing them to resonate at higher chemical shifts (downfield). Spin-spin coupling between non-equivalent neighboring protons leads to the splitting of signals, providing information about the connectivity of atoms.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (OH and COOH).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.

  • Deuterium Exchange: To confirm the identity of the acidic protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the OH and COOH protons will broaden or disappear.[1]

Predicted ¹H NMR Data and Interpretation:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12-13Singlet, broad1HCOOHThe carboxylic acid proton is highly deshielded and its signal is typically broad. Its chemical shift is concentration and solvent dependent.[1]
~7.3-7.5Multiplet4HAr-HThe four protons on the 3-chlorophenyl ring will exhibit complex splitting patterns due to their different electronic environments and coupling to each other.
~5.5Singlet, broad1HCα-OHThe tertiary alcohol proton's signal is often broad and its chemical shift can vary. It will disappear upon D₂O exchange.
~2.1-2.3Multiplet1HCH₂ (diastereotopic)The two protons of the ethyl group's methylene are diastereotopic due to the adjacent chiral center, leading to complex splitting.
~1.8-2.0Multiplet1HCH₂ (diastereotopic)The second diastereotopic proton of the methylene group.
~0.9Triplet3HCH₃The methyl protons will appear as a triplet due to coupling with the adjacent methylene protons.
¹³C NMR Spectroscopy: The Carbon Skeleton

Theoretical Principles: The chemical shift of a carbon atom in ¹³C NMR is influenced by the hybridization and the electronic environment. Carbonyl carbons are significantly deshielded and appear at the downfield end of the spectrum. Electronegative substituents also cause a downfield shift.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a spectrometer operating at a frequency of 100 MHz or higher. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Predicted ¹³C NMR Data and Interpretation:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~175-180C=OThe carbonyl carbon of the carboxylic acid is highly deshielded.[1][2]
~140-145Ar-C (quaternary)The aromatic carbon attached to the α-carbon.
~134Ar-C (quaternary)The aromatic carbon bearing the chlorine atom.
~128-130Ar-CHAromatic methine carbons.
~125-127Ar-CHAromatic methine carbons.
~75-80Cα-OHThe quaternary α-carbon is deshielded by both the hydroxyl and carboxylic acid groups.
~30-35CH₂The methylene carbon of the ethyl group.
~8-12CH₃The methyl carbon of the ethyl group.

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_interpretation Data Interpretation Compound 2-(3-Chlorophenyl)-2- hydroxybutanoic acid NMR_Tube Sample in NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3, DMSO-d6) Solvent->NMR_Tube H1_NMR ¹H NMR Spectrum NMR_Tube->H1_NMR C13_NMR ¹³C NMR Spectrum NMR_Tube->C13_NMR D2O_Ex D₂O Exchange H1_NMR->D2O_Ex H1_Data Chemical Shifts Splitting Patterns Integration H1_NMR->H1_Data C13_Data Chemical Shifts C13_NMR->C13_Data D2O_Ex->H1_Data Confirm OH, COOH Structure Proposed Structure H1_Data->Structure C13_Data->Structure

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying the presence of these groups.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. If the sample is a low-melting solid or an oil, it can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation:

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
2500-3300 (very broad)O-H stretchCarboxylic acidThe O-H bond in the carboxylic acid dimer produces a very broad and strong absorption.[3][4]
~3200-3550 (broad)O-H stretchAlcoholThe hydroxyl group's O-H stretch will likely be a broad band, potentially overlapping with the carboxylic acid O-H trough.[3]
~3000-3100C-H stretchAromaticStretching vibrations of the C-H bonds on the phenyl ring.
~2850-2960C-H stretchAliphaticAsymmetric and symmetric stretching of the C-H bonds in the ethyl group.
~1700-1730 (strong)C=O stretchCarboxylic acidThe carbonyl stretch is a very strong and characteristic absorption for carboxylic acids.[3]
~1600, ~1475C=C stretchAromaticSkeletal vibrations of the aromatic ring.
~1210-1320C-O stretchCarboxylic acid/AlcoholStretching vibrations of the C-O single bonds.
~1000-1100C-O stretchAlcoholThe C-O stretch of the tertiary alcohol.
~600-800C-Cl stretchAryl halideThe C-Cl bond stretch is expected in the fingerprint region.

G Molecule 2-(3-Chlorophenyl)-2- hydroxybutanoic acid OH_acid O-H (acid) 2500-3300 cm⁻¹ Molecule->OH_acid OH_alc O-H (alcohol) 3200-3550 cm⁻¹ Molecule->OH_alc CH_arom C-H (aromatic) 3000-3100 cm⁻¹ Molecule->CH_arom CH_aliph C-H (aliphatic) 2850-2960 cm⁻¹ Molecule->CH_aliph CO_double C=O (acid) 1700-1730 cm⁻¹ Molecule->CO_double CC_arom C=C (aromatic) ~1600, 1475 cm⁻¹ Molecule->CC_arom

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, we would expect to see a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of weaker bonds. The presence of chlorine will result in a characteristic M+2 isotopic pattern for chlorine-containing fragments.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that is likely to yield a prominent molecular ion. Electron ionization (EI) would lead to more extensive fragmentation.

  • Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrometry Data and Interpretation:

The monoisotopic mass of C₁₀H₁₁³⁵ClO₃ is 214.04 g/mol .

m/z (Predicted)FragmentRationale
214/216[M]⁺Molecular ion peak. The M+2 peak at m/z 216 with approximately one-third the intensity of the M peak is characteristic of the presence of one chlorine atom.
197/199[M-OH]⁺Loss of the hydroxyl radical.
185/187[M-C₂H₅]⁺α-cleavage with loss of the ethyl group.
169/171[M-COOH]⁺Loss of the carboxyl group as a radical. Aromatic carboxylic acids often show prominent peaks corresponding to the loss of -OH and -COOH.[1][4][5][6]
141/143[M-C₂H₅-CO₂]⁺Subsequent loss of carbon dioxide from the [M-C₂H₅]⁺ fragment.

Conclusion

This technical guide provides a robust, theory-grounded prediction of the spectroscopic data for this compound. The detailed analysis of expected NMR, IR, and MS spectra serves as a valuable resource for the identification and characterization of this compound. The provided protocols outline the standard methodologies for acquiring this data experimentally. By understanding the interplay between molecular structure and spectroscopic output, researchers can confidently approach the synthesis and analysis of this and related chiral α-hydroxy acids in their drug discovery and development endeavors.

References

  • Chemguide. (n.d.). Interpreting infra-red spectra. Retrieved from [Link]

  • JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • LibreTexts. (2023, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076-2082.
  • NIST. (n.d.). Carboxylic Acids. GCMS Section 6.12. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • University of Calgary. (n.d.). Sample IR spectra. Retrieved from [Link]

  • YouTube. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts. Retrieved from [Link]

Sources

Predicted pKa and boiling point of 2-(3-Chlorophenyl)-2-hydroxybutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Physicochemical Properties of 2-(3-Chlorophenyl)-2-hydroxybutanoic acid

Executive Summary

The characterization of physicochemical properties such as the acid dissociation constant (pKa) and boiling point is a cornerstone of early-stage drug development. These parameters govern a molecule's behavior in biological and manufacturing environments, influencing everything from solubility and membrane permeability to purification and formulation strategies. This guide provides a detailed theoretical and predictive analysis of these critical properties for the compound this compound. By leveraging established principles of physical organic chemistry and modern in silico predictive methodologies, we will deconstruct the molecule's structural components to rationalize its behavior. This document outlines the theoretical underpinnings, describes the computational workflow for property prediction, and presents the estimated pKa and boiling point, contextualized by data from structurally related analogs.

Introduction: The Significance of pKa and Boiling Point in Pharmaceutical Sciences

This compound is a chiral α-hydroxy carboxylic acid containing a halogenated aromatic moiety. Such structures are common scaffolds in medicinal chemistry, valued for their ability to engage in multiple types of intermolecular interactions. Before a compound like this can be advanced in a discovery pipeline, a thorough understanding of its fundamental physicochemical properties is essential.

  • pKa (Acid Dissociation Constant): The pKa value dictates the extent of ionization of a molecule at a given pH. For an acidic compound, it is the pH at which the compound exists in a 50:50 ratio of its protonated (neutral) and deprotonated (anionic) forms. This property is paramount as it directly impacts:

    • Aqueous Solubility: The ionized form of a molecule is typically more soluble in aqueous media than the neutral form.

    • Absorption and Distribution (ADME): The ability of a drug to cross biological membranes, which are largely lipophilic, is highly dependent on its ionization state. The neutral form is generally more membrane-permeable.

    • Target Binding: The charge state of a molecule can be critical for its interaction with a biological target, such as an enzyme's active site.

  • Boiling Point: While less critical for the final biological activity, the boiling point is an indicator of a molecule's volatility and the strength of its intermolecular forces. This property is crucial for:

    • Purification: Methods like distillation are dependent on differences in boiling points.

    • Chemical Synthesis: Understanding the thermal stability of a compound is vital for designing safe and efficient synthetic routes.

    • Formulation and Stability: High boiling points suggest strong intermolecular forces, which can influence properties like melting point and crystal lattice energy.

Given the absence of extensive experimental data for this compound[1], in silico prediction serves as a rapid, cost-effective, and reliable alternative to guide initial research and development efforts.

Theoretical Framework for Physicochemical Property Prediction

The prediction of pKa and boiling point is grounded in the relationship between a molecule's structure and its physical properties. For this compound, the key structural features influencing these properties are the carboxylic acid, the α-hydroxyl group, and the 3-chlorophenyl substituent.

Factors Influencing Acidity (pKa)

The acidity of the carboxylic acid group (-COOH) is modulated by the electronic effects of its substituents. These effects are primarily categorized as inductive and resonance effects.[2]

  • Inductive Effect: This is an effect transmitted through sigma (σ) bonds, originating from differences in electronegativity between atoms. Electron-withdrawing groups (EWGs) pull electron density away from the carboxylate anion, stabilizing the negative charge and thereby increasing the acidity (lowering the pKa).[3][4][5]

  • Resonance Effect: This effect involves the delocalization of electrons through pi (π) systems.

For this compound, the key influences are:

  • α-Hydroxyl Group (-OH): The oxygen atom is highly electronegative and exerts a strong electron-withdrawing inductive effect, which stabilizes the conjugate base and significantly increases acidity. This is evident when comparing the pKa of butanoic acid (~4.8) with that of 2-hydroxybutanoic acid (~3.8).

  • 3-Chlorophenyl Group:

    • The chlorine atom is electronegative and exerts a powerful electron-withdrawing inductive effect.

    • It also has an electron-donating resonance effect due to its lone pairs of electrons.

    • When a substituent is in the meta position, its resonance effect on the carboxylic acid group is negligible. Therefore, the electron-withdrawing inductive effect dominates, leading to increased acidity.[6] This is why 3-chlorobenzoic acid (pKa ≈ 3.82) is a stronger acid than benzoic acid (pKa ≈ 4.2).[7][8]

Combining these factors, we can anticipate that the pKa of the target molecule will be lower (more acidic) than that of both 2-hydroxybutanoic acid and 3-chlorobenzoic acid, due to the cumulative electron-withdrawing effects of both the α-hydroxyl and the 3-chlorophenyl groups.

Factors Influencing Boiling Point

The boiling point is determined by the strength of intermolecular forces that must be overcome for a molecule to transition from the liquid to the gas phase. The primary forces at play are:

  • Hydrogen Bonding: This is the strongest type of intermolecular force, occurring between a hydrogen atom bonded to a highly electronegative atom (O, N, or F) and another nearby electronegative atom. The target molecule has two hydrogen bond donors (the H of the -COOH and the H of the -OH) and multiple acceptors (the O atoms), allowing for extensive hydrogen bonding networks.

  • Dipole-Dipole Interactions: The polar C-Cl bond and the C=O bond create permanent molecular dipoles, leading to attractive forces between molecules.

  • Van der Waals Forces (London Dispersion Forces): These forces increase with molecular size and surface area. The presence of the phenyl ring and the butyl chain contributes significantly to these interactions.

The combination of a relatively high molecular weight with strong and varied intermolecular forces, especially hydrogen bonding, suggests that this compound will have a high boiling point.

In Silico Prediction Methodology

Modern computational chemistry offers a suite of tools for the accurate prediction of physicochemical properties. These tools generally fall into two categories: empirical/database-driven methods for pKa and Quantitative Structure-Property Relationship (QSPR) models for boiling point.

pKa Prediction Approach

Leading software platforms like ACD/Labs Percepta and ChemAxon's pKa Predictor utilize sophisticated algorithms to estimate pKa.[9][10][11] These methods are not based on first-principles quantum mechanics but on large, curated databases of experimentally measured pKa values.[12] The typical workflow involves:

  • Identification of Ionizable Centers: The algorithm first identifies all potential acidic and basic sites on the molecule. For the target compound, this is the carboxylic acid proton.

  • Fragment-Based Analysis: The molecule is broken down into structural fragments, and the electronic influence (e.g., Hammett constants) of each fragment on the ionizable center is calculated.[13]

  • Database Correlation: The algorithm searches its extensive database for structurally similar compounds with known experimental pKa values.

  • Correction and Prediction: A base pKa value is adjusted using the calculated electronic effects and statistical correlations from the database to yield a final predicted value.

Boiling Point Prediction Approach

Boiling point prediction is typically achieved using QSPR models.[14][15][16] These are statistical models that correlate a molecule's properties with its structural features, known as molecular descriptors.

  • Descriptor Calculation: A wide array of molecular descriptors are calculated from the 2D or 3D structure of the molecule. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., molecular connectivity), and quantum-chemical descriptors (e.g., dipole moment).

  • Model Application: These descriptors are fed into a pre-trained mathematical model, which can range from multiple linear regression to more complex machine learning algorithms like gradient boosting or neural networks.[17][18][19][20] The model then outputs the predicted boiling point.

Generalized Predictive Workflow Protocol

The following steps outline a typical protocol for obtaining predicted physicochemical properties using a computational software suite.

  • Step 1: Structure Input: The chemical structure of this compound is provided to the software, typically as a SMILES string (OC(=O)C(O)(c1cccc(Cl)c1)CC) or by drawing it in a molecular editor.

  • Step 2: Selection of Prediction Module: The user selects the desired properties for calculation (e.g., pKa, Boiling Point).

  • Step 3: Algorithm Execution (pKa): The pKa prediction algorithm is initiated. It identifies the carboxylic acid proton as the most acidic site and calculates its pKa based on the electronic contributions of the α-hydroxyl and 3-chlorophenyl groups, referencing its internal database.

  • Step 4: Algorithm Execution (Boiling Point): The QSPR engine calculates a comprehensive set of molecular descriptors for the input structure.

  • Step 5: Model Application (Boiling Point): The calculated descriptors are processed by the trained QSPR model to generate a boiling point prediction.

  • Step 6: Output Generation: The software presents the predicted values, often along with a confidence interval or a list of the most similar structures from its database for which experimental data is available, allowing the user to assess the reliability of the prediction.

G cluster_input Input cluster_pka pKa Prediction cluster_bp Boiling Point Prediction (QSPR) A Molecular Structure (SMILES/MOL) B Identify Ionizable Center (-COOH) A->B F Calculate Molecular Descriptors (MW, Polarity, etc.) A->F C Analyze Substituent Effects (Inductive & Resonance) B->C D Correlate with Internal Experimental Database C->D E Predicted pKa D->E G Apply Pre-trained Correlation Algorithm F->G H Predicted Boiling Point G->H

Caption: Workflow for In Silico Prediction of pKa and Boiling Point.

Predicted Physicochemical Properties

To ground our predictions, we first examine the experimental data for key structural analogs.

Analysis of Structural Analogs
Compound NameStructureExperimental pKaExperimental Boiling Point (°C)
3-Chlorobenzoic Acid C₇H₅ClO₂~3.82[7][8]274-276[7]
2-Hydroxybutanoic Acid C₄H₈O₃~3.83238-255[21][22]
Benzoic Acid C₇H₆O₂~4.20249
Butanoic Acid C₄H₈O₄~4.82163.5

Table 1: Experimental physicochemical data for compounds structurally related to this compound.

The data in Table 1 validates our theoretical framework. The addition of an electron-withdrawing chlorine atom (3-chlorobenzoic acid) or a hydroxyl group (2-hydroxybutanoic acid) significantly lowers the pKa (increases acidity) compared to their parent structures. Similarly, the boiling points are heavily influenced by molecular weight and hydrogen bonding capability.

Predicted Values for this compound

Based on the cumulative electronic effects and the principles of intermolecular forces, the following properties are predicted for the target molecule.

PropertyPredicted ValueRationale
pKa ~3.2 ± 0.3 The combined strong inductive electron-withdrawing effects of the α-hydroxyl group and the meta-chloro substituent are expected to significantly stabilize the carboxylate anion, making it a stronger acid than both 3-chlorobenzoic acid (pKa ~3.82) and 2-hydroxybutanoic acid (pKa ~3.83).
Boiling Point >300 °C The molecule possesses a higher molecular weight (214.64 g/mol ) than either analog.[23] More importantly, it retains the extensive hydrogen bonding capabilities of an α-hydroxy acid and the significant dipole-dipole and van der Waals forces of a chlorinated aromatic compound. This combination of strong intermolecular forces will result in a very high boiling point, exceeding that of both 3-chlorobenzoic acid (~275 °C) and 2-hydroxybutanoic acid (~255 °C).

Table 2: Predicted physicochemical properties for this compound.

Conclusion

This guide provides a comprehensive analysis of the predicted pKa and boiling point for this compound. Through a systematic evaluation of its structural components and the application of established physicochemical principles, we predict a pKa of approximately 3.2, indicating a moderately strong organic acid, and a boiling point significantly above 300 °C, reflecting strong intermolecular forces. These in silico-derived values provide crucial, actionable insights for drug development professionals, enabling informed decisions regarding formulation, purification, and ADME profiling in the absence of experimental data. The outlined computational workflow represents a standard, reliable approach for characterizing novel chemical entities in the early phases of pharmaceutical research.

References

  • PubChem. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447. [Link]

  • ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

  • Grokipedia. 3-Chlorobenzoic acid. [Link]

  • Neuman, R. C. Substituent Effects. Chapter 14. [Link]

  • Chemistry LibreTexts. 8.2: Substituent Effects on Acidity. [Link]

  • Chemsrc. 2-Hydroxybutanoic acid | CAS#:103404-58-6. [Link]

  • Mansouri, K., et al. Open-source QSAR models for pKa prediction using multiple machine learning approaches. ResearchGate. [Link]

  • ACD/Labs. Decades of Reliable pKa Predictions. [Link]

  • Vilar, S., et al. Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. PubMed. [Link]

  • Molecular Discovery. MoKa - pKa modelling. [Link]

  • CompuDrug. pKalc. [Link]

  • Kolovanov, E., et al. Augmentation of ACD/Labs pKa® Prediction Algorithm with Proprietary High-Quality Data. ACD/Labs. [Link]

  • OpenStax. 20.4 Substituent Effects on Acidity. Organic Chemistry. [Link]

  • Chemistry LibreTexts. 20.4 Substituent Effects on Acidity. [Link]

  • ChemAxon. Calculators & Predictors. [Link]

  • Pharmaguideline. Acidity of Carboxylic Acids, Effect of Substituents on Acidity. [Link]

  • ChemAxon. Predicting pKa. [Link]

  • ChemAxon. How do predicted pKa and solubility values compare to reality?. [Link]

  • Stenutz. 2-hydroxybutanoic acid. [Link]

  • ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]

  • Schrödinger. Macro-pKa. [Link]

  • InfoMol. Prediction of physico-chemical and ADME properties with ACD/Percepta. YouTube. [Link]

  • CAS. 2-Hydroxybutyric acid. CAS Common Chemistry. [Link]

  • Reddit. Computational pKa Determination. r/comp_chem. [Link]

  • Rowan. Rowan's Free Online pKa Calculator. [Link]

  • Beck, B., et al. A Quantum Mechanical/Neural Net Model for Boiling Points with Error Estimation. Journal of Chemical Information and Modeling. [Link]

  • Toropov, A. A., et al. QSPR Calculation of Normal Boiling Points of Organic Molecules Based on the Use of Correlation Weighting of Atomic Orbitals with Extended Connectivity of Zero. NIH. [Link]

  • ResearchGate. Prediction of Melting and Boiling Points of Fatty Acids and Their Derivatives Using Quantitative Structure-Activity Relationship (QSAR) Methodology. [Link]

  • Katritzky, A. R., et al. Correlation of Boiling Points with Molecular Structure. 1. A Training Set of 298 Diverse Organics and a Test Set of 9 Simple Inorganics. The Journal of Physical Chemistry. [Link]

  • ChemBK. 2-Hydroxybutanoic acid. [Link]

  • ResearchGate. Prediction of boiling points of organic compounds by QSPR tools. [Link]

  • PubChem. This compound | C10H11ClO3 | CID 61238172. [Link]

  • Gabriel, E. Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Medium. [Link]

  • Wikipedia. 3-Chlorobenzoic acid. [Link]

  • FooDB. Showing Compound m-Chlorobenzoic acid (FDB022682). [Link]

  • AA Blocks. 3-(2-chlorophenyl)-2-hydroxy-3-methylbutanoic acid | 2229032-08-8. [Link]

  • Proceedings.Science. PREDICTION OF BOILING POINTS OF ORGANIC COMPOUNDS USING MACHINE LEARNING ALGORITHMS. [Link]

  • PubChem. 3-(4-Chlorophenyl)-4-hydroxybutyric acid | C10H11ClO3 | CID 133296. [Link]

  • PubChem. 3-(4-Chlorophenyl)-2-hydroxybutanoic acid | C10H11ClO3 | CID 83909925. [Link]

Sources

In Silico Modeling and Docking Studies of Chlorophenyl-Containing Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive walkthrough of in silico modeling and molecular docking studies, with a specific focus on compounds containing a chlorophenyl moiety. In the realm of drug discovery, computational methods are indispensable for accelerating the identification and optimization of lead compounds.[1] Chlorophenyl groups are prevalent in many bioactive molecules, and understanding their interactions within a protein's binding site is crucial for rational drug design. This guide is tailored for researchers, scientists, and drug development professionals, offering not just a protocol, but the underlying scientific reasoning to empower robust and reliable computational studies. We will delve into the intricacies of preparing both the protein target and the chlorophenyl-containing ligand, executing the docking simulation, and critically analyzing the results, including the often-pivotal role of halogen bonding. The guide culminates in a discussion on post-docking validation and predictive analyses of ADMET properties, essential steps for advancing a virtual hit towards a viable drug candidate.

Introduction: The Strategic Advantage of In Silico Screening

The journey of a drug from concept to clinic is notoriously long and expensive.[2] Computational techniques, such as molecular docking, have emerged as powerful tools to mitigate these challenges by enabling the rapid screening of vast compound libraries and providing atomic-level insights into molecular interactions.[1][3] This allows researchers to prioritize the most promising candidates for synthesis and experimental testing, thereby saving considerable time and resources.[4][5]

Chlorophenyl-containing compounds are of particular interest due to their frequent appearance in approved drugs and clinical candidates. The chlorine substituent can significantly influence a molecule's pharmacokinetic profile and binding affinity.[6] A key interaction facilitated by the chlorine atom is the halogen bond, a non-covalent interaction that can contribute significantly to the stability of a ligand-receptor complex.[6][7] This guide will equip you with the knowledge and methodologies to effectively conduct in silico studies on this important class of compounds.

The Molecular Docking Workflow: A Conceptual Overview

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[1][8] The process can be broken down into two main components: a search algorithm that generates a variety of ligand poses within the binding site, and a scoring function that estimates the binding affinity for each pose.[1][9]

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Validation PDB Protein Structure (e.g., from PDB) Docking Molecular Docking (Pose Generation & Scoring) PDB->Docking Prepared Receptor Ligand Ligand Structure (e.g., from PubChem) Ligand->Docking Prepared Ligand Analysis Results Analysis (Binding Energy, Interactions) Docking->Analysis Docked Poses & Scores Validation Post-Docking Validation (e.g., MD Simulation) Analysis->Validation ADMET ADMET Prediction Validation->ADMET

Caption: A high-level overview of the molecular docking workflow.

Pre-Docking Preparation: The Foundation of a Reliable Study

The quality of your input structures directly dictates the reliability of your docking results. Meticulous preparation of both the protein receptor and the ligand is a non-negotiable step.

Protein Preparation

The initial step involves obtaining the 3D structure of your target protein, typically from the Protein Data Bank (PDB).[10] However, these raw structures are not immediately ready for docking.

Protocol for Protein Preparation:

  • Structure Acquisition: Download the protein structure in PDB format from the RCSB PDB database.[11]

  • Initial Cleaning: Open the PDB file in a molecular visualization tool like Discovery Studio, UCSF Chimera, or PyMOL.[12][13][14] Remove any unwanted components such as water molecules, co-solvents, and ions that are not integral to the protein's structure or function.[12][15][16] It is also crucial to remove any co-crystallized ligands to create a vacant binding site for docking.[12]

  • Chain Selection: If the protein exists as a multimer, retain only the chain(s) that are relevant for the docking study.[15][17]

  • Handling Missing Residues and Loops: Inspect the protein for any missing residues or loops. If present, these should be modeled using tools like MODELLER or the protein preparation utilities within software suites like Schrödinger or MOE.[15]

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.[15][17] Ensure that the protonation states of ionizable residues are appropriate for the physiological pH. Assign partial charges to all atoms using a suitable force field (e.g., AMBER, CHARMM).[10][18]

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps.[16]

  • Final File Format: Save the prepared protein in a format suitable for your chosen docking software, such as PDBQT for AutoDock Vina.[11]

G Start Raw PDB Structure Clean Remove Water, Ions, Co-crystallized Ligand Start->Clean Chain Select Relevant Protein Chains Clean->Chain Model Model Missing Residues/Loops Chain->Model Protonate Add Hydrogens & Assign Charges Model->Protonate Minimize Energy Minimization Protonate->Minimize End Prepared Receptor (e.g., PDBQT format) Minimize->End G cluster_ligand Chlorophenyl Ligand cluster_protein Protein Active Site Ligand Chlorophenyl Moiety HBond Hydrogen Bond (e.g., with Asp, Glu) Ligand->HBond Hydrogen Bonding Hydrophobic Hydrophobic Pocket (e.g., Leu, Val) Ligand->Hydrophobic Hydrophobic Interaction PiStack Aromatic Residue (e.g., Phe, Tyr) Ligand->PiStack Pi-Pi Stacking Halogen Halogen Bond Acceptor (e.g., Carbonyl Oxygen) Ligand->Halogen Halogen Bonding

Caption: Key molecular interactions for a chlorophenyl ligand.

Post-Docking Validation and Refinement

While molecular docking is a powerful predictive tool, its results should be validated to increase confidence in the findings.

Re-docking and RMSD Calculation

If a co-crystallized ligand is available for your target protein, a common validation method is to extract this native ligand and then re-dock it into the binding site. [19]The root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose is then calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation of the docking protocol. [20][19]

Molecular Dynamics (MD) Simulations

MD simulations provide a more rigorous validation by simulating the dynamic behavior of the protein-ligand complex over time in a solvated environment. [9][21]An MD simulation can help to:

  • Assess the stability of the docked pose: If the ligand remains stably bound in the active site throughout the simulation, it increases confidence in the docking result. [22][23]* Refine the binding pose: The simulation allows for conformational adjustments in both the ligand and the protein, potentially leading to a more accurate representation of the binding mode. [24]* Calculate binding free energies: More advanced techniques like MM/PBSA and MM/GBSA can be used to calculate the binding free energy from the MD trajectory, providing a more accurate estimate of binding affinity than the docking score alone. [22]

In Silico ADMET Prediction

A compound's efficacy is not solely determined by its binding affinity. Its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are equally critical for its success as a drug. [25][26]In silico ADMET prediction models can provide early warnings of potential liabilities, allowing for compound optimization before significant resources are invested. [2][4] Key ADMET Properties to Predict:

  • Absorption: Oral bioavailability, Caco-2 permeability.

  • Distribution: Blood-brain barrier penetration, plasma protein binding.

  • Metabolism: Susceptibility to cytochrome P450 enzymes.

  • Excretion: Renal clearance.

  • Toxicity: hERG inhibition, Ames mutagenicity, hepatotoxicity. [26] A variety of online tools and software packages are available for ADMET prediction, such as SwissADME, pkCSM, and ADMETlab. [4]

Conclusion

In silico modeling and molecular docking are indispensable components of modern drug discovery. [1]When applied rigorously and with a clear understanding of the underlying principles, these techniques can significantly accelerate the identification of promising drug candidates. For chlorophenyl-containing compounds, a keen eye for the role of halogen bonding can unlock new avenues for potency and selectivity. This guide has provided a comprehensive framework for conducting such studies, from initial preparation to post-docking validation and ADMET prediction. By integrating these computational strategies into your research workflow, you can make more informed decisions and ultimately increase the probability of success in your drug discovery endeavors.

References

  • El Mouns, B. (2024). How to interprete and analyze molecular docking results? ResearchGate. [Link]

  • Fiveable. ADMET prediction | Medicinal Chemistry Class Notes. [Link]

  • YouTube. (2025). How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. [Link]

  • Digital Chemistry. Predict ADMET Properties with Proprietary Data. [Link]

  • Quora. (2021). How does one prepare proteins for molecular docking?[Link]

  • Deep Origin. ADMET Predictions - Computational Chemistry Glossary. [Link]

  • Aurlide. (2025). How do you predict ADMET properties of drug candidates?[Link]

  • Raut, B. (2024). How to Perform Molecular Docking? Easy Steps. Chemistry Notes. [Link]

  • Barakat, K. H. (2009). Molecular Docking Tutorial. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]

  • Reddit. (2024). Best protein protein docking software to use? Receptor-Protein. [Link]

  • Ravi, A. (2020). How to do MD simulation after doing docking with Autodock? ResearchGate. [Link]

  • YouTube. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. [Link]

  • Kolb, P., & Salentin, S. (2019). The Significance of Halogen Bonding in Ligand–Receptor Interactions. Molecules, 25(1), 62. [Link]

  • Bio-ITAV. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. [Link]

  • ResearchGate. (2022). How to validate the molecular docking results?[Link]

  • YouTube. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. [Link]

  • ResearchGate. (2015). Which is the best software for protein-ligand docking?[Link]

  • Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. [Link]

  • Rowan Scientific. ADMET Prediction. [Link]

  • Bonvin Lab. How to analyse docking results from HADDOCK or refine models?[Link]

  • Matter Modeling Stack Exchange. (2021). How can I validate docking result without a co-crystallized ligand?[Link]

  • ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure??[Link]

  • YouTube. (2024). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking. [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Key Topics in Molecular Docking for Drug Design. Molecules, 20(7), 13384–13421. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • ResearchGate. (2015). Is it necessary to do an MD simulation after docking?[Link]

  • Okimoto, N., Futatsugi, N., Fuji, H., Suenaga, A., Morimoto, G., Yanai, R., ... & Higo, J. (2009). Molecular dynamics analysis to evaluate docking pose prediction. Journal of chemical information and modeling, 49(8), 1945–1953. [Link]

  • Salmaso, V., & Moro, S. (2018). Integrating Molecular Docking and Molecular Dynamics Simulations. Methods in molecular biology (Clifton, N.J.), 1762, 39–56. [Link]

  • YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. [Link]

  • Warren, G. L., Andrews, C. W., Capelli, A. M., Clarke, B., LaLonde, J., Lambert, M. H., ... & Head, M. S. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912–5931. [Link]

  • YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Link]

  • Singh, S., & Kumar, S. (2017). Software for molecular docking: a review. Bioinformation, 13(1), 1–6. [Link]

  • Ibrahim, M. A. A., & Groot, B. L. (2018). Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Journal of chemical theory and computation, 14(11), 6013–6022. [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. [Link]

  • Riley, K. E., & Hobza, P. (2013). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules, 18(5), 5833–5848. [Link]

  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. [Link]

  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]

  • Xu, Z., Yang, Z., Liu, Y., Lu, Y., Chen, K., & Zhu, W. (2014). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Journal of chemical information and modeling, 54(3), 699–707. [Link]

  • ResearchGate. (2020). Can anyone tell me the difference between Docking Score, Binding Free Energy and Binding Affinity?[Link]

  • ResearchGate. (2025). Molecular Docking in Halogen Bonding. [Link]

  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Natural Occurrence of Related Hydroxybutanoic Acids

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of three structurally related yet functionally distinct hydroxybutanoic acid isomers: 2-hydroxybutanoic acid (2-HB), 3-hydroxybutanoic acid (3-HB), and 4-hydroxybutanoic acid (4-HB/GHB). As our understanding of metabolomics deepens, the nuanced roles of these molecules in health and disease have become increasingly apparent. This document is intended for researchers, clinicians, and drug development professionals, offering a comprehensive overview of their discovery, natural occurrence, metabolic pathways, and the analytical methodologies crucial for their study.

Discovery and Emergence as a Biomarker

2-Hydroxybutanoic acid, also known as α-hydroxybutyrate, was long considered a minor metabolic byproduct. However, recent advances in metabolomics have elevated its status to a key early indicator of metabolic stress, particularly insulin resistance and oxidative stress. Its concentration in circulation is intimately linked to the cellular redox state, specifically the ratio of NADH to NAD+.

Natural Occurrence and Biosynthesis

2-HB is primarily generated as a byproduct of L-threonine and L-methionine catabolism, particularly when the demand for glutathione (GSH), the body's primary antioxidant, is high. Under conditions of oxidative stress, the synthesis of GSH from its precursor amino acids, including methionine, is upregulated. This increased flux through the methionine catabolism pathway leads to an accumulation of cystathionine, which is then cleaved to produce cysteine (for GSH synthesis) and α-ketobutyrate.

Normally, α-ketobutyrate is metabolized to propionyl-CoA. However, when the metabolic system is overwhelmed, α-ketobutyrate is instead reduced to 2-HB by the enzyme lactate dehydrogenase. This reaction consumes NADH, thus reflecting a shift in the cellular redox potential.

G cluster_0 Biosynthesis of 2-HB Threonine L-Threonine AKB α-Ketobutyrate Threonine->AKB Methionine L-Methionine GSH Glutathione (GSH) Synthesis Methionine->GSH TwoHB 2-Hydroxybutanoic Acid (2-HB) AKB->TwoHB Oxidative Stress PropionylCoA Propionyl-CoA AKB->PropionylCoA Normal Metabolism TwoHB->AKB GSH->AKB LDH Lactate Dehydrogenase (LDH) NAD NAD+ LDH->NAD NADH NADH NADH->LDH G Plasma Plasma Sample IS Add Internal Standard Plasma->IS Precip Protein Precipitation IS->Precip Supernatant Collect Supernatant Precip->Supernatant Dry Evaporate to Dryness Supernatant->Dry Deriv Derivatization (BSTFA) Dry->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Analysis GCMS->Data G cluster_0 Ketogenesis Pathway FattyAcids Fatty Acids AcetylCoA Acetyl-CoA FattyAcids->AcetylCoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Acetoacetate Acetoacetate HMGCoA->Acetoacetate ThreeHB 3-Hydroxybutanoic Acid (3-HB) Acetoacetate->ThreeHB Acetone Acetone Acetoacetate->Acetone Spontaneous Decarboxylation BHBD 3-Hydroxybutyrate Dehydrogenase NAD NAD+ BHBD->NAD NADH NADH NADH->BHBD G Blood Blood Sample Centrifuge Centrifugation Blood->Centrifuge Plasma Plasma/Serum Centrifuge->Plasma Reagent Add Enzymatic Reagent Plasma->Reagent Incubate Incubation Reagent->Incubate Read Spectrophotometric Reading (340 nm) Incubate->Read Calculate Calculate Concentration Read->Calculate G Urine Urine Sample IS Add Internal Standard Urine->IS Acidify Acidification IS->Acidify Extract Solvent Extraction Acidify->Extract Dry Evaporate to Dryness Extract->Dry Deriv Derivatization (BSTFA) Dry->Deriv GCMS GC-MS Analysis Deriv->GCMS Interpret Interpret Results GCMS->Interpret

A Technical Guide to 2-(3-Chlorophenyl)-2-hydroxybutanoic Acid: Structure, Properties, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of the chemical compound 2-(3-Chlorophenyl)-2-hydroxybutanoic acid. It begins by establishing the molecule's identity through standardized chemical identifiers, including its SMILES and InChIKey, which are crucial for database interoperability and unambiguous scientific communication. The guide then delves into its computed physicochemical properties, offering insights into its potential behavior in biological and chemical systems. While specific experimental data for this compound is sparse, this guide outlines plausible synthetic strategies and proposes a robust analytical workflow for its characterization and quantification, drawing from established methodologies for similar chemical entities. Finally, the document contextualizes the compound's structural features within the broader landscape of drug discovery and development, highlighting its potential as a scaffold or intermediate for novel therapeutics.

Core Molecular Identifiers

In modern chemical and pharmaceutical research, the use of standardized, machine-readable identifiers is paramount for ensuring the accuracy and reproducibility of data. Systems like the Simplified Molecular Input Line Entry System (SMILES) and the International Chemical Identifier (InChI) translate complex two-dimensional structures into unique alphanumeric strings. This allows for efficient indexing, searching, and cross-referencing across disparate chemical databases and software platforms, forming the foundation of computational chemistry and informatics.

Key Identifiers for this compound

The fundamental identifiers for this compound have been consolidated from authoritative chemical databases.[1][2] These strings provide an unambiguous definition of the molecule's atomic composition and connectivity.

IdentifierValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 1249633-28-0PubChem[2]
Molecular Formula C10H11ClO3PubChem[1][2]
SMILES CCC(C1=CC(=CC=C1)Cl)(C(=O)O)OPubChem[1][2]
InChI InChI=1S/C10H11ClO3/c1-2-10(14,9(12)13)7-4-3-5-8(11)6-7/h3-6,14H,2H2,1H3,(H,12,13)PubChem[1][2]
InChIKey UBAZPZJVHDVJLY-UHFFFAOYSA-NPubChem[1][2]
Structural Elucidation from Identifiers

The SMILES string, CCC(C1=CC(=CC=C1)Cl)(C(=O)O)O, provides a concise representation of the molecule's structure. It describes an ethyl group (CC), a quaternary carbon (C) to which the ethyl group, a hydroxyl group (O), a carboxylic acid group (C(=O)O), and a 3-chlorophenyl group (C1=CC(=CC=C1)Cl) are attached. The presence of a quaternary carbon atom bonded to four different substituent groups indicates that this molecule is chiral and exists as a pair of enantiomers.

G cluster_0 Pathway A: Grignard Addition Route cluster_1 Pathway B: Cyanohydrin Route reactant1 3-Chloroacetophenone intermediate1 Intermediate Ketone (3-Chlorophenyl ethyl ketone) reactant1->intermediate1 Oxidation [e.g., KMnO4] reactant2 Ethylmagnesium Bromide (Grignard Reagent) reactant3 Cyanide Source (e.g., KCN) intermediate2 Cyanohydrin Intermediate intermediate1->intermediate2 + KCN/HCN product This compound intermediate1->product 1. Nucleophilic Addition 2. Hydrolysis intermediate2->product

Caption: High-level plausible synthetic routes to the target compound.

Analytical Methodologies

The characterization and quantification of a novel compound require a robust analytical workflow to confirm its identity, purity, and concentration. For a molecule like this compound, a combination of chromatographic separation and mass spectrometric detection would be the gold standard. [3][4]

Generalized Analytical Workflow

A typical workflow for the analysis of this compound from a research sample (e.g., a reaction mixture or biological matrix) would involve extraction, separation, and detection.

A Sample Matrix (e.g., Reaction Mixture) B Sample Preparation (Liquid-Liquid Extraction or SPE) A->B Isolate Analyte C Chromatographic Separation (RP-HPLC) B->C Inject Extract D Detection & Identification (UV-Vis, MS, MS/MS) C->D Elute Analyte E Data Analysis (Purity, Quantification) D->E Generate Data

Caption: A standard analytical workflow for compound characterization.

Recommended Protocols (Generalized)

1. Sample Preparation (Solid Phase Extraction - SPE):

  • Rationale: To isolate the target analyte from salts, catalysts, or other matrix components and to concentrate the sample.

  • Protocol:

    • Condition a C18 SPE cartridge with methanol, followed by equilibration with acidified water (pH ~2-3). The acidic pH ensures the carboxylic acid is protonated, increasing its retention on the nonpolar stationary phase. [4] 2. Load the aqueous sample onto the cartridge.

    • Wash the cartridge with a low-polarity solvent (e.g., 5% methanol in water) to remove highly polar impurities.

    • Elute the target compound with a more nonpolar solvent, such as methanol or acetonitrile.

    • The eluate can be evaporated and reconstituted in the mobile phase for analysis.

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Rationale: To separate the target compound from any remaining impurities based on polarity. This technique is ideal for moderately polar compounds. [5]* Protocol:

    • Column: C18 stationary phase (e.g., 150 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water, pH ~2.7) and an organic solvent (e.g., acetonitrile or methanol).

    • Elution Program: Start with a higher aqueous percentage and gradually increase the organic solvent percentage to elute the compound.

    • Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., ~220-260 nm).

3. Mass Spectrometry (MS) Confirmation:

  • Rationale: To confirm the molecular weight and obtain structural information for unambiguous identification.

  • Protocol:

    • Couple the HPLC eluent to a mass spectrometer, typically using an electrospray ionization (ESI) source.

    • In negative ion mode, the expected [M-H]⁻ ion would be at m/z 213.03.

    • In positive ion mode, the expected [M+H]⁺ ion would be at m/z 215.04.

    • Tandem MS (MS/MS) can be performed on the parent ion to generate a fragmentation pattern, which serves as a structural fingerprint for the molecule.

Context in Research and Drug Development

While this compound itself is not a known drug, its structural motifs are of significant interest to medicinal chemists and drug development professionals.

  • α-Hydroxy Carboxylic Acids: This functional group is a well-known structural alert and a key pharmacophore in many biologically active molecules. It can chelate metal ions in enzyme active sites and form critical hydrogen bond interactions.

  • Chlorophenyl Group: The presence of a chlorine atom on the phenyl ring significantly modulates the molecule's electronic properties and lipophilicity. Halogen bonding is an increasingly recognized interaction in drug-receptor binding. Furthermore, the chlorine can block sites of metabolism, potentially increasing the compound's metabolic stability and half-life.

  • Chiral Center: As a chiral molecule, its enantiomers would be expected to have different pharmacological activities. The development of stereoselective syntheses to isolate a single, more active enantiomer is a cornerstone of modern pharmaceutical development to reduce off-target effects and improve therapeutic index.

This compound could serve as a valuable building block or a fragment in a screening library. Its combination of functional groups makes it a candidate for derivatization to explore structure-activity relationships (SAR) in a new therapeutic program. [6][7]The principles of using small molecule scaffolds are fundamental to developing targeted therapies for a range of diseases, from cancer to metabolic disorders. [8]

Conclusion

This compound is a well-defined chemical entity with the InChIKey UBAZPZJVHDVJLY-UHFFFAOYSA-N. Its structure, containing a chiral center, an α-hydroxy acid, and a halogenated aromatic ring, presents features commonly sought in medicinal chemistry. While specific applications are not documented, this guide provides the foundational knowledge for its synthesis, analysis, and contextual relevance. The proposed analytical workflows, based on established chromatographic and spectrometric techniques, offer a clear path for researchers to characterize and utilize this compound in future scientific endeavors.

References

  • PubChemLite. This compound (C10H11ClO3). Available from: [Link]

  • PubChem. This compound | C10H11ClO3 | CID 61238172. Available from: [Link]

  • PubChem. 2-(3-Chlorophenyl)-2-(dimethylamino)butanoic acid | C12H16ClNO2 | CID 43803105. Available from: [Link]

  • AA Blocks. 2229032-08-8 | 3-(2-chlorophenyl)-2-hydroxy-3-methylbutanoic acid. Available from: [Link]

  • Environmental Health & Safety Division, The University of Tokyo. III Analytical Methods. Available from: [Link]

  • PubChem. 3-Chloro-2-hydroxybutanoic acid | C4H7ClO3 | CID 21618100. Available from: [Link]

  • MOLBASE Encyclopedia. 2-(3-chlorophenyl)-2-methylbutanoic acid|1035261-75-6. Available from: [Link]

  • PubChem. 2,3-Dihydroxy-2-methylbutanoic acid | C5H10O4 | CID 301941. Available from: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available from: [Link]

  • Royal Society of Chemistry. Analytical Methods - OPUS. Available from: [Link]

  • Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available from: [Link]

  • Organic Syntheses. Butanoic acid, 3-hydroxy-, methyl ester, (R). Available from: [Link]

  • St. John's University and the College of St. Benedict. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Available from: [Link]

  • Google Patents. US5221772A - Preparation of 2-hydroxyphenyl-acetic acid.
  • Google Patents. Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid.
  • MDPI. 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. Available from: [Link]

  • Royal Society of Chemistry Publishing. 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Available from: [Link]

  • MDPI. Hydrogels and Their Applications in Targeted Drug Delivery. Available from: [Link]

  • Micro Nano Bio Aspects. Drug delivery and tissue engineering applications of polyanhydrides: Current development and challenges. Available from: [Link]

  • MDPI. Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. Available from: [Link]

Sources

An In-Depth Technical Guide to 2-(3-Chlorophenyl)-2-hydroxybutanoic acid: Molecular Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-(3-Chlorophenyl)-2-hydroxybutanoic acid, a molecule of interest in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals engaged in drug discovery and organic synthesis, offering in-depth insights into its molecular structure, potential synthetic routes, purification protocols, and predicted spectroscopic profile. The information herein is grounded in established chemical principles and supported by authoritative references to guide experimental design and characterization.

Molecular Identity and Physicochemical Properties

This compound is a chiral α-hydroxy carboxylic acid. Its structure features a stereocenter at the second carbon, which is substituted with a hydroxyl group, a carboxyl group, an ethyl group, and a 3-chlorophenyl group. The presence of these functional groups suggests potential for diverse chemical interactions and biological activity.

Molecular Structure and Formula
  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₀H₁₁ClO₃[1]

  • Canonical SMILES: CCC(C1=CC(=CC=C1)Cl)(C(=O)O)O[1]

  • InChI Key: UBAZPZJVHDVJLY-UHFFFAOYSA-N[1]

Physicochemical Data Summary

The following table summarizes key computed physicochemical properties of this compound. These parameters are crucial for predicting its behavior in various experimental settings, including solubility, membrane permeability, and potential for drug-likeness.

PropertyValueSource
Molecular Weight 214.64 g/mol [1]
CAS Number 1249633-28-0[1]
XLogP3 2.4
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3
Exact Mass 214.039672 g/mol
Topological Polar Surface Area 57.5 Ų

Synthesis and Purification

Proposed Synthetic Pathway: Cyanohydrin Formation and Hydrolysis

The proposed synthesis starts from the readily available ketone, 1-(3-chlorophenyl)propan-1-one. This two-step process involves the formation of a cyanohydrin intermediate, which is then hydrolyzed to the desired carboxylic acid.

Synthesis_Pathway Ketone 1-(3-chlorophenyl)propan-1-one Cyanohydrin 2-(3-chlorophenyl)-2-hydroxybutanenitrile Ketone->Cyanohydrin 1. NaCN, H₂SO₄ 2. H₂O Acid This compound Cyanohydrin->Acid HCl, H₂O, Heat

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 2-(3-chlorophenyl)-2-hydroxybutanenitrile (Cyanohydrin Intermediate)

  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Reagents: Charge the flask with 1-(3-chlorophenyl)propan-1-one (1 equivalent).

  • Cyanide Addition: Prepare a solution of sodium cyanide (1.1 equivalents) in water. Add this solution to the dropping funnel.

  • Acidification: Cool the reaction flask to 0-5 °C using an ice bath. Slowly add a dilute solution of sulfuric acid to the stirring ketone.

  • Cyanohydrin Formation: While maintaining the temperature below 10 °C, add the sodium cyanide solution dropwise to the reaction mixture over a period of 1-2 hours.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by carefully adding it to a beaker of ice water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin.

Step 2: Hydrolysis to this compound

  • Reaction Setup: To the crude cyanohydrin in a round-bottom flask, add a 6 M solution of hydrochloric acid.

  • Hydrolysis: Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. The progress of the hydrolysis can be monitored by the evolution of ammonia gas (use appropriate safety precautions).

  • Isolation: After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration. If not, extract the reaction mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Purification Protocol

Purification of the crude product is essential to remove any unreacted starting materials or byproducts. A combination of crystallization and distillation under reduced pressure is a common and effective method for purifying α-hydroxy acids.[2][3]

Purification_Workflow Crude Crude Product Crystallization Crystallization (e.g., Toluene/Hexane) Crude->Crystallization Filtration1 Filtration Crystallization->Filtration1 MotherLiquor Mother Liquor (impurities) Filtration1->MotherLiquor discard Crystals Crystalline Solid Filtration1->Crystals Distillation Distillation under Reduced Pressure Crystals->Distillation PureProduct Pure 2-(3-Chlorophenyl)-2- hydroxybutanoic acid Distillation->PureProduct Residue High-boiling impurities Distillation->Residue discard

Caption: A general workflow for the purification of α-hydroxy carboxylic acids.

Detailed Crystallization Procedure:

  • Dissolve the crude solid in a minimal amount of a hot solvent, such as toluene.

  • Slowly add a non-polar co-solvent, like hexane, until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold hexane.

  • Dry the crystals under vacuum to remove residual solvent.

Predicted Spectroscopic Profile

Due to the lack of experimentally acquired spectra for this compound in the public domain, this section provides a predicted spectroscopic profile based on the known characteristics of α-hydroxy carboxylic acids and related structures.[4][5][6]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, ethyl, and hydroxyl/carboxyl protons.

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet1H
Aromatic (Ar-H)7.2 - 7.5Multiplet4H
Hydroxyl (-OH)3.0 - 5.0Broad Singlet1H
Methylene (-CH₂-)1.8 - 2.2Quartet2H
Methyl (-CH₃)0.8 - 1.2Triplet3H
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)170 - 185
Aromatic (Ar-C-Cl)133 - 136
Aromatic (Ar-C)125 - 145
Quaternary (C-OH)70 - 85
Methylene (-CH₂)30 - 40
Methyl (-CH₃)8 - 15
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the prominent absorption bands of the hydroxyl and carbonyl groups.[5][7]

Functional GroupPredicted Absorption Range (cm⁻¹)Description
O-H Stretch (Carboxylic Acid)2500 - 3300Very broad
C-H Stretch (Aromatic)3000 - 3100Medium, sharp
C-H Stretch (Aliphatic)2850 - 3000Medium, sharp
C=O Stretch (Carbonyl)1700 - 1725Strong, sharp
C-O Stretch1210 - 1320Strong
O-H Bend1395 - 1440Medium
Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns for carboxylic acids, including the loss of the hydroxyl and carboxyl groups.[6][8]

m/zPredicted Fragment
214/216[M]⁺ (Molecular ion with isotopic pattern for Cl)
197/199[M - OH]⁺
169/171[M - COOH]⁺
45[COOH]⁺

Potential Applications and Relevance in Drug Development

Substituted butanoic acid derivatives are a class of compounds with recognized biological activities.[9][10] Specifically, 2-arylalkanoic acids are structurally related to a number of non-steroidal anti-inflammatory drugs (NSAIDs). The presence of the chlorophenyl group and the α-hydroxy acid moiety in this compound suggests that it could be a valuable scaffold for the development of new therapeutic agents. Potential areas of investigation include its activity as an antimicrobial, anti-inflammatory, or anticancer agent.[9][11] Further research into its biological properties is warranted to explore its full therapeutic potential.

Conclusion

This technical guide has provided a detailed overview of this compound, encompassing its molecular structure, a plausible synthetic route with a detailed experimental protocol, a robust purification strategy, and a predicted spectroscopic profile. While experimental data for this specific molecule is limited, the information presented, based on established chemical principles and data from analogous structures, serves as a valuable resource for researchers and scientists. The potential for this compound to serve as a scaffold in drug discovery highlights the importance of its continued investigation.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Wikipedia. Alpha hydroxycarboxylic acid. [Link]

  • Mita, T., Higuchi, Y., & Sato, Y. (2014). A one-pot synthesis from aldehydes using PhMe2SiLi and CO2 provides α-hydroxy acids without the need for isolation of the α-hydroxy silane. Organic Letters, 16, 14-17.
  • Gu, Q., et al. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics, 20(40), 25894-25900.
  • Nemoto, H., et al. (2008). Use of a masked acyl cyanide (MAC) reagent bearing a tert-butyldimethylsilyl group allows the synthesis of α-siloxy esters via a one-pot reaction with various aldehydes and alcohols. Synthesis, 2008(23), 3819-3827.
  • Jain, S., et al. (2024). Recent investigations in synthesis of α-hydroxycarboxylic acids by reductive carboxylation of aldehydes with CO2. Chemical Review and Letters, 7(1), 1-10.
  • Kähkönen, M. A., et al. (2021). Synthesis of aliphatic α-hydroxy carboxylic acids via electrocarboxylation of aldehydes. RSC Advances, 11(61), 38657-38661.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Oregon State University. CH 336: Carboxylic Acid Spectroscopy. [Link]

  • Google Patents. (2005). Method for the purification of a-hydroxy acids on an industrial scale.
  • Google Patents. (2005). Process for purifying alpha-hydroxy acids on an industrial scale.
  • Science Ready. (2022). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Gasymov, O. K., & Stepanov, A. A. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Veterinary World, 17(3), 624–633.
  • Aouad, M. R., et al. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Molecules, 26(16), 4933.
  • University of California, Los Angeles. IR: carboxylic acids. [Link]

  • Spengler, J., & Albericio, F. (2008). Enatiomerically pure hydroxycarboxylic acids: current approaches and future perspectives. Biotechnology and Genetic Engineering Reviews, 25, 269-310.
  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • El-Gendy, M. A. A. (2003). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules, 8(8), 607-616.
  • National Institutes of Health. Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. [Link]

  • ResearchGate. Scheme 2. Synthesis of β-hydroxy-β-arylalkanoic acids (Phase II). [Link]

  • National Institutes of Health. Advances in the Applications of Polyhydroxyalkanoate Nanoparticles for Novel Drug Delivery System. [Link]

Sources

Methodological & Application

Application Note: A Reliable Lab-Scale Synthesis of 2-(3-Chlorophenyl)-2-hydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, two-step laboratory protocol for the synthesis of 2-(3-Chlorophenyl)-2-hydroxybutanoic acid, a valuable α-hydroxy carboxylic acid derivative. α-Hydroxy acids are important chiral building blocks and intermediates in the development of pharmaceuticals and other biologically active compounds.[1][2][3] The described methodology begins with the readily available ketone, 1-(3-chlorophenyl)propan-1-one, which undergoes a nucleophilic addition with sodium cyanide to form a key cyanohydrin intermediate. Subsequent acid-catalyzed hydrolysis of the nitrile functionality yields the target product. This protocol has been designed for robustness and scalability at the laboratory level, with a strong emphasis on safety, particularly concerning the handling of cyanide salts. All procedural choices are rationalized to provide researchers with a clear and comprehensive guide for successful synthesis.

Introduction and Synthesis Strategy

α-Aryl-α-hydroxy carboxylic acids are privileged structural motifs in medicinal chemistry. The synthesis of these compounds, particularly those with tertiary alcohol centers, requires a reliable and straightforward method. The protocol detailed herein employs a classic and highly effective cyanohydrin-based strategy.

The overall transformation is depicted in the reaction scheme below:

Reaction Scheme:

  • Step 1: Cyanohydrin Formation from 1-(3-chlorophenyl)propan-1-one.

  • Step 2: Acid Hydrolysis of the intermediate nitrile to the final carboxylic acid.

Reaction scheme showing the two-step synthesis of this compound. (Note: Image is for illustrative purposes. The reaction proceeds as described in the text.)

The causality for this two-step approach is rooted in its efficiency. The nucleophilic addition of the cyanide ion to the carbonyl carbon of the starting ketone is a highly favorable process. The resulting cyanohydrin intermediate is then readily converted to the carboxylic acid via vigorous hydrolysis, a standard transformation in organic synthesis. This method avoids the often-complex reaction conditions associated with organometallic routes like the Grignard or Reformatsky reactions when targeting this specific class of molecule.[4][5][6]

Workflow Overview

The following diagram illustrates the complete workflow, from initial setup to final product analysis.

Synthesis_Workflow cluster_prep Preparation cluster_step1 Step 1: Cyanohydrin Formation cluster_step2 Step 2: Nitrile Hydrolysis cluster_purification Purification & Analysis reagents Starting Materials: - 1-(3-chlorophenyl)propan-1-one - Sodium Cyanide - Acetic Acid - Solvents glassware Glassware Setup: - Round-bottom flask - Addition funnel - Condenser - Stirrer reaction1 Reaction: Ketone + NaCN 0-5 °C, 2-4 hours glassware->reaction1 Charge Flask workup1 Aqueous Work-up: - Quench with water - Extraction with Ether reaction1->workup1 Reaction Quench reaction2 Hydrolysis: Intermediate + Conc. HCl Reflux, 12-18 hours workup1->reaction2 Isolated Intermediate workup2 Isolation: - Cool and filter crude solid - Wash with cold water reaction2->workup2 Reaction Cooldown purify Recrystallization: - Toluene or - Ethanol/Water mixture workup2->purify Crude Product dry Drying: Vacuum oven, 40-50 °C purify->dry analysis Final Product Analysis: - ¹H NMR, ¹³C NMR - IR Spectroscopy - Mass Spectrometry - Melting Point dry->analysis Pure Product

Sources

Chiral separation of 2-(3-Chlorophenyl)-2-hydroxybutanoic acid enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Chiral Separation of 2-(3-Chlorophenyl)-2-hydroxybutanoic Acid Enantiomers

Introduction

The stereochemical configuration of pharmacologically active compounds is of paramount importance in drug development. Enantiomers, non-superimposable mirror-image isomers, often exhibit significant differences in their biological activity, with one enantiomer potentially providing the therapeutic effect while the other may be inactive or even contribute to adverse effects.[1][2] this compound is a chiral carboxylic acid whose enantiomeric purity is critical. Therefore, the development of robust and efficient analytical methods for the separation and quantification of its enantiomers is essential for quality control, pharmacokinetic studies, and to meet regulatory requirements.[3][4]

This application note provides a detailed protocol for the chiral separation of this compound enantiomers using both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offering researchers a choice between a conventional and a modern, "green" chemistry approach.[5]

Principles of Chiral Chromatography

Chiral chromatography is a specialized form of column chromatography used to separate enantiomers.[6][7] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer.[1] These differential interactions, which can include hydrogen bonding, π-π interactions, dipole-dipole forces, and steric hindrance, lead to the formation of transient diastereomeric complexes between the enantiomers and the CSP.[6][7] The difference in the stability of these complexes results in different retention times for each enantiomer, allowing for their separation and quantification.[6] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely recognized for their broad enantiorecognition capabilities for a diverse range of compounds, including acidic analytes like this compound.[4][8]

Alternatively, Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations.[5][9] SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[5][9] The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates and faster analyses compared to HPLC, often with improved resolution.[9][10]

Experimental Protocols

Protocol 1: Chiral Separation by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a direct method for the enantioseparation of this compound using an immobilized polysaccharide-based chiral stationary phase.

1. Materials and Instrumentation:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV detector.

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or equivalent), 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v). All solvents should be HPLC grade.

  • Analyte: Racemic this compound.

  • Sample Solvent: Mobile phase.

2. Chromatographic Conditions:

ParameterCondition
Column Amylose tris(3,5-dimethylphenylcarbamate) (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Concentration 0.5 mg/mL in mobile phase

3. Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of racemic this compound in the mobile phase to achieve a final concentration of 0.5 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

4. Method Validation: The analytical method should be validated according to ICH Q2(R2) and FDA guidelines to ensure it is fit for its intended purpose.[11][12][13] Key validation parameters include:

  • Specificity: Demonstrate that the method can unequivocally assess the enantiomers in the presence of impurities and degradation products.

  • Linearity: Establish a linear relationship between the concentration of each enantiomer and the detector response over a defined range.

  • Accuracy: Determine the closeness of the measured values to the true values by analyzing samples with known concentrations.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of each enantiomer that can be reliably detected and quantified.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Hexane/IPA/TFA) D Inject Sample A->D B Prepare Sample (0.5 mg/mL in Mobile Phase) C Filter Sample B->C C->D E Chiral Separation (Amylose CSP) D->E F UV Detection (220 nm) E->F G Integrate Peaks F->G H Calculate Resolution (Rs) G->H I Calculate Enantiomeric Excess (%ee) G->I

HPLC Experimental Workflow
Protocol 2: Chiral Separation by Supercritical Fluid Chromatography (SFC)

This protocol provides a faster, more environmentally friendly alternative for the enantioseparation using SFC.[5]

1. Materials and Instrumentation:

  • SFC System: An analytical SFC system with a CO2 pump, a modifier pump, an autosampler, a column oven, and a UV-Vis detector.

  • Chiral Column: Cellulose tris(3-chloro-4-methylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OZ-H or equivalent), 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: Supercritical CO2 and Methanol with 0.1% Trifluoroacetic Acid (TFA) as a modifier.

  • Analyte: Racemic this compound.

  • Sample Solvent: Methanol.

2. Chromatographic Conditions:

ParameterCondition
Column Cellulose tris(3-chloro-4-methylphenylcarbamate) (4.6 x 250 mm, 5 µm)
Mobile Phase CO2 / Methanol with 0.1% TFA
Gradient 5% to 40% Methanol over 5 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40°C
Detection Wavelength 220 nm
Injection Volume 5 µL
Sample Concentration 1.0 mg/mL in Methanol

3. Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of racemic this compound in methanol to achieve a final concentration of 1.0 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

4. Rationale for Parameter Selection:

  • The use of a cellulose-based CSP is often complementary to amylose-based phases, providing a different selectivity.[8]

  • Methanol is a common polar modifier in SFC that increases the solvating power of the mobile phase.[9]

  • The addition of an acidic additive like TFA is crucial for acidic analytes to suppress the ionization of the carboxylic acid group, leading to improved peak shape and retention.[8]

  • The higher flow rate is possible due to the low viscosity of the supercritical fluid mobile phase, leading to a significant reduction in analysis time.[10]

SFC_Workflow cluster_prep_sfc Sample Preparation cluster_sfc SFC Analysis cluster_data_sfc Data Processing A_sfc Prepare Sample (1.0 mg/mL in Methanol) B_sfc Filter Sample A_sfc->B_sfc C_sfc Inject Sample B_sfc->C_sfc D_sfc Chiral Separation (Cellulose CSP) C_sfc->D_sfc E_sfc UV Detection (220 nm) D_sfc->E_sfc F_sfc Integrate Peaks E_sfc->F_sfc G_sfc Calculate Resolution (Rs) F_sfc->G_sfc H_sfc Calculate Enantiomeric Excess (%ee) F_sfc->H_sfc

Sources

Application Notes and Protocols: 2-(3-Chlorophenyl)-2-hydroxybutanoic acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the synthesis, characterization, and potential applications of 2-(3-Chlorophenyl)-2-hydroxybutanoic acid as a pharmaceutical intermediate. Given the limited publicly available data on this specific molecule, this guide synthesizes established methodologies for structurally analogous 2-aryl-2-hydroxyalkanoic acids. The protocols detailed herein are robust, grounded in fundamental organic chemistry principles, and designed to be self-validating for research and development purposes. This guide also explores the potential utility of this intermediate in the synthesis of novel therapeutic agents, drawing parallels with established drugs requiring similar chiral scaffolds.

Introduction: The Significance of Chiral α-Aryl-α-hydroxy Carboxylic Acids

Chiral α-aryl-α-hydroxy carboxylic acids are a class of compounds of significant interest in medicinal chemistry. The presence of a quaternary stereocenter bearing a hydroxyl and a carboxyl group offers a versatile scaffold for interacting with biological targets. The specific spatial arrangement of these functional groups can lead to stereospecific binding with enzymes and receptors, making the synthesis of enantiomerically pure compounds a critical aspect of drug development. 2-Arylpropionic acid derivatives, a related class of compounds, are well-known non-steroidal anti-inflammatory drugs (NSAIDs), and their pharmacological activity is often dependent on their stereochemistry[1][2].

This compound, the subject of this guide, possesses this key chiral scaffold. The 3-chlorophenyl moiety is a common substituent in many pharmaceuticals, influencing properties such as lipophilicity and metabolic stability. While this specific intermediate is not widely documented, its structural motifs suggest potential applications in the synthesis of novel therapeutics, particularly in areas where analogous phenylalkanoic acid derivatives have shown activity, such as anti-inflammatory and analgesic agents[3].

Synthesis of this compound: Racemic and Asymmetric Approaches

The synthesis of 2-aryl-2-hydroxyalkanoic acids can be approached through several established methods. The choice of method will depend on the desired scale, available starting materials, and whether a racemic mixture or a specific enantiomer is the target.

Racemic Synthesis via Grignard Reaction

A reliable and versatile method for the synthesis of tertiary alcohols is the Grignard reaction[4][5]. For the preparation of this compound, a Grignard reagent is reacted with an α-ketoester.

Reaction Scheme:

Grignard Reaction reactant1 Ethyl 2-oxo-2-(3-chlorophenyl)acetate intermediate Magnesium alkoxide intermediate reactant1->intermediate 1. EtMgBr, THF reactant2 Ethylmagnesium bromide (EtMgBr) reactant2->intermediate product Ethyl 2-(3-chlorophenyl)-2-hydroxybutanoate intermediate->product 2. H3O+ (workup) final_product This compound product->final_product Hydrolysis (e.g., LiOH, H2O/THF) Reformatsky Reaction reactant1 3-Chloroacetophenone intermediate Organozinc intermediate reactant1->intermediate 1. Zn, Toluene, reflux reactant2 Ethyl 2-bromobutanoate reactant2->intermediate product Ethyl 2-(3-chlorophenyl)-2-hydroxybutanoate intermediate->product 2. H3O+ (workup) final_product This compound product->final_product Hydrolysis Chiral HPLC Workflow start Racemic Sample Preparation select_column Select Chiral Stationary Phase (e.g., Polysaccharide-based) start->select_column initial_screen Initial Screening with Standard Mobile Phases select_column->initial_screen analyze_results Analyze Resolution (Rs) initial_screen->analyze_results optimize Optimize Mobile Phase (Solvent ratio, modifier) analyze_results->optimize Rs < 1.5 validate Method Validation analyze_results->validate Rs > 1.5 optimize->initial_screen API_Synthesis start 2-(3-Chlorophenyl)-2- hydroxybutanoic acid activation Activation of Hydroxyl Group (e.g., Mesylation, Tosylation) start->activation coupling Nucleophilic Substitution with Thienopyridine Derivative activation->coupling final_api Novel Thienopyridine Analogue coupling->final_api

Sources

Application of Substituted Butanoic Acids as Neprilysin Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the application of substituted butanoic acids as neprilysin (NEP) inhibitors, a cornerstone in modern cardiovascular therapeutics. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental science, mechanism of action, and practical experimental protocols for evaluating these compounds.

Introduction: Neprilysin as a Therapeutic Target

Neprilysin (NEP), also known as neutral endopeptidase (NEP), is a zinc-dependent metalloprotease widely expressed in various tissues, including the kidneys, lungs, and cardiovascular system. NEP plays a crucial role in regulating several physiological processes by degrading a wide range of bioactive peptides. Its substrates include natriuretic peptides (atrial natriuretic peptide [ANP], brain natriuretic peptide [BNP], and C-type natriuretic peptide [CNP]), bradykinin, and substance P.

The natriuretic peptide system is a critical counter-regulatory mechanism to the renin-angiotensin-aldosterone system (RAAS). Natriuretic peptides exert beneficial cardiovascular effects, including vasodilation, natriuresis, and diuresis, thereby reducing cardiac preload and afterload. In pathological conditions such as heart failure, the natriuretic peptide system is activated; however, its beneficial effects are often attenuated by increased NEP activity, which leads to the rapid degradation of these peptides.

Inhibition of neprilysin has therefore emerged as a promising therapeutic strategy to augment the endogenous natriuretic peptide system and restore cardiovascular homeostasis. However, early clinical trials with NEP inhibitors alone did not show significant benefits, partly due to a compensatory activation of the RAAS. This led to the development of angiotensin receptor-neprilysin inhibitors (ARNIs), which combine a NEP inhibitor with an angiotensin II receptor blocker (ARB).

Substituted Butanoic Acids: A Prominent Class of Neprilysin Inhibitors

Substituted butanoic acid derivatives represent a key chemical class of non-peptidic neprilysin inhibitors. The most notable example is Sacubitril (formerly AHU-377), the prodrug of the active NEP inhibitor Sacubitrilat (LBQ657). Sacubitril is co-crystallized with the ARB valsartan to form the first-in-class ARNI, Sacubitril/valsartan (Entresto®).

Mechanism of Action

Substituted butanoic acid-based NEP inhibitors act as competitive inhibitors of neprilysin. The active metabolite, such as Sacubitrilat, binds to the active site of the NEP enzyme, preventing it from degrading its natural substrates.

The active site of neprilysin contains a catalytic zinc ion coordinated by two histidine residues and a glutamate residue. The inhibitor molecule is designed to mimic the transition state of the peptide substrate hydrolysis. Key interactions include:

  • Zinc Coordination: A functional group on the inhibitor, typically a carboxylate or thiol, coordinates with the zinc ion in the active site.

  • Hydrophobic Pockets: The substituted side chains of the butanoic acid backbone fit into the hydrophobic sub-pockets (S1, S1', and S2') of the NEP active site, contributing to the binding affinity and selectivity.

  • Hydrogen Bonding: The inhibitor forms hydrogen bonds with key amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex.

By blocking NEP activity, these inhibitors increase the circulating levels of natriuretic peptides and other vasoactive peptides, leading to the desired therapeutic effects.

Signaling Pathway of Neprilysin Inhibition in Heart Failure

The therapeutic benefits of neprilysin inhibition in heart failure are primarily mediated by the potentiation of the natriuretic peptide signaling pathway. The following diagram illustrates the key molecular events.

Figure 1: Mechanism of Action of an Angiotensin Receptor-Neprilysin Inhibitor (ARNI). This diagram illustrates the dual inhibition of the RAAS and neprilysin by an ARNI like Sacubitril/valsartan.

Structure-Activity Relationship (SAR) of Substituted Biphenyl Butanoic Acid Derivatives

Structure-guided design has been instrumental in the development of potent and selective neprilysin inhibitors. The following table summarizes the structure-activity relationship for a series of substituted biphenyl butanoic acid derivatives, highlighting the impact of different substitutions on their inhibitory potency (IC50).

CompoundR1R2R3NEP IC50 (nM)Reference
LBQ657 (Sacubitrilat) CH3HH2.5
2 HHH240
3 CH3CH3H7.9
4 HHH8.3
13 HClH0.48
16 HCH3H0.49
17 HOCH3H1.1
18 HCF3H1.3
19 HCNH2.8
20 HOHH3.5

Table 1: Structure-Activity Relationship of Substituted Biphenyl Butanoic Acid Derivatives as Neprilysin Inhibitors. Data extracted from Kawanami et al., ACS Med. Chem. Lett. 2020.

Key SAR Insights:

  • Chiral Methyl Group (R1): The presence of a chiral methyl group, as seen in LBQ657, significantly enhances potency compared to the unsubstituted analog (compound 2). This is likely due to the rigidification of the linker, which facilitates optimal coordination with the zinc ion.

  • Linker Length: Shortening the linker by one carbon atom (compound 4) results in a compound with comparable potency to the dimethyl analog (compound 3), suggesting that efficient zinc coordination is still achievable.

  • S1' Subsite Substitution (R2): The addition of a chlorine or methyl group at the R2 position (compounds 13 and 16) leads to a significant, approximately 17-fold, increase in potency compared to the unsubstituted analog (compound 4). This is attributed to the filling of a previously unexplored subsite in the S1' pocket of the enzyme, leading to favorable van der Waals interactions.

Experimental Protocols

This section provides detailed, step-by-step protocols for the in vitro and in-cell evaluation of substituted butanoic acid neprilysin inhibitors, as well as their quantification in biological matrices.

In Vitro Neprilysin Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to determine the in vitro potency (IC50) of test compounds against recombinant human neprilysin.

Materials:

  • Recombinant Human Neprilysin (commercially available)

  • NEP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Fluorogenic NEP Substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH or Abz-based peptide)

  • Test Compounds (substituted butanoic acids)

  • Positive Control Inhibitor (e.g., Thiorphan or Sacubitrilat)

  • DMSO (for compound dilution)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Ex/Em wavelengths dependent on substrate)

Protocol:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the test compound in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

    • Prepare a working solution of the diluted compounds by further diluting in NEP Assay Buffer to the desired final concentration (ensure final DMSO concentration is ≤1%).

  • Enzyme Preparation:

    • Reconstitute the lyophilized recombinant human neprilysin in NEP Assay Buffer to a stock concentration.

    • On the day of the assay, dilute the enzyme stock to the working concentration in NEP Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Procedure:

    • Add 50 µL of NEP Assay Buffer to all wells of a 96-well plate.

    • Add 2 µL of the serially diluted test compounds or positive control to the respective wells. For the no-inhibitor control, add 2 µL of DMSO.

    • Add 20 µL of the diluted neprilysin enzyme solution to all wells except the no-enzyme control wells (add 20 µL of NEP Assay Buffer instead).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the fluorogenic NEP substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes (e.g., readings every 1-2 minutes).

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Neprilysin Activity Assay

This protocol outlines a method to assess the activity of neprilysin inhibitors in a cellular context using a human cell line that endogenously or recombinantly expresses neprilysin (e.g., SH-SY5Y neuroblastoma cells or HEK293 cells).

Materials:

  • Human cell line expressing neprilysin (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Fluorogenic NEP Substrate suitable for cell-based assays

  • Test Compounds

  • Positive Control Inhibitor

  • Cell lysis buffer (optional, for endpoint assays)

  • 96-well clear-bottom, black-walled microplates

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at an appropriate density to achieve 80-90% confluency on the day of the assay.

    • Incubate the cells overnight at 37°C in a humidified CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and positive control in cell culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the test compounds.

    • Incubate the cells with the compounds for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Assay Procedure:

    • Add the fluorogenic NEP substrate to each well to a final concentration recommended by the manufacturer.

    • Immediately begin kinetic measurement of fluorescence in a plate reader at 37°C.

    • Alternatively, for an endpoint assay, incubate the plate for a specific duration, then lyse the cells and measure the fluorescence of the supernatant.

  • Data Analysis:

    • Determine the rate of substrate cleavage or the endpoint fluorescence for each well.

    • Calculate the percent inhibition and determine the IC50 value as described in the in vitro assay protocol.

Quantification of Substituted Butanoic Acids in Biological Samples by LC-MS/MS

This protocol provides a general workflow for the quantitative analysis of a substituted butanoic acid neprilysin inhibitor (e.g., Sacubitril) and its active metabolite (e.g., Sacubitrilat) in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Analytical column (e.g., C18 column)

  • Mobile phases (e.g., acetonitrile and water with formic acid and/or ammonium acetate)

  • Plasma samples

  • Analytical standards of the parent drug and its active metabolite

  • Stable isotope-labeled internal standards (e.g., Sacubitril-d4, Valsartan-d3)

  • Protein precipitation solvent (e.g., acetonitrile)

  • Centrifuge and other standard laboratory equipment

Protocol:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample in a microcentrifuge tube, add 25 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 10 minutes, followed by centrifugation at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the prepared sample onto the LC-MS/MS system.

    • Perform chromatographic separation using a suitable gradient elution program.

    • Detect the analytes and internal standards using the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for each analyte need to be optimized.

  • Data Analysis:

    • Integrate the peak areas of the analytes and internal standards.

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

    • Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow and Data Interpretation

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel substituted butanoic acid as a neprilysin inhibitor.

Workflow cluster_Discovery Discovery & Initial Screening cluster_Cellular Cellular & In Vitro ADME cluster_InVivo In Vivo Evaluation cluster_Selection Candidate Selection Compound_Synthesis Compound Synthesis & Structure-Activity Relationship In_Vitro_Assay In Vitro NEP Inhibition Assay (IC50 Determination) Compound_Synthesis->In_Vitro_Assay Lead_Optimization Lead Optimization Compound_Synthesis->Lead_Optimization Cell_Based_Assay Cell-Based NEP Activity Assay In_Vitro_Assay->Cell_Based_Assay ADME In Vitro ADME Profiling (Metabolic Stability, Permeability) Cell_Based_Assay->ADME PK_Study Pharmacokinetic (PK) Study (LC-MS/MS Analysis) ADME->PK_Study PD_Study Pharmacodynamic (PD) Study (e.g., ANP Potentiation Model) PK_Study->PD_Study Efficacy_Model Disease Efficacy Model (e.g., Heart Failure Model) PD_Study->Efficacy_Model Efficacy_Model->Lead_Optimization Candidate_Selection Clinical Candidate Selection Lead_Optimization->Candidate_Selection

Figure 2: Preclinical Development Workflow for Neprilysin Inhibitors. This flowchart depicts the key stages in the discovery and preclinical evaluation of substituted butanoic acid-based neprilysin inhibitors.

Conclusion

Substituted butanoic acids have proven to be a highly successful class of neprilysin inhibitors, culminating in the development of the groundbreaking ARNI, Sacubitril/valsartan. A thorough understanding of their mechanism of action, structure-activity relationships, and the application of robust in vitro and in vivo experimental models are essential for the discovery and development of next-generation neprilysin inhibitors. The protocols and workflows outlined in this guide provide a solid foundation for researchers in this exciting and impactful field of cardiovascular drug discovery.

References

  • Ni, Y., Zhang, Y., Chen, G., et al. (2021). Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study. Journal of the Brazilian Chemical Society. [Link]

  • Labiuk, S. L., Sakkal, L. A., & Vederas, J. C. (2019). Structures of soluble rabbit neprilysin complexed with phosphoramidon or thiorphan. Acta Crystallographica Section D: Structural Biology, 75(Pt 6), 552–560. [Link]

  • ResearchGate. (n.d.). (a) The active site of native neprilysin, with zinc represented as a... [Link]

  • Ni, Y., Zhang, Y., Chen, G., et al. (2021). Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical. Semantic Scholar. [Link]

  • Wang, Z., Yu, D., Wang, Y., et al. (2024). Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications. Frontiers in Pharmacology, 15, 1361993. [Link]

  • Schiering, N., Gong, Y., D'Arcy, A., et al. (2016). Crystal structure of peptide-bound neprilysin reveals key binding interactions. FEBS Letters, 590(15), 2349-2356. [Link]

  • Nalivaeva, N. N., Zhuravin, I. A., & Turner, A. J. (2020). Neprilysin expression and functions in development, ageing and disease. Mechanisms of Ageing and Development, 191, 111322. [Link]

  • ResearchGate. (n.d.). Recovery and matrix effect of sacubitril, valsartan and LBQ657 in human plasma. [Link]

  • ScienceOpen. (n.d.). Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study. [Link]

  • Semantic Scholar. (n.d.). Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study. [Link]

  • Kawanami, T., Karki, R. G., Cody, E. M., et al. (2020). Structure-Guided Design of Substituted Biphenyl Butanoic Acid Derivatives as Neprilysin Inhibitors. ACS Medicinal Chemistry Letters, 11(2), 188–194. [Link]

  • Assay Genie. (n.d.). Neprilysin Activity Assay Kit (Fluorometric) (BN00723). [Link]

  • ResearchGate. (n.d.). Schematic Overview of Neprilysin (Content of Various Tissues, Location... [Link]

  • Figshare. (2020). Structure-Guided Design of Substituted Biphenyl Butanoic Acid Derivatives as Neprilysin Inhibitors - ACS Medicinal Chemistry Letters. [Link]

  • Zhang, Y., Zhang, R., Liu, C., et al. (2023). The history and mystery of sacubitril/valsartan: From clinical trial to the real world. Frontiers in Cardiovascular Medicine, 10, 1102521. [Link]

  • ResearchGate. (n.d.). Tissue and Organ Distribution of Neprilysin. [Link]

  • ResearchGate. (n.d.). Illustration of the cell-based NEP activity assay using qf-Aβ(12–16)AAC... [Link]

  • ResearchGate. (n.d.). Schematic representation of the role of neprilysin in cardiovascular and Alzheimer's diseases (black lines). [Link]

  • Das, B. B., & Basit, A. (2021). Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions. Journal of the American Heart Association, 10(14), e021387. [Link]

  • Murphy, S. P., & Lip, G. Y. H. (2016). The neprilysin pathway in heart failure: a review and guide on the use of sacubitril/valsartan. Clinical Therapeutics, 38(5), 1075–1085. [Link]

  • ResearchGate. (2016). Structure of neprilysin in complex with the active metabolite of sacubitril. [Link]

  • Kawanami, T., Karki, R., Cody, E., et al. (2020). Structure-guided design of substituted biphenyl butanoic acid derivatives as Neprilysin inhibitors. OAK Open Access Archive. [Link]

  • Wendling, P. (2021). Sacubitril/Valsartan May Alter Trajectory of Preclinical HFpEF. Medscape. [Link]

  • Webster, S. J., Barbour, T., Beckett, L., & H. S. (2014). Engineering Neprilysin Activity and Specificity to Create a Novel Therapeutic for Alzheimer's Disease. PLoS ONE, 9(8), e104001. [Link]

  • ResearchGate. (n.d.). Structure-Guided Design of Substituted Biphenyl Butanoic Acid Derivatives as Neprilysin Inhibitors. [Link]

  • Creative Biolabs. (n.d.). Neprilysin Activity Assay Kit (Fluorometric), Eukaryotes. [Link]

  • Creative BioMart. (n.d.). Neprilysin Inhibitor Screening Kit (Fluorometric). [Link]

  • Wikipedia. (n.d.). Sacubitril. [Link]

  • Zhang, Y., Zhang, R., Liu, C., et al. (2023). The history and mystery of sacubitril/valsartan: From clinical trial to the real world. Frontiers in Cardiovascular Medicine, 10, 1102521. [Link]

  • Graphviz. (n.d.). DOT Language. [Link]

  • Graphviz. (n.d.). dot. [Link]

  • de Diego, C., González-Torres, L., & Núñez, J. (2021). Sacubitril-Valsartan, Clinical Benefits and Related Mechanisms of Action in Heart Failure With Reduced Ejection Fraction. A Review. Frontiers in Cardiovascular Medicine, 8, 730896. [Link]

  • GitHub. (n.d.). diagrams/graphviz/path4.dot at main. [Link]

  • Wikipedia. (n.d.). DOT (graph description language). [Link]

  • Graphviz. (n.d.). User Guide. [Link]

Application Note & Protocol: A Senior Application Scientist's Guide to the Robust GC-MS Analysis of Hydroxybutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Hydroxybutanoic acids, a class of compounds including the notorious γ-hydroxybutyric acid (GHB) and its isomers, present significant analytical challenges due to their high polarity and low volatility.[1][2] This guide provides a comprehensive framework for their analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely adopted technique for this application.[3][4] We will delve into the critical pre-analytical step of derivatization, explaining the underlying chemistry that makes these challenging analytes amenable to GC-MS. This document offers detailed, field-proven protocols for sample preparation, derivatization, and GC-MS analysis, grounded in established scientific principles to ensure data integrity and reproducibility for researchers, forensic scientists, and drug development professionals.

Introduction: The Analytical Imperative

The accurate quantification of hydroxybutanoic acid derivatives is of paramount importance in diverse scientific fields. In clinical and forensic toxicology, the primary target is often γ-hydroxybutyric acid (GHB), a central nervous system depressant with a history of abuse in drug-facilitated crimes.[2][5] The analytical challenge is compounded by GHB's endogenous presence in mammalian tissues, its rapid metabolism, and its potential for de novo formation in stored samples.[1] Beyond forensics, isomers such as α-hydroxybutyric acid (α-HB) and β-hydroxybutyric acid (β-HB) are gaining recognition as potential biomarkers for metabolic disorders like gestational diabetes mellitus.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for the definitive identification and quantification of these compounds.[3] However, the inherent chemical properties of hydroxybutanoic acids—specifically the presence of polar carboxyl and hydroxyl functional groups—preclude their direct analysis by GC.[7] These groups lead to poor chromatographic peak shape and thermal instability.[7] Consequently, a chemical derivatization step to mask these polar sites is not just recommended, but essential. This guide will focus on silylation, a robust and widely adopted derivatization technique.[8]

The Cornerstone of Analysis: Derivatization

The primary goal of derivatization in this context is to replace the active hydrogens on the carboxyl and hydroxyl groups with non-polar, thermally stable moieties.[7][8] This transformation dramatically increases the analyte's volatility, making it suitable for gas-phase separation.[9]

The Silylation Advantage

Silylation, particularly the introduction of trimethylsilyl (TMS) groups, is the most common derivatization strategy for hydroxybutanoic acids.[8] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose.[9][10]

The reaction proceeds as follows:

  • The silylating agent reacts with the acidic protons of the hydroxyl and carboxylic acid groups.

  • This results in the formation of a TMS ether and a TMS ester, respectively.[9]

  • The resulting di-TMS derivative is significantly more volatile and thermally stable.

Diagram: Silylation Workflow

The following diagram illustrates the logical flow from sample extraction to the formation of the analyzable derivative.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Matrix (e.g., Blood, Urine) LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample->LLE Isolate Analytes Dry Evaporation to Dryness (under Nitrogen Stream) LLE->Dry Concentrate Reagent Add Silylating Agent (e.g., BSTFA + 1% TMCS) Dry->Reagent Reconstitute Heat Incubate (e.g., 70°C for 20 min) Reagent->Heat Promote Reaction GCMS GC-MS Injection Heat->GCMS Transfer to Vial

Caption: Workflow for sample preparation and derivatization.

Detailed Experimental Protocols

The following protocols are presented as a robust starting point and may require optimization for specific matrices or instrumentation.

Protocol 1: Sample Preparation and Extraction

This protocol is a generalized liquid-liquid extraction (LLE) method suitable for blood and urine.

  • Internal Standard: To 1.0 mL of sample (e.g., serum, urine), add a known concentration of an appropriate internal standard. Deuterated GHB (GHB-d6) is highly recommended for GHB analysis to account for extraction variability and matrix effects.[1]

  • Acidification: Acidify the sample to a pH of approximately 1-2 using 6 M HCl. This ensures that the carboxylic acid is in its protonated form, maximizing its extraction into an organic solvent.

  • Extraction: Add 5 mL of a suitable organic solvent, such as ethyl acetate, to the sample.

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analytes into the organic phase.

  • Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat Extraction: Repeat the extraction (steps 3-6) two more times, combining the organic extracts to maximize recovery.

  • Drying: Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen at approximately 40-70°C.[10] It is crucial to ensure the extract is completely dry as water will react with the silylating reagent.[9]

Protocol 2: Silylation (Derivatization)
  • Reagent Addition: To the dried extract, add 100 µL of a silylating agent. A common and effective choice is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[10] The TMCS acts as a catalyst, enhancing the reactivity of the BSTFA.

  • Incubation: Cap the tube tightly and vortex to mix. Incubate the mixture at 70°C for 20-30 minutes.[10]

  • Cooling: Allow the sample to cool to room temperature.

  • Transfer: Transfer the derivatized sample to a GC autosampler vial, preferably with a low-volume insert, for analysis.

GC-MS Instrumental Analysis

The following parameters provide a validated starting point for the analysis of TMS-derivatized hydroxybutanoic acids.

Diagram: GC-MS Analysis Pathway

This diagram outlines the process an analyte undergoes from injection to detection.

GCMS_Workflow Injector Injector (e.g., 280°C, Splitless) Column GC Column (e.g., HP-5ms, 30m) Injector->Column Vaporization Oven GC Oven (Temperature Program) TransferLine Transfer Line (e.g., 280°C) Column->TransferLine IonSource MS Ion Source (EI, 70 eV) TransferLine->IonSource Ionization MassAnalyzer Mass Analyzer (e.g., Quadrupole) IonSource->MassAnalyzer Fragmentation Detector Detector MassAnalyzer->Detector Filtering DataSystem Data System Detector->DataSystem Signal Acquisition

Caption: Path of an analyte through the GC-MS system.

GC and MS Parameters
ParameterRecommended SettingRationale
GC System Agilent 7890 or equivalentProvides reliable and reproducible chromatography.
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalentA non-polar 5% phenyl-methylpolysiloxane column offers excellent resolution and thermal stability for this class of compounds.[11]
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Splitless mode at 280°CMaximizes the transfer of analyte onto the column, which is crucial for trace-level analysis. The high temperature ensures rapid volatilization of the derivatives.[12]
Oven Program Initial temp 60°C for 2 min, ramp at 20°C/min to 180°C, then ramp at 50°C/min to 250°C, hold for 2 min.[12]This program allows for the separation of the target analytes from solvent and other matrix components while ensuring elution in a reasonable timeframe.
MS System Agilent 5977 or equivalent Quadrupole MSOffers robust and sensitive detection.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns, allowing for library matching and structural elucidation.[11]
Acquisition Mode Selected Ion Monitoring (SIM) or Tandem MS (MS/MS)SIM/MS-MS provides significantly higher sensitivity and selectivity compared to full scan mode, which is critical for quantification in complex biological matrices.[1]
Transfer Line Temp 280°CPrevents condensation of the separated analytes before they enter the mass spectrometer.[12]
Mass Spectral Data Interpretation

For the di-TMS derivative of GHB, the molecular ion (m/z 248) is typically of very low abundance.[5][12] Therefore, quantification and identification rely on characteristic fragment ions.

Analyte (Derivative)Precursor Ion (m/z)Product Ion(s) (m/z)Notes
GHB-di-TMS233147The m/z 233 ion corresponds to the loss of a methyl group ([M-15]+) and is a highly specific and abundant ion for this derivative.[5][12] The m/z 147 fragment is also prominent.
GHB-d6-di-TMS (IS)239147, 152The deuterated internal standard will have a precursor ion shifted by 6 mass units.
α/β-HB Isomers-di-TMS233VariesIsomers like α-hydroxybutyrate and β-hydroxybutyrate can also produce an m/z 233 ion but will be chromatographically separated from GHB, preventing interference.[5][12]

Trustworthiness and Self-Validation

To ensure the reliability of results, every analytical run should incorporate a self-validating system:

  • Calibrators and Controls: Analyze a set of calibrators to establish a linear response curve. Quality control (QC) samples at low, medium, and high concentrations should be run alongside unknown samples to verify the accuracy and precision of the method.[10]

  • Internal Standard Response: Monitor the peak area of the internal standard in all samples. A significant deviation may indicate an issue with extraction or injection.

  • Ion Ratios: When using multiple ions in SIM mode, the ratio of the quantifier to qualifier ion(s) should remain constant (typically within ±20%) between the standards and the unknown samples. This confirms the identity of the analyte.

  • Chromatographic Performance: Retention times for all analytes and the internal standard should be consistent across the analytical batch. Peak shape should be monitored for any signs of degradation (e.g., tailing).

Conclusion

The GC-MS analysis of hydroxybutanoic acid derivatives, while challenging, can be performed with high levels of accuracy and sensitivity through the application of a robust derivatization strategy. The protocols and insights provided in this guide, centered on silylation, offer a comprehensive framework for researchers and analysts. By understanding the causality behind each step—from extraction to data acquisition—and implementing rigorous quality control measures, laboratories can generate defensible and high-quality data for their specific research, clinical, or forensic applications.

References

  • Paul, R., Tsanaclis, L., & Sneed, D. (2006). GC-MS-MS Determination of Gamma-Hydroxybutyrate in Blood and Urine. Journal of Analytical Toxicology, 30(6), 375–379. [Link]

  • LeBeau, M. A., Montgomery, M. A., & Miller, M. L. (2000). Extractionless GC/MS analysis of gamma-hydroxybutyrate and gamma-butyrolactone with trifluoroacetic anhydride and heptafluoro-1-butanol from aqueous samples. Journal of Analytical Toxicology, 24(5), 343–348. [Link]

  • Agilent Technologies. (2012). Determination of Gamma-Hydroxy-Butyrate (GHB) in Biological Samples. Agilent Application Note. [Link]

  • Kintz, P., Cirimele, V., & Ludes, B. (2005). GC/MS profiling of gamma-hydroxybutyrate and precursors in various animal tissues using automatic solid-phase extraction. Preliminary investigations of its potential interest in postmortem interval determination. Analytical Chemistry, 77(5), 1354–1360. [Link]

  • Frison, G., Tedeschi, L., Maietti, S., & Ferrara, S. D. (2000). GC-MS determination of gamma-hydroxybutyric acid (GHB) in blood. Forensic Science International, 114(2), 115–121. [Link]

  • Zaikin, V. G., & Halket, J. M. (2003). Review: Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1–21. [Link]

  • Yeo, A. B., & Lee, J. F. (2019). Silylated GHB examined by GC. Wiley Analytical Science. [Link]

  • De Martinis, B. S., de Paula, M., & de Souza, R. A. (2015). Improved Method for the Analysis of GHB in Human Hair by Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, 39(2), 118–123. [Link]

  • Baranowska, I., & Wilczek, A. (2015). Gas chromatographic analysis of 3-hydroxybutyric acid. Acta Chromatographica, 27(1), 1–11. [Link]

  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. CRC Press. [Link]

  • Dudzik, D., Barbas-Bernardos, C., Garcia, A., & Barbas, C. (2021). Gas Chromatography–Mass Spectroscopy-Based Metabolomics Analysis Reveals Potential Biochemical Markers for Diagnosis of Gestational Diabetes Mellitus. Frontiers in Molecular Biosciences, 8, 769539. [Link]

  • Mercer, B. S., Oldfield, S., Hoffman, K. N., Shakleya, D. M., & Bell, S. C. (2007). Comparative Analysis of Gamma-Hydroxybutyrate and Gamma-Hydroxyvalerate Using GC/MS and HPLC. Journal of Forensic Sciences, 52(2), 383-388. [Link]

  • Bibel, M. (2022). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • Gall, W. E., Beebe, K., Lawton, K. A., Adam, K. P., Mitchell, M. W., & Milburn, M. V. (2010). α-hydroxybutyrate is an early biomarker of insulin resistance and glucose intolerance in a nondiabetic population. PloS one, 5(5), e10883. [Link]

Sources

Mastering the Solid State: Advanced Crystallization Techniques for Chlorophenyl-Substituted Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Crystallization in Drug Development

In the landscape of pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. For chlorophenyl-substituted carboxylic acids, a class of molecules frequently encountered in drug discovery, achieving a crystalline form with the desired attributes is a critical determinant of a drug candidate's success. The crystalline structure dictates crucial physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. Furthermore, the ability to consistently produce a specific crystalline form, or polymorph, is a regulatory necessity. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of advanced crystallization techniques tailored for this specific class of compounds, moving beyond mere procedural descriptions to elucidate the underlying scientific principles that govern successful crystallization.

Pillar 1: Understanding the Fundamentals - Causality in Experimental Design

The crystallization process is a thermodynamic journey from a disordered state in solution to a highly ordered crystalline lattice. This journey is governed by two principal stages: nucleation and crystal growth. Nucleation is the initial formation of stable crystalline entities from a supersaturated solution, while crystal growth is the subsequent enlargement of these nuclei. The creation of a supersaturated solution is the driving force for both stages and can be achieved through various means, which form the basis of the different crystallization techniques.

The presence and position of the chloro-substituent on the phenyl ring of a carboxylic acid introduce specific electronic and steric effects that significantly influence its crystallization behavior. These effects modulate the molecule's polarity, its ability to form hydrogen bonds, and its packing efficiency in the crystal lattice. For instance, the position of the chlorine atom can affect the acidity of the carboxylic acid, which in turn influences its solubility in different solvents. Understanding these nuances is key to selecting the appropriate crystallization strategy.

A critical consideration in the crystallization of chlorophenyl-substituted carboxylic acids is the potential for polymorphism, where a compound can exist in multiple crystalline forms with different arrangements of molecules in the crystal lattice. Each polymorph can have distinct physical properties, making the control of polymorphism a crucial aspect of process development.

Pillar 2: Strategic Selection of Crystallization Techniques - A Self-Validating System

The choice of crystallization technique is not arbitrary; it is a reasoned decision based on the physicochemical properties of the target molecule and the desired attributes of the final crystalline product. Below, we detail several powerful techniques, explaining the rationale behind their application to chlorophenyl-substituted carboxylic acids.

Workflow for Crystallization Strategy Selection

The following diagram illustrates a logical workflow for selecting an appropriate crystallization strategy for a chlorophenyl-substituted carboxylic acid.

Crystallization_Strategy cluster_0 Initial Assessment cluster_1 Technique Selection cluster_2 Outcome Compound Properties Characterize Compound: - Solubility Profile - Thermal Stability - Quantity Available Slow Evaporation Slow Evaporation Compound Properties->Slow Evaporation Good solubility at RT Thermally stable Cooling Crystallization Cooling Crystallization Compound Properties->Cooling Crystallization Temperature-dependent solubility Anti-Solvent Addition Anti-Solvent Addition Compound Properties->Anti-Solvent Addition High solubility in one solvent, insoluble in another Vapor Diffusion Vapor Diffusion Compound Properties->Vapor Diffusion Small quantity of material Slurry Crystallization Slurry Crystallization Compound Properties->Slurry Crystallization Metastable form exists Thermodynamic form desired Single Crystals High-Quality Single Crystals Slow Evaporation->Single Crystals Polymorph Screen Polymorph Screening Cooling Crystallization->Polymorph Screen Bulk Material Bulk Crystalline Material Cooling Crystallization->Bulk Material Anti-Solvent Addition->Polymorph Screen Anti-Solvent Addition->Bulk Material Vapor Diffusion->Single Crystals Slurry Crystallization->Polymorph Screen

Caption: A decision-making workflow for selecting a crystallization technique.

Pillar 3: Detailed Application Notes and Protocols

The following protocols are designed to be self-validating, with clear steps and explanations of the critical parameters.

Protocol 1: Slow Evaporation Crystallization

This technique is ideal for obtaining high-quality single crystals suitable for X-ray diffraction and for compounds that are reasonably soluble at room temperature.

Methodology:

  • Solvent Selection: Choose a solvent in which the chlorophenyl-substituted carboxylic acid has moderate solubility at room temperature. Refer to the solvent selection table below.

  • Solution Preparation: Prepare a nearly saturated solution of the compound by dissolving it in the selected solvent. Gentle warming may be used to facilitate dissolution, but the solution should be allowed to return to room temperature.

  • Filtration: Filter the solution through a syringe filter (0.2 µm) to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystallization Setup: Transfer the filtered solution to a clean vial with a loose-fitting cap or cover it with parafilm perforated with a few small holes. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of a solvent in which the compound is poorly soluble and then air-dry.

Expertise & Experience: The rate of evaporation is a critical parameter. Too rapid evaporation will lead to the formation of many small crystals or an amorphous powder, while too slow evaporation may not induce crystallization. The number and size of the holes in the parafilm can be adjusted to control the evaporation rate.

Protocol 2: Cooling Crystallization

This is a widely used method for compounds that exhibit a significant increase in solubility with temperature.

Methodology:

  • Solvent Selection: Select a solvent in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature.

  • Solution Preparation: Prepare a saturated solution of the compound at an elevated temperature (e.g., near the boiling point of the solvent). Ensure all the solid has dissolved.

  • Filtration (Optional but Recommended): If any undissolved particles remain, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. For even slower cooling, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water).

  • Further Cooling: To maximize the yield, the solution can be further cooled in a refrigerator or ice bath.

  • Crystal Harvesting: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them.

Expertise & Experience: The cooling rate directly impacts the crystal size and purity. Slower cooling generally results in larger and purer crystals. Seeding the solution with a small crystal of the desired polymorph can help control the crystallization process and ensure the formation of the thermodynamically stable form.

Protocol 3: Anti-Solvent Addition Crystallization

This technique is particularly useful for compounds that are highly soluble in one solvent but poorly soluble in another. It is a powerful method for controlling particle size.

Methodology:

  • Solvent System Selection: Choose a "good" solvent in which the compound is highly soluble and a miscible "anti-solvent" in which the compound is poorly soluble.

  • Solution Preparation: Dissolve the compound in the "good" solvent to create a concentrated solution.

  • Anti-Solvent Addition: Slowly add the anti-solvent to the stirred solution. The addition rate is a critical parameter.

  • Crystallization: As the anti-solvent is added, the solubility of the compound decreases, leading to supersaturation and subsequent crystallization.

  • Equilibration: Continue stirring the resulting slurry for a period to allow the crystallization to complete and to potentially induce the transformation of any metastable forms to the stable form.

  • Crystal Harvesting: Collect the crystals by vacuum filtration, wash them with the anti-solvent, and dry.

Expertise & Experience: The rate of anti-solvent addition and the stirring speed can be manipulated to control the particle size distribution. A faster addition rate and higher stirring speed generally lead to smaller crystals. This method is particularly amenable to scale-up in pharmaceutical manufacturing.

Protocol 4: Vapor Diffusion Crystallization

This method is excellent for obtaining high-quality single crystals from very small amounts of material.

Methodology:

  • Solvent System Selection: Choose a "good" solvent to dissolve the compound and a volatile "anti-solvent" in which the compound is insoluble. The anti-solvent should be more volatile than the good solvent.

  • Setup (Hanging Drop): Place a small drop (1-10 µL) of the concentrated solution of the compound on a siliconized glass coverslip. Invert the coverslip over a reservoir containing the anti-solvent. Seal the system to allow vapor equilibration.

  • Setup (Sitting Drop): Place the drop of the compound solution on a pedestal within a sealed chamber containing the anti-solvent.

  • Diffusion and Crystallization: The anti-solvent vapor slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization over time.

  • Crystal Harvesting: Carefully retrieve the crystals once they have grown to a suitable size.

Expertise & Experience: The relative volumes of the drop and the reservoir, as well as the initial concentrations, are key parameters to optimize. This technique allows for a very slow and controlled approach to supersaturation, often yielding high-quality crystals.

Protocol 5: Slurry Crystallization

This technique is primarily used for polymorph screening and for converting a metastable crystalline form to the more stable thermodynamic form.

Methodology:

  • Solvent Selection: Choose a solvent in which the compound has slight solubility.

  • Slurry Preparation: Add an excess of the solid compound to the chosen solvent to create a slurry.

  • Agitation: Stir the slurry at a constant temperature for an extended period (hours to days).

  • Sampling: Periodically take small samples of the solid from the slurry.

  • Analysis: Analyze the solid samples by techniques such as X-ray powder diffraction (XRPD) to monitor for any polymorphic transformations.

  • Termination: Continue the experiment until no further changes in the solid form are observed, indicating that the thermodynamically stable form has been reached.

  • Crystal Harvesting: Filter the slurry to collect the stable crystalline form.

Expertise & Experience: The choice of solvent and temperature can influence the rate of transformation. This method is a reliable way to determine the most stable polymorph under a given set of conditions.

Data Presentation: Solvent Systems for Chlorophenyl-Substituted Carboxylic Acids

The following table provides a starting point for solvent selection for the crystallization of chlorobenzoic acid isomers. The "like dissolves like" principle is a good starting point; these polar compounds are generally soluble in polar solvents. However, for crystallization, differential solubility is key.

IsomerGood Solvents (for dissolution)Anti-Solvents (for precipitation)Notes
o-Chlorobenzoic Acid Methanol, Ethanol, Acetone, Ethyl Acetate, TolueneWater, Heptane, Hexaneo-chlorobenzoic acid is markedly more soluble than the p-isomer in chlorotoluene mixtures. Methanol is a good solvent for separation from the p-isomer by dissociation extractive crystallization.
m-Chlorobenzoic Acid Alcohols (Methanol, Ethanol), Ketones (Acetone), Esters (Ethyl Acetate)Water, Aliphatic Hydrocarbons (Hexane, Heptane)Its acidity is slightly higher than the para-isomer, which can influence its solubility in protic solvents.
p-Chlorobenzoic Acid Hot Water, Alcohols (Methanol, Ethanol), EtherCold Water, Aliphatic Hydrocarbons (Hexane, Heptane)Less soluble than the ortho-isomer in chlorotoluene mixtures.

Note: This table is a general guide. The optimal solvent or solvent system for a specific chlorophenyl-substituted carboxylic acid should be determined experimentally through small-scale solubility studies.

Conclusion: A Pathway to Crystalline Excellence

The successful crystallization of chlorophenyl-substituted carboxylic acids is a multifaceted challenge that requires a deep understanding of both the chemical nature of the compounds and the physical principles of crystallization. By moving beyond a "one-size-fits-all" approach and instead adopting a strategic, knowledge-based methodology, researchers can effectively navigate the complexities of the solid state. The protocols and insights provided in this guide are intended to empower scientists and drug development professionals to rationally design and execute crystallization experiments, ultimately leading to the production of high-quality crystalline materials with the desired physicochemical properties essential for the development of safe and effective medicines.

References

  • Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives.
  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. International Journal of Pharmaceutical and Bio-Medical Science.
  • Process for the separation of isomeric chlorobenzoic acids.
  • Separation of chlorobenzoic acids by dissociation extractive crystallization.
  • Hanging Drop Vapor Diffusion Crystalliz
  • Antisolvent Crystallization of Poorly Water Soluble Drugs.
  • Pharmaceutical Crystalliz
  • Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews.
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implic
  • Crystallis
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implic
  • Crystallisation Techniques. University of Southampton.
  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications.
  • Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. Crystal Growth & Design.
  • Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity. BenchChem.
  • Strategy for control of crystalliz
  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed.
  • (PDF) Crystal Polymorphism in Pharmaceutical Science.
  • Which is more acidic, meta-Chlorobenzoic acid or para-Chlorobenzoic acid? Quora.

Application Note: Advanced Derivatization Strategies for the Chromatographic Analysis of 2-(3-Chlorophenyl)-2-hydroxybutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 2-(3-Chlorophenyl)-2-hydroxybutanoic acid, a chiral α-hydroxy-α-arylalkanoic acid (AHAA), for robust and sensitive analysis by gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). Due to its polarity and low volatility, direct analysis of this compound is challenging. Derivatization is a critical pre-analytical step that modifies the analyte to improve its chromatographic behavior and detection.[1][2] This note details two primary workflows: (1) an achiral silylation method for quantitative analysis using GC-MS and (2) a chiral derivatization method to form diastereomers for the enantioselective separation and quantification of its (R)- and (S)-enantiomers via HPLC on a standard achiral column. The causality behind experimental choices, self-validating protocol design, and troubleshooting insights are discussed to ensure scientific integrity and reproducibility.

Introduction: The Analytical Challenge

This compound possesses two key functional groups that complicate direct chromatographic analysis: a carboxylic acid and a tertiary alcohol. The active hydrogens in these groups lead to high polarity, strong intermolecular hydrogen bonding, and low volatility, resulting in poor peak shape, thermal instability, and strong adsorption to chromatographic systems.[1][2] Furthermore, the molecule contains a stereocenter at the C2 position, meaning it exists as a pair of enantiomers. In pharmaceutical and metabolic studies, the enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles, making their individual quantification essential.

Chemical derivatization addresses these challenges by replacing the active hydrogens with nonpolar, thermally stable groups.[2] This process achieves two primary objectives:

  • Increased Volatility and Thermal Stability: For GC-MS analysis, derivatization is mandatory to allow the analyte to vaporize without degradation in the heated injector and be carried through the column.[3][4]

  • Enantiomeric Resolution: For chiral analysis, reacting the enantiomers with a single, enantiomerically pure chiral derivatizing agent (CDA) converts them into diastereomers.[5][6] These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) chromatographic column.[5]

This guide provides validated protocols for both general quantification and specific enantiomeric separation, empowering researchers to select the optimal approach for their analytical needs.

Workflow for Chromatographic Analysis

The overall analytical process involves sample preparation and extraction, followed by a carefully selected derivatization procedure tailored to the desired analytical outcome (achiral vs. chiral analysis).

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Biological Matrix (e.g., Plasma, Urine) B Acidification (pH < 2) A->B C Liquid-Liquid Extraction (e.g., Ethyl Acetate) B->C D Evaporation to Dryness C->D E Achiral Derivatization (Silylation for GC-MS) D->E F Chiral Derivatization (Diastereomer Formation for HPLC) D->F G GC-MS Analysis E->G H HPLC-UV/MS Analysis F->H

Figure 1: General workflow for the derivatization and analysis of this compound.

Protocol 1: Achiral Analysis by GC-MS via Silylation

This protocol is designed for the quantitative analysis of the total concentration of this compound, without distinguishing between its enantiomers. Silylation is a robust and widely used derivatization technique for GC analysis, where active hydrogens on hydroxyl and carboxyl groups are replaced by a trimethylsilyl (TMS) group.[1][2][7] This reaction dramatically increases the volatility and thermal stability of the analyte.[3][4]

Principle of Silylation: The reaction involves a nucleophilic attack from the oxygen of the hydroxyl and carboxyl groups on the silicon atom of the silylating reagent. A catalyst, such as trimethylchlorosilane (TMCS), is often included to enhance the reactivity of the primary reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Materials and Reagents
  • Dried sample extract of this compound

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Trimethylchlorosilane (TMCS) (often MSTFA is supplied with 1% TMCS)

  • Anhydrous Pyridine or Acetonitrile (reaction solvent)

  • GC vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Inert gas (Nitrogen or Argon) for evaporation

Step-by-Step Silylation Protocol

G start Start with Dried Sample Extract in GC Vial step1 Add 100 µL of Anhydrous Pyridine start->step1 step2 Add 100 µL of MSTFA + 1% TMCS step1->step2 step3 Seal Vial Tightly step2->step3 step4 Heat at 70°C for 30 minutes step3->step4 step5 Cool to Room Temperature step4->step5 end Inject 1-2 µL into GC-MS step5->end

Figure 2: Workflow for the silylation derivatization protocol.

  • Sample Preparation: Ensure the sample extract containing the analyte is completely dry in a 2 mL GC vial. Water will preferentially react with the silylating reagent, reducing derivatization efficiency.[3]

  • Reagent Addition: To the dried residue, add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the sample.

  • Silylating Agent: Add 100 µL of MSTFA containing 1% TMCS. MSTFA is a powerful silyl donor, and the TMCS catalyst accelerates the reaction.

  • Reaction: Immediately cap the vial tightly and vortex for 30 seconds. Heat the vial in a heating block at 70°C for 30 minutes to ensure the reaction proceeds to completion.[8]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system. A typical injection volume is 1-2 µL.

GC-MS Parameters
ParameterRecommended SettingRationale
GC Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm)A nonpolar stationary phase is ideal for separating the nonpolar TMS-derivatized analyte.
Injection Mode Splitless (for trace analysis) or Split (10:1)Splitless mode maximizes sensitivity, while a split injection prevents column overloading for higher concentrations.
Inlet Temperature 250°CEnsures rapid and complete vaporization of the derivatized analyte without thermal degradation.
Oven Program Initial: 100°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)The temperature program should be optimized to achieve good separation from matrix components.
Carrier Gas Helium, constant flow at 1.0 mL/minStandard carrier gas for GC-MS, providing good efficiency.
MS Interface Temp 280°CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp 230°CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
Scan Range m/z 50-550Covers the expected mass range of the derivatized analyte and its characteristic fragments.

Protocol 2: Chiral Analysis by HPLC via Diastereomeric Derivatization

This protocol enables the separation and quantification of the individual (R)- and (S)-enantiomers of this compound. The core principle is to react the racemic analyte with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[5] These diastereomers can then be separated on a standard achiral HPLC column, such as a C18 column.

Principle of Diastereomer Formation: We will utilize an enantiomerically pure chiral amine, such as (S)-(-)-α-Methylbenzylamine, to form diastereomeric amides by reacting with the carboxylic acid group of the analyte. A coupling agent, like N,N'-Dicyclohexylcarbodiimide (DCC), facilitates this amide bond formation.[5]

  • (R)-Analyte + (S)-CDA → (R,S)-Diastereomer

  • (S)-Analyte + (S)-CDA → (S,S)-Diastereomer

Materials and Reagents
  • Dried sample extract of this compound

  • (S)-(-)-α-Methylbenzylamine (enantiomerically pure CDA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide coupling agent (e.g., EDC)[9][10]

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (reaction solvent)

  • HPLC vials with caps

  • 1 M Hydrochloric Acid (HCl) for reaction quenching

  • Deionized Water

  • Anhydrous Sodium Sulfate

Step-by-Step Chiral Derivatization Protocol

G start Start with Dried Sample Extract in Vial step1 Dissolve in 1 mL Anhydrous DCM start->step1 step2 Add 1.2 eq. (S)-(-)-α-Methylbenzylamine step1->step2 step3 Add 1.1 eq. DCC (Coupling Agent) step2->step3 step4 React at Room Temp for 2 hours step3->step4 step5 Quench with 1 M HCl step4->step5 step6 Extract Organic Layer, Wash, and Dry step5->step6 step7 Reconstitute in Mobile Phase step6->step7 end Inject into HPLC System step7->end

Figure 3: Workflow for the chiral derivatization protocol for HPLC analysis.

  • Sample Preparation: Begin with the dried sample extract in a clean, dry vial.

  • Reagent Addition: Dissolve the residue in 1 mL of anhydrous DCM. Add 1.2 molar equivalents of (S)-(-)-α-Methylbenzylamine, followed by 1.1 molar equivalents of the DCC coupling agent. A slight excess of the CDA ensures complete reaction of the analyte.

  • Reaction: Seal the vial and allow the reaction to proceed at room temperature for 2 hours with gentle agitation. The DCC will activate the carboxylic acid, allowing the chiral amine to form a stable amide bond.

  • Work-up: Quench the reaction by adding 1 mL of 1 M HCl to neutralize excess amine and decompose remaining DCC.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with deionized water, then dry it by passing it through anhydrous sodium sulfate.

  • Final Preparation: Evaporate the dried organic solvent under a gentle stream of nitrogen. Reconstitute the resulting diastereomeric amide derivatives in a known volume of the HPLC mobile phase. The sample is now ready for injection.

HPLC Parameters
ParameterRecommended SettingRationale
HPLC Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)A standard C18 column provides excellent resolving power for the diastereomers, which have different polarities.
Mobile Phase Isocratic or Gradient; Acetonitrile:Water with 0.1% Formic AcidThe exact ratio should be optimized for baseline separation of the two diastereomer peaks. Formic acid improves peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp 30°CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 220 nm or Mass Spectrometry (ESI+)The phenyl group provides UV absorbance. ESI-MS offers higher sensitivity and specificity.
Injection Volume 10-20 µLStandard injection volume, can be adjusted based on sample concentration and detector sensitivity.

Conclusion

The successful analysis of this compound hinges on the appropriate application of chemical derivatization. For routine quantification of the total analyte concentration, silylation followed by GC-MS analysis is a rapid, sensitive, and highly reliable method. When the stereochemistry of the analyte is of interest, chiral derivatization to form diastereomers, followed by separation on a standard achiral HPLC column, provides a robust and accessible method for enantioselective analysis. The protocols and guidelines presented in this note are designed to be self-validating and serve as a strong foundation for researchers in drug development and metabolic analysis, enabling accurate and reproducible quantification of this challenging compound.

References

  • Semantic Scholar. (n.d.). Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS.
  • Unknown. (n.d.). Acids: Derivatization for GC Analysis.
  • Bibel Lab Update. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation.
  • Unknown. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?
  • BenchChem. (2025). Application Note: GC-MS Analysis of (S)-2-Hydroxy-3-methylbutanoic Acid Derivatives.
  • ResearchGate. (n.d.). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS.
  • ResearchGate. (n.d.). Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC.
  • Lin, L. G., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC - NIH.
  • Chemistry LibreTexts. (2023). Derivatization.
  • Wang, Y., et al. (2021). Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization. PubMed.
  • Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC.
  • BenchChem. (n.d.). Application Note: Chiral Separation of 2-Hydroxy-2-methylbutanoic Acid Enantiomers by High-Performance Liquid Chromatography (HPLC).
  • Alfa Chemistry. (n.d.). Chiral Derivatization Reagents.
  • Wikipedia. (n.d.). Chiral derivatizing agent.
  • Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.

Sources

Role as a building block in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 2-Amino-5-nitropyridine: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Amino-5-nitropyridine is a pivotal starting material in synthetic organic and medicinal chemistry. Its unique electronic and structural features—a nucleophilic amino group, an electron-deficient pyridine ring modulated by a powerful nitro group, and multiple reactive sites—render it an exceptionally versatile building block for constructing a diverse array of complex heterocyclic systems. This guide provides an in-depth exploration of its application in synthesizing key heterocyclic scaffolds such as imidazopyridines and triazolopyridines. We present detailed, field-proven protocols, explain the mechanistic rationale behind synthetic strategies, and offer insights into experimental design for researchers aiming to leverage this compound in drug discovery and materials science.

Introduction: The Strategic Importance of 2-Amino-5-nitropyridine

2-Amino-5-nitropyridine is a yellow crystalline solid that serves as a cornerstone in the synthesis of nitrogen-containing heterocycles.[1] Its value stems from the strategic placement of its functional groups:

  • The 2-Amino Group: This primary amine is a potent nucleophile, readily participating in condensation and cyclization reactions. It is the primary site for initiating the formation of fused heterocyclic rings.

  • The 5-Nitro Group: As a strong electron-withdrawing group, it significantly influences the reactivity of the pyridine ring. It activates the ring towards nucleophilic aromatic substitution (SNAr) at adjacent positions and can be readily reduced to an amino group, opening pathways to further annulation reactions.

  • The Pyridine Ring: The inherent aromaticity and the presence of the ring nitrogen provide a rigid scaffold that is a common feature in many pharmacologically active molecules.

This combination of functionalities allows for a multi-dimensional synthetic approach, enabling the construction of fused bicyclic systems with significant therapeutic potential.


Synthesis of Fused Imidazole Scaffolds: Imidazopyridines

Imidazopyridines are a privileged class of heterocyclic compounds found in numerous FDA-approved drugs, including the sedative-hypnotic zolpidem and the proton-pump inhibitor tenatoprazole. 2-Amino-5-nitropyridine is a key precursor for two major isomers: imidazo[1,2-a]pyridines and imidazo[4,5-b]pyridines.

Synthesis of 7-Nitroimidazo[1,2-a]pyridines

The synthesis of the imidazo[1,2-a]pyridine core from 2-aminopyridines is one of the most robust and widely used transformations in heterocyclic chemistry. The reaction typically proceeds via a condensation-cyclization sequence with α-halocarbonyl compounds or their equivalents.

Causality of Experimental Design: The reaction begins with the nucleophilic attack of the exocyclic amino group of 2-amino-5-nitropyridine on the α-carbon of the carbonyl compound, displacing the halide. The resulting intermediate then undergoes an intramolecular cyclization where the endocyclic pyridine nitrogen attacks the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system. Copper catalysts are often employed to facilitate the C-N bond formation, particularly in aerobic oxidative coupling variants.[2]

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration start 2-Amino-5-nitropyridine + α-Bromoketone intermediate1 N-Alkylated Intermediate start->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Pyridine N attack on C=O product 7-Nitroimidazo[1,2-a]pyridine intermediate2->product -H2O

Caption: Workflow for Imidazo[1,2-a]pyridine Synthesis.

Protocol 1: Synthesis of 2-Aryl-7-nitroimidazo[1,2-a]pyridine

This protocol describes the reaction of 2-amino-5-nitropyridine with an α-bromoacetophenone derivative.

Materials:

  • 2-Amino-5-nitropyridine (1.0 eq)

  • 2-Bromo-1-(4-chlorophenyl)ethan-1-one (1.05 eq)

  • Anhydrous Ethanol

  • Sodium Bicarbonate (2.0 eq)

Procedure:

  • To a solution of 2-amino-5-nitropyridine (1.39 g, 10 mmol) in anhydrous ethanol (50 mL), add sodium bicarbonate (1.68 g, 20 mmol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-bromo-1-(4-chlorophenyl)ethan-1-one (2.45 g, 10.5 mmol) portion-wise over 10 minutes.

  • Heat the reaction mixture to reflux (approx. 78°C) and monitor the progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • After completion (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (100 mL) with stirring.

  • The precipitated solid is collected by vacuum filtration, washed with cold water (3 x 20 mL), and dried under vacuum.

  • The crude product can be purified by recrystallization from ethanol to afford the pure 2-(4-chlorophenyl)-7-nitroimidazo[1,2-a]pyridine.

Self-Validation: The role of sodium bicarbonate is to neutralize the HBr generated during the reaction, preventing the protonation of the basic pyridine nitrogen which would inhibit the final cyclization step. The workup procedure relies on the low solubility of the product in water to achieve initial purification.

Starting MaterialReagentProductYield (%)
2-Amino-5-nitropyridine2-Bromo-1-phenylethanone7-Nitro-2-phenylimidazo[1,2-a]pyridine~85%
2-Amino-5-nitropyridine2-Bromo-1-(4-bromophenyl)ethanone2-(4-Bromophenyl)-7-nitroimidazo[1,2-a]pyridine~82%
Synthesis of 6-Nitroimidazo[4,5-b]pyridines

This isomer, an analogue of purine, is synthesized from a 2,3-diaminopyridine precursor. The synthesis begins with 2-amino-5-nitropyridine, which must first be converted to 2,3-diamino-5-nitropyridine. This is typically achieved via nitration of 2-aminopyridine to yield a mixture of isomers, from which 2-amino-3-nitropyridine is isolated, followed by a separate nitration at the 5-position or by starting with a different pyridine derivative.[3] A more direct route involves the reduction of the nitro group in a compound like 3-amino-2-chloro-5-nitropyridine followed by amination.

For this guide, we will focus on the key cyclization step starting from the requisite 2,3-diamino-5-nitropyridine.

Causality of Experimental Design: The condensation of a 1,2-diamine with an aldehyde is a classic method for forming an imidazole ring, known as the Phillips-Ladenburg synthesis. The reaction proceeds through the formation of a Schiff base, followed by intramolecular cyclization and subsequent oxidation or elimination to form the aromatic imidazole ring. Using an oxidizing agent like sodium metabisulfite can facilitate the final aromatization step.

Protocol 2: Synthesis of 2-Aryl-6-nitro-1H-imidazo[4,5-b]pyridine

Materials:

  • 2,3-Diamino-5-nitropyridine (1.0 eq)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • Sodium Metabisulfite (Na2S2O5) (0.55 eq)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask, combine 2,3-diamino-5-nitropyridine (1.54 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and sodium metabisulfite (1.05 g, 5.5 mmol) in DMSO (20 mL).

  • Heat the reaction mixture to 120°C with stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and pour it into 100 mL of ice water.

  • A precipitate will form. Stir for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 6-nitro-2-phenyl-1H-imidazo[4,5-b]pyridine.

G start 2,3-Diamino-5-nitropyridine + Aldehyde schiff Schiff Base Formation start->schiff -H2O cyclize Intramolecular Cyclization schiff->cyclize oxidize Oxidative Aromatization cyclize->oxidize [O] product Imidazo[4,5-b]pyridine oxidize->product

Caption: Synthesis of Imidazo[4,5-b]pyridines.

Synthesis of[1][4][5]Triazolo[1,5-a]pyridines

The[1][4]triazolo[1,5-a]pyridine scaffold is another key heterocyclic system with applications in medicinal chemistry, acting as inhibitors for various kinases.[5] The synthesis from 2-aminopyridines often involves a reaction with a reagent that provides the C-N-N unit, followed by an oxidative cyclization.

Causality of Experimental Design: A modern and efficient method involves the copper-catalyzed reaction of a 2-aminopyridine with a nitrile.[6][7] The proposed mechanism involves the coordination of the aminopyridine and nitrile to the copper center. A consecutive addition-oxidative cyclization process then occurs, forming the N-N bond and leading to the final fused heterocyclic product. Atmospheric air often serves as the terminal oxidant in these reactions.[6]

Protocol 3: Copper-Catalyzed Synthesis of 2-Aryl-7-nitro-[1][4]triazolo[1,5-a]pyridine

Materials:

  • 2-Amino-5-nitropyridine (1.0 eq)

  • Aryl Nitrile (e.g., Benzonitrile) (2.0 eq)

  • Copper(I) Bromide (CuBr) (10 mol%)

  • 1,10-Phenanthroline (10 mol%)

  • Toluene

Procedure:

  • To an oven-dried Schlenk tube, add 2-amino-5-nitropyridine (1.39 g, 10 mmol), CuBr (143 mg, 1 mmol), and 1,10-phenanthroline (180 mg, 1 mmol).

  • Evacuate and backfill the tube with nitrogen gas three times.

  • Add anhydrous toluene (20 mL) and benzonitrile (2.06 g, 20 mmol) via syringe.

  • Heat the reaction mixture to 120°C in a sealed tube for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Filter the mixture through a pad of Celite to remove the copper catalyst, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (gradient elution, e.g., 10-40% ethyl acetate in hexane) to yield the desired product.

G Cu(I) Cu(I) Coord Cu(I) Complex Cu(I)->Coord + Aminopyridine + Ligand Add Addition of Nitrile Coord->Add Ox Oxidative Cyclization Add->Ox + O2 Prod Product Ox->Prod Cat_Regen Cu(I) Regeneration Ox->Cat_Regen Reductive Elimination Cat_Regen->Cu(I)

Caption: Proposed Catalytic Cycle for Triazolopyridine Synthesis.

Advanced Transformations and Functionalizations

Beyond fused systems, the functional groups of 2-amino-5-nitropyridine serve as handles for various cross-coupling reactions, enabling the synthesis of more complex molecular architectures.

N-Arylation via Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction to form C-N bonds between an amine and an aryl halide.[8][9] This method is particularly useful for coupling electron-deficient amines with aryl halides.

Protocol 4: Ullmann Condensation of 2-Amino-5-nitropyridine

Materials:

  • 2-Amino-5-nitropyridine (1.0 eq)

  • Aryl Iodide (e.g., Iodobenzene) (1.2 eq)

  • Copper(I) Iodide (CuI) (10 mol%)

  • L-Proline (20 mol%)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • Anhydrous DMSO

Procedure:

  • In a reaction vial, combine 2-amino-5-nitropyridine (1.39 g, 10 mmol), iodobenzene (2.45 g, 12 mmol), CuI (190 mg, 1 mmol), L-proline (230 mg, 2 mmol), and K2CO3 (2.76 g, 20 mmol).

  • Add anhydrous DMSO (20 mL).

  • Seal the vial and heat the mixture to 110°C for 12-18 hours, until TLC analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and add water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield N-phenyl-5-nitropyridin-2-amine.

Pictet-Spengler Reaction: A Multi-step Pathway

The Pictet-Spengler reaction is a powerful tool for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines.[10][11] While 2-amino-5-nitropyridine is not a direct substrate, it can be elaborated into a suitable precursor through a multi-step sequence, showcasing its utility in complex total synthesis.

Synthetic Strategy Outline:

  • Halogenation: Convert 2-amino-5-nitropyridine to 2-bromo-5-nitropyridine via a Sandmeyer-type reaction.

  • C-C Coupling: Perform a Sonogashira coupling with a protected acetylene, such as trimethylsilylacetylene, to introduce a two-carbon unit.[12][13]

  • Deprotection and Reduction: Remove the silyl protecting group and partially reduce the alkyne to an alkene.

  • Hydroboration-Oxidation: Convert the terminal alkene to a primary alcohol.

  • Functional Group Interconversion: Convert the alcohol to an amine via a mesylate or azide intermediate, yielding a β-(5-nitropyridin-2-yl)ethylamine derivative.

  • Pictet-Spengler Cyclization: React this amine with an aldehyde or ketone under acidic conditions to trigger the intramolecular electrophilic cyclization onto an activated aromatic ring (the pyridine ring in this case, although cyclization onto a tethered indole or phenyl group is more common).[14]

This advanced sequence highlights how 2-amino-5-nitropyridine can serve as the foundational block for constructing highly complex, polycyclic alkaloid-like structures.

G A 2-Amino-5-nitropyridine B 2-Bromo-5-nitropyridine A->B Sandmeyer C Sonogashira Coupling Product B->C Sonogashira D β-Arylethylamine Precursor C->D Multi-step Elaboration E Pictet-Spengler Product D->E + Aldehyde (Cyclization)

Caption: Multi-step Synthesis via a Pictet-Spengler Strategy.

References

  • Khalaf, A. I., et al. (2012). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 17(5), 5483-5495. Available at: [Link]

  • ResearchGate. The Chemistry of the Triazolopyridines: An Update. Available at: [Link]

  • International Journal of Scientific Research. A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Available at: [Link]

  • Google Patents. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Google Patents. DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.
  • ACS Publications. Ring transformations in reactions of heterocyclic compounds with nucleophiles. Part 24. Pyrimidines. Part 86. Conversion of 5-nitropyrimidine into 2-substituted 5-nitropyrimidine and 2-amino-5-nitropyridines by amidines. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Available at: [Link]

  • Google Patents. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Wikipedia. Pictet–Spengler reaction. Available at: [Link]

  • PubMed Central. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available at: [Link]

  • Arabian Journal of Chemistry. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Available at: [Link]

  • ResearchGate. Synthesis of 2-amino-imidazo[4,5-b]pyridines. Available at: [Link]

  • Wikipedia. Ullmann condensation. Available at: [Link]

  • Scientific Research Publishing. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • PubMed Central. The Pictet-Spengler Reaction Updates Its Habits. Available at: [Link]

  • ResearchGate. Intramolecular Pictet–Spengler reaction to furnish 5 i. Available at: [Link]

  • ResearchGate. Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. Available at: [Link]

  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]

  • PubMed Central. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Available at: [Link]

  • RSC Publishing. v-Triazolo[4,5-d]pyrimidines (8-azapurines). Part 22. Synthesis of 2-amino. Available at: [Link]

  • ResearchGate. The Pictet-Spengler Reaction Updates Its Habits. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • RSC Publishing. Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5. Available at: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

  • Ottokemi. 2-Amino-5-nitropyridine, 98%. Available at: [Link]

  • Chemical Communications (RSC Publishing). Pictet–Spengler synthesis of twisted quinoline-fused BODIPYs as heavy-atom-free photosensitizers. Available at: [Link]

  • Google Patents. CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
  • SciRP.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available at: [Link]

  • ResearchGate. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available at: [Link]

  • Journal of the American Chemical Society. Accelerating Effect Induced by the Structure of α-Amino Acid in the Copper-Catalyzed Coupling Reaction of Aryl Halides with α-Amino Acids. Synthesis of Benzolactam-V8. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complex Landscape of Anticancer Drug Development

The development of novel anticancer agents is a multifaceted endeavor, driven by the urgent need to combat a leading cause of mortality worldwide.[1] This guide provides a comprehensive overview of the critical stages and methodologies involved in this process, from initial target discovery to the rigorous phases of clinical evaluation. As our understanding of cancer's molecular underpinnings deepens, the paradigm of drug development has shifted from broadly cytotoxic chemotherapies to more precise, targeted therapies and immunotherapies.[2][3] This evolution necessitates a sophisticated and integrated approach, leveraging cutting-edge technologies and robust preclinical models to translate promising scientific discoveries into effective clinical treatments.[4]

A fundamental challenge in oncology is the inherent and acquired resistance of cancer cells to therapeutic agents.[5] Mechanisms such as tumor heterogeneity, the presence of cancer stem cells, and genetic mutations that alter drug targets contribute to this resistance.[6][7] Therefore, a central theme in modern anticancer drug development is the pursuit of novel targets and the design of strategies to overcome these resistance mechanisms.[8][9]

This document will serve as a detailed resource for professionals in the field, outlining key experimental protocols and providing insights into the causal relationships behind strategic decisions in the drug development pipeline.

Section 1: Target Identification and Validation

The foundation of modern anticancer drug development lies in the precise identification and rigorous validation of molecular targets that are critical for cancer cell survival and proliferation. The advent of next-generation sequencing and other high-throughput technologies has revolutionized this process, enabling the discovery of novel targets and advancing the field of precision oncology.[8]

Uncovering Novel Therapeutic Targets

The identification of new targets is paramount for optimizing current therapies, developing effective combinations, and overcoming acquired resistance.[8] Several innovative strategies are employed to uncover these critical molecular vulnerabilities:

  • Genomic and Proteomic Approaches: High-throughput screening methods, including genomics, proteomics, and metabolomics, are used to analyze the cellular profiles of DNA, proteins, and metabolic pathways to identify variations associated with specific tumors.[10]

  • CRISPR-Based Genetic Screens: The CRISPR-Cas9 gene-editing technology has become a powerful tool for systematically deleting or inactivating genes to identify those essential for cancer cell survival.[11] This approach can rapidly pinpoint potential drug targets.[12] For instance, CRISPR screens have identified Aft7ip and Setdb1 as novel targets that, when inhibited, can boost the anti-tumor immune response.[13]

  • In Silico and Intravital Screening: Computational approaches can be used to screen for potential targets in silico against multiple cancer types. These findings can then be validated in vitro or in vivo. Intravital imaging allows for the visualization of cancer cell motility in living animals, providing insights into the metastatic process and potential targets to inhibit it.[14]

Validating the Role of a Potential Target

Once a potential target is identified, it must undergo rigorous validation to confirm its role in cancer pathogenesis and its suitability for therapeutic intervention. This involves a series of experiments to demonstrate that inhibiting the target leads to the desired anti-cancer effect.

Protocol 1: Target Validation using CRISPR/Cas9-mediated Gene Knockout

This protocol outlines the steps for validating a potential cancer target by knocking out the corresponding gene in a relevant cancer cell line.

Materials:

  • Cancer cell line of interest

  • Lentiviral vectors expressing Cas9 and a single guide RNA (sgRNA) targeting the gene of interest

  • Control lentiviral vector (e.g., expressing a non-targeting sgRNA)

  • Cell culture medium and supplements

  • Transfection reagent

  • Puromycin or other selection antibiotic

  • Reagents for Western blotting and quantitative PCR (qPCR)

  • Cell viability assay kit (e.g., MTS or CellTiter-Glo)

Procedure:

  • sgRNA Design and Cloning: Design and clone at least two independent sgRNAs targeting the gene of interest into a lentiviral expression vector.

  • Lentivirus Production: Co-transfect HEK293T cells with the lentiviral expression vector and packaging plasmids to produce lentiviral particles.

  • Transduction of Cancer Cells: Transduce the target cancer cell line with the lentivirus at a low multiplicity of infection (MOI) to ensure single viral integration per cell.

  • Selection of Edited Cells: Select for transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.

  • Verification of Gene Knockout: Confirm the knockout of the target gene at the protein level by Western blotting and at the mRNA level by qPCR.

  • Phenotypic Analysis: Assess the effect of the gene knockout on cancer cell phenotype. This can include:

    • Cell Proliferation/Viability: Perform a cell viability assay over several days to determine if the knockout inhibits cell growth.

    • Apoptosis: Use assays such as Annexin V staining or caspase activity assays to determine if the knockout induces programmed cell death.

    • Cell Cycle Analysis: Analyze the cell cycle distribution by flow cytometry to see if the knockout causes cell cycle arrest.[15]

Expected Outcome: Successful validation will demonstrate that the knockout of the target gene significantly reduces cancer cell viability or induces apoptosis, confirming its potential as a therapeutic target.

Section 2: Lead Discovery and High-Throughput Screening

Following target validation, the next critical phase is the discovery of "hit" molecules that can modulate the target's activity. High-throughput screening (HTS) is a cornerstone of this process, enabling the rapid screening of large libraries of compounds to identify those with the desired biological activity.[16]

The Evolution of Screening Platforms

Traditional HTS has relied on two-dimensional (2D) cell monolayer cultures.[17] However, these models often fail to accurately represent the complex in vivo tumor microenvironment.[18][19] Consequently, there has been a significant shift towards more physiologically relevant three-dimensional (3D) cell culture models.[16][20]

  • 3D Spheroids and Organoids: These models better mimic the cell-cell interactions, nutrient and oxygen gradients, and drug diffusion patterns of solid tumors.[16][19] Patient-derived organoids, in particular, offer a promising avenue for personalized medicine by allowing for the in vitro testing of drug efficacy on a patient's own tumor cells.[20]

  • Microfluidic "Organ-on-a-Chip" Systems: These platforms allow for the creation of more complex in vitro models that can incorporate elements of the tumor microenvironment, such as vascular networks.[16]

Protocol 2: High-Throughput Screening for Anticancer Drug Efficacy using a 3D Spheroid Model

This protocol describes a general workflow for screening a compound library against cancer cell spheroids.

Materials:

  • Cancer cell line capable of forming spheroids

  • Ultra-low attachment 96-well or 384-well plates

  • Compound library dissolved in DMSO

  • Cell viability/cytotoxicity assay reagent (e.g., CellTiter-Glo® 3D)

  • Automated liquid handling system and plate reader

Procedure:

  • Spheroid Formation: Seed a defined number of cancer cells into each well of an ultra-low attachment plate. Allow the cells to aggregate and form spheroids over 2-4 days.

  • Compound Treatment: Using an automated liquid handler, add the compounds from the library to the wells containing the spheroids at a range of concentrations. Include appropriate controls (e.g., vehicle control, positive control with a known anticancer drug).

  • Incubation: Incubate the plates for a period that allows for the assessment of the compound's effect, typically 48-72 hours.

  • Viability/Cytotoxicity Assay: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and calculate the half-maximal inhibitory concentration (IC50) for each active compound.

Data Presentation:

Compound IDTargetCell LineIC50 (µM) in 2D CultureIC50 (µM) in 3D Spheroids
Cmpd-001Kinase XMCF-70.52.1
Cmpd-002Protease YA5491.28.5
Cmpd-003Epigenetic Reader ZHCT1160.83.4

This table illustrates how IC50 values can differ between 2D and 3D culture models, highlighting the importance of using more physiologically relevant screening platforms.

Section 3: Preclinical Development and In Vivo Efficacy

Promising "hit" compounds identified through HTS undergo further optimization to improve their potency, selectivity, and pharmacokinetic properties, leading to the identification of a "lead" candidate. This lead compound then enters preclinical development, a crucial stage that involves extensive in vitro and in vivo testing to assess its safety and efficacy before it can be considered for human clinical trials.

The Role of Preclinical Models

Preclinical models are essential for bridging the gap between laboratory discoveries and clinical applications. They provide a means to study the behavior of cancer cells in a living organism and to evaluate the therapeutic potential of new drug candidates.[21]

  • Cell Line-Derived Xenografts (CDX): These models involve the implantation of established cancer cell lines into immunodeficient mice. While widely used, they may not fully recapitulate the heterogeneity of human tumors.[21]

  • Patient-Derived Xenografts (PDX): In PDX models, fresh tumor tissue from a patient is directly implanted into immunodeficient mice. These models are considered more clinically relevant as they tend to preserve the genetic and phenotypic characteristics of the original tumor.[21]

  • Genetically Engineered Mouse Models (GEMMs): These models are engineered to develop tumors that more closely mimic the genetic progression of human cancers.[21] They are particularly useful for studying tumor-immune system interactions.[22]

Protocol 3: Evaluating In Vivo Antitumor Efficacy in a Patient-Derived Xenograft (PDX) Model

This protocol details the steps for assessing the efficacy of a lead anticancer agent in a PDX mouse model.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • Patient-derived tumor tissue

  • Lead anticancer agent formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Surgically implant a small fragment of the patient-derived tumor tissue subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth regularly. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the lead compound to the treatment group and the vehicle to the control group according to the predetermined dosing schedule and route of administration.

  • Monitoring:

    • Tumor Volume: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume.

    • Body Weight: Monitor the body weight of the mice as an indicator of toxicity.

    • Clinical Observations: Observe the mice daily for any signs of distress or adverse effects.

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint size or until a specified time point.

  • Data Analysis: Compare the tumor growth inhibition in the treated group to the control group. Analyze differences in survival and body weight between the groups.

The Importance of Biomarker Discovery

Biomarkers are biological indicators that can be used for various purposes in oncology, including diagnosis, prognosis, and predicting response to therapy.[23][24] The discovery and validation of biomarkers are integral to the development of targeted therapies and personalized medicine.[1][10]

  • Predictive Biomarkers: These biomarkers help to identify patients who are most likely to respond to a specific treatment.[23] For example, EGFR mutations are predictive of response to EGFR tyrosine kinase inhibitors in non-small cell lung cancer.[6]

  • Pharmacodynamic Biomarkers: These markers are used to demonstrate that a drug is engaging with its target and eliciting the expected biological effect.

Section 4: Clinical Translation and the Phases of Clinical Trials

The culmination of successful preclinical development is the initiation of clinical trials in humans. This process is rigorously regulated and is conducted in a series of phases, each designed to answer specific questions about the new treatment's safety and efficacy.[25][26]

The Phased Approach to Clinical Investigation
  • Phase I Trials: These are the first studies in humans and are primarily designed to assess the safety of a new drug, determine a safe dosage range, and identify side effects.[25][26][27] They typically involve a small number of patients who have often exhausted other treatment options.[27]

  • Phase II Trials: If a treatment is found to be safe in Phase I, a Phase II trial is conducted to evaluate its effectiveness in a specific type of cancer and to further assess its safety.[25][26] These trials usually involve a larger group of patients than Phase I trials.[25]

  • Phase III Trials: These are large-scale trials that compare the new treatment to the current standard of care.[26][27] The goal is to determine if the new treatment is more effective or has fewer side effects.[26] Phase III trials often involve hundreds to thousands of patients and are conducted at multiple centers.[27]

  • Phase IV Trials: These trials are conducted after a drug has been approved and is on the market. They are designed to monitor the long-term effectiveness and safety of the treatment and to identify any rare side effects.[26][28]

Diagram: The Drug Development and Clinical Trial Pipeline

DrugDevelopmentPipeline cluster_preclinical Preclinical Development cluster_clinical Clinical Trials TargetID Target Identification & Validation LeadDiscovery Lead Discovery & High-Throughput Screening TargetID->LeadDiscovery PreclinicalTesting In Vitro & In Vivo Preclinical Testing LeadDiscovery->PreclinicalTesting PhaseI Phase I (Safety & Dosage) PreclinicalTesting->PhaseI IND Submission PhaseII Phase II (Efficacy & Side Effects) PhaseI->PhaseII PhaseIII Phase III (Comparison to Standard) PhaseII->PhaseIII PhaseIV Phase IV (Post-Marketing Surveillance) PhaseIII->PhaseIV FDA Approval

Caption: A schematic overview of the anticancer drug development pipeline.

Section 5: Overcoming Drug Resistance: A Continuing Challenge

A major hurdle in cancer therapy is the development of drug resistance, which can be either intrinsic (pre-existing) or acquired during treatment.[5] Understanding the mechanisms of resistance is crucial for developing strategies to overcome it.

Key Mechanisms of Drug Resistance:

  • Genetic Mutations: Alterations in the drug's target can prevent the drug from binding effectively.[6]

  • Drug Efflux Pumps: Cancer cells can increase the expression of proteins that actively pump drugs out of the cell, reducing their intracellular concentration.[6][29]

  • Activation of Pro-survival Pathways: Cancer cells can activate alternative signaling pathways to bypass the effects of the drug.[6]

  • Enhanced DNA Repair: Increased DNA repair capabilities can counteract the damage caused by DNA-damaging agents.[7]

  • Tumor Microenvironment: The surrounding non-cancerous cells and extracellular matrix can provide a protective niche for cancer cells.[5]

Strategies to Overcome Resistance:

  • Combination Therapies: Using multiple drugs with different mechanisms of action can reduce the likelihood of resistance developing.[2][29]

  • Development of Next-Generation Inhibitors: Designing drugs that can effectively inhibit mutated targets.

  • Targeting Resistance Pathways: Developing drugs that specifically target the mechanisms of resistance.

  • Immunotherapy: Harnessing the patient's own immune system to attack cancer cells.[30] The CRISPR-Cas9 system is being explored to engineer more effective CAR-T cells for cancer immunotherapy.[31][32]

Diagram: Key Mechanisms of Anticancer Drug Action

DrugActionMechanisms AnticancerDrug Anticancer Drug DNADamage DNA Damage & Replication Inhibition AnticancerDrug->DNADamage Apoptosis Induction of Apoptosis AnticancerDrug->Apoptosis CellCycleArrest Cell Cycle Arrest AnticancerDrug->CellCycleArrest SignalTransduction Inhibition of Signal Transduction Pathways AnticancerDrug->SignalTransduction Angiogenesis Inhibition of Angiogenesis AnticancerDrug->Angiogenesis DNADamage->Apoptosis CellCycleArrest->Apoptosis

Caption: Common mechanisms by which anticancer drugs exert their effects.

Conclusion

The development of anticancer agents is a dynamic and continuously evolving field. The journey from a novel biological insight to an approved therapeutic is long, complex, and requires a multidisciplinary approach. By embracing innovative technologies, employing more predictive preclinical models, and designing smarter clinical trials, the scientific community can continue to make significant strides in the fight against cancer, ultimately leading to more effective and personalized treatments for patients. The integration of biomarker discovery and a deeper understanding of resistance mechanisms will be pivotal in shaping the future of oncology drug development.

References

  • Canary Onco. Mechanisms of Cancer Drug Resistance. [Link]

  • Hazafa, A., et al. The Different Mechanisms of Cancer Drug Resistance: A Brief Review. PMC - NIH. [Link]

  • Cancer Research UK. Phases of clinical trials. [Link]

  • Aina, O., et al. Preclinical Cancer Models and Biomarkers for Drug Development: New Technologies and Emerging Tools. NIH. [Link]

  • In vitro throughput screening of anticancer drugs using patient-derived cell lines cultured on vascularized three-dimensional stromal tissues. PubMed. [Link]

  • Lee, D. W., et al. High-Throughput Screening (HTS) of Anticancer Drug Efficacy on a Micropillar/Microwell Chip Platform. ACS Publications. [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. [Link]

  • MD Anderson Cancer Center. Phases of Clinical Trials. [Link]

  • Cellular and molecular mechanisms of cancer drug resistance. American Journal of Physiology-Cell Physiology. [Link]

  • Stony Brook Cancer Center. The Four Phases of Clinical Trials. [Link]

  • High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming. PMC - NIH. [Link]

  • Biomarkers: Key to Precision Therapy for Cancer. Premier Science. [Link]

  • CRISPR/Cas9 for cancer treatment: technology, clinical applications and challenges. Briefings in Functional Genomics. [Link]

  • Canadian Cancer Society. Types and phases of clinical trials. [Link]

  • Current Status of CRISPR/Cas9 Application in Clinical Cancer Research: Opportunities and Challenges. PubMed Central. [Link]

  • High throughput cell-based screening methods for cancer drug discovery. ScienceDirect. [Link]

  • High-Throughput Screening Platform for Anticancer Therapeutic Drug Cytotoxicity. ResearchGate. [Link]

  • Biomarker Discovery and Validation for Targeted Cancer Therapies. Audubon Bioscience. [Link]

  • Understanding cancer drug resistance: Mechanisms and solutions. Allied Academies. [Link]

  • Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. MDPI. [Link]

  • Mechanisms of drug resistance in cancer chemotherapy. PubMed. [Link]

  • Preclinical Models in Cancer Research: Essential Tools for Drug Development and Therapy Testing. Bimake. [Link]

  • Cancer Research Using Crispr/Cas9 Gene Editing Technology. ResearchGate. [Link]

  • Special Issue : Novel Targets and Approaches in Cancer Therapy. MDPI. [Link]

  • Cancer Biomarkers - Emerging Trends and Clinical Implications for personalized treatment. IntechOpen. [Link]

  • Novel Targets for Cancer Therapy. NYU TOV Licensing. [Link]

  • Novel therapeutic targets for cancer metastasis. Taylor & Francis Online. [Link]

  • Application of CRISPR/Cas9 Technology in Cancer Treatment: A Future Direction. PMC. [Link]

  • Drug Resistance and Novel Targets for Cancer Therapy: An Overview of Recent Findings. MDPI. [Link]

  • What is CRISPR-Cas9 and How is it Used in Cancer Research? American Association for Cancer Research (AACR). [Link]

  • Novel Molecular Targets in Cancer Therapy. Frontiers. [Link]

  • Preclinical Models of Solid Cancers for Testing Cancer Immunotherapies. Annual Reviews. [Link]

  • Anticancer Drugs Mechanism of Action 7 Key Pathways to Disrupting Tumor Growth. LinkedIn. [Link]

  • Biomarkers and cancer: the future in oncology is coming. MEDSIR. [Link]

  • Biomarker Discoveries Bring New Choices and Challenges. OncLive. [Link]

  • Historical Perspective and Current Trends in Anticancer Drug Development. PMC - NIH. [Link]

  • anticancer drug | Description, Types, Mechanisms, & Side Effects. Britannica. [Link]

  • Overview of Research and Development for Anticancer Drugs. SciRP.org. [Link]

  • New Mechanisms for Anti-Cancer Drugs. Frontiers. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(3-Chlorophenyl)-2-hydroxybutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-(3-Chlorophenyl)-2-hydroxybutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common and complex issues encountered during the purification of this crude alpha-hydroxy carboxylic acid. Our approach is rooted in first principles of organic chemistry and validated through practical, field-proven methodologies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Recrystallization Issues

Question 1: My crude product "oils out" during recrystallization instead of forming crystals. What is causing this and how can I fix it?

Answer: "Oiling out" is a common phenomenon in the crystallization of organic compounds where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice.[1] This typically occurs when the solution is highly supersaturated or cooled too rapidly, causing the compound to come out of solution at a temperature above its melting point within the solvent matrix. The presence of impurities can also depress the melting point, exacerbating this issue.

Causality: The high concentration of your target molecule, combined with impurities, creates a low-melting eutectic mixture. When the solution is cooled, the solubility limit is reached at a temperature where this mixture is still a liquid.

Troubleshooting Protocol:

  • Re-dissolve the Oil: Place the flask back on the heat source and heat until the oil completely redissolves into the solvent.

  • Add More Solvent: Add a small amount of additional hot solvent (the "good" solvent in a mixed-pair system) to decrease the saturation level. The goal is to ensure the solution remains unsaturated at its boiling point but becomes saturated at a lower temperature.[2]

  • Slow Cooling: This is the most critical step. Do not place the flask directly on an ice bath. Allow it to cool slowly to room temperature on the benchtop, insulated with a beaker of hot water or glass wool if necessary. This slow decrease in temperature allows molecules to orient themselves properly into a crystal lattice. An ideal crystallization should show initial crystal formation after about 5-10 minutes, with continued growth over 20-30 minutes.[2]

  • Induce Crystallization (If Necessary): If no crystals form upon reaching room temperature, try scratching the inside of the flask with a glass rod at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites.[2] Alternatively, "seeding" the solution with a tiny crystal of pure product can initiate crystallization.[3]

  • Final Cooling: Once crystal growth is well underway at room temperature, the flask can be moved to an ice bath to maximize the yield.

Question 2: I'm not getting any crystal formation, even after extended cooling. What are my next steps?

Answer: Failure to crystallize typically points to one of two issues: either the solution is not sufficiently saturated (too much solvent was used), or there are inhibitors to nucleation present in the solution.

Troubleshooting Workflow:

start No Crystals Forming check_saturation Is the solution saturated? start->check_saturation scratch Scratch flask interior check_saturation->scratch Yes boil_off Boil off excess solvent check_saturation->boil_off No seed Add a seed crystal scratch->seed No effect re_cool Cool slowly again seed->re_cool No effect boil_off->re_cool new_solvent Attempt with a new solvent system re_cool->new_solvent Still no crystals recover Recover crude solid via rotary evaporation new_solvent->recover Fails

Caption: Workflow for troubleshooting failed crystallization.

Detailed Steps:

  • Concentrate the Solution: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent.[2] Be careful not to evaporate too much, which could lead to crashing out or oiling out. After reducing the volume, allow it to cool slowly again.

  • Try a Different Solvent System: this compound is a polar molecule with both hydrogen bond donor (-OH, -COOH) and acceptor (C=O) groups, as well as a moderately non-polar chlorophenyl ring. A single solvent may not provide the ideal solubility curve (high solubility when hot, low solubility when cold). Consider a solvent-pair system.[3]

    • Procedure: Dissolve the crude product in a minimum amount of a "good" solvent in which it is highly soluble (e.g., methanol, ethyl acetate). While heating, slowly add a "poor" solvent in which it is less soluble (e.g., water, hexanes) until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clear the cloudiness, then cool slowly.[4][5]

Solvent Selection Guide for α-Hydroxy Carboxylic Acids

Solvent Class Examples Suitability for Target Compound Notes
Protic Solvents Water, Methanol, Ethanol Good "Good" Solvents The hydroxyl and carboxylic acid groups will have high affinity. Water may be a good "poor" solvent when paired with an alcohol.[4]
Ester Solvents Ethyl Acetate Good Balances polarity; often a good single solvent for recrystallization.
Aromatic Solvents Toluene Moderate May work well, especially for removing non-polar impurities.
Alkanes Hexanes, Heptane Good "Poor" Solvents Excellent for precipitating the polar compound from a more polar solvent.

| Chlorinated Solvents | Dichloromethane | Poor for Recrystallization | Generally too good a solvent at all temperatures, leading to low recovery. |

Impurity-Related Issues

Question 3: My purified product has a low melting point and broad NMR signals. What are the likely impurities from a Grignard synthesis, and how do I remove them?

Answer: Assuming the synthesis involved the reaction of a Grignard reagent (e.g., 3-chlorophenylmagnesium bromide) with an α-ketoester (e.g., ethyl 2-oxobutanoate) followed by hydrolysis, several characteristic impurities can arise.[6][7] These impurities disrupt the crystal lattice, leading to a depressed and broad melting point, and cause signal broadening in NMR spectroscopy.

Potential Impurities and Their Sources:

cluster_0 Grignard Formation cluster_1 Carbonyl Addition start_material 3-Chloro- bromobenzene grignard 3-Chlorophenyl- magnesium bromide start_material->grignard product Crude Product 2-(3-Chlorophenyl)-2- hydroxybutanoic acid start_material->product Unreacted biphenyl 3,3'-Dichloro- biphenyl grignard->biphenyl Wurtz Coupling benzene Chlorobenzene grignard->benzene Protonation (H2O) grignard->product side_product Tertiary Alcohol (Double Addition Product) grignard->side_product Reacts with ester ketoester Ethyl 2-oxobutanoate ketoester->product ketoester->product Unreacted

Caption: Common impurity sources in a Grignard synthesis pathway.

Common Impurities and Removal Strategies:

  • Unreacted Starting Materials: Unreacted 3-chlorobromobenzene and the starting keto-ester are common.

    • Removal: A proper aqueous workup is key. Washing the organic layer with a basic solution (e.g., sodium bicarbonate) will extract your acidic product into the aqueous layer, leaving non-acidic organic impurities behind.[8] You can then re-acidify the aqueous layer with HCl to precipitate your purified product.

  • Grignard Byproducts:

    • Chlorobenzene: Formed if the Grignard reagent reacts with trace water.[9] It is highly volatile and should be removed under vacuum.

    • 3,3'-Dichlorobiphenyl: Formed from the coupling of two Grignard molecules. This is a non-polar impurity. Recrystallization from a solvent system like Toluene/Hexane is effective, as the biphenyl will remain more soluble in the non-polar mother liquor.

  • Reaction Side-Products:

    • Double Addition Product: Grignard reagents can react twice with esters, first at the ketone and then at the resulting ester carbonyl after elimination, to form a tertiary alcohol.[6][10] This impurity is non-acidic and can be removed by the acid-base extraction described above.

Protocol: Acid-Base Extraction Purification

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Transfer the solution to a separatory funnel and extract three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Combine the aqueous layers. The desired carboxylic acid is now in this layer as its sodium salt. The non-acidic impurities remain in the organic layer, which can be discarded.

  • Cool the combined aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH is ~1-2. Your product, this compound, will precipitate out as a solid.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly. This significantly purer material can then be further refined by recrystallization.

Chromatography and Chiral Purity

Question 4: My product is chemically pure by NMR, but I suspect it's a racemic mixture. How can I separate the enantiomers?

Answer: As this compound is a chiral molecule, standard purification techniques like recrystallization will not separate its enantiomers. For this, you must use a chiral separation technique. High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP) are the industry-standard methods.[11][]

Key Principles:

  • Chiral Stationary Phases (CSPs): These are column packings that are themselves chiral. They interact diastereomerically with the enantiomers of your compound, leading to different retention times and thus, separation.[13] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are very common and effective for a wide range of compounds, including carboxylic acids.[11]

  • Mobile Phase Optimization: The choice of mobile phase is critical. For chiral carboxylic acids, a non-polar solvent (like hexane or heptane) mixed with an alcohol modifier is often used.[11]

    • Acidic Modifier: Including a small amount of a strong acid (e.g., trifluoroacetic acid, TFA) in the mobile phase is crucial. It protonates the carboxylic acid group of your analyte, preventing it from interacting ionically with the stationary phase and leading to sharper, more symmetrical peaks.

    • Alcohol Choice: Using a tertiary alcohol (e.g., tert-butanol) as a modifier can be superior to primary or secondary alcohols (like isopropanol) because it reduces the risk of on-column esterification of your carboxylic acid product, which would lower both yield and purity.[11]

Starting Point for Method Development (HPLC):

Parameter Suggested Condition Rationale
Column Polysaccharide-based CSP (e.g., Chiralcel® OD, Chiralpak® AD) Broad applicability for chiral acids.[11]
Mobile Phase Hexane/Isopropanol (90:10 v/v) + 0.1% TFA Standard starting point for many chiral separations.
Flow Rate 1.0 mL/min Typical for analytical scale columns.

| Detection | UV at 220 nm or 254 nm | The phenyl ring provides strong UV absorbance. |

Note: If analytical separation is successful, the method can be scaled up to preparative chromatography to isolate larger quantities of each enantiomer. SFC is often preferred for large-scale purification due to faster separation times and reduced solvent consumption.[][14]

Analytical Purity Assessment

Question 5: What analytical methods should I use to confirm the purity, identity, and enantiomeric excess of my final product?

Answer: A combination of analytical techniques is required to fully characterize your purified this compound.

Recommended Analytical Workflow:

  • Purity and Identity (Achiral Methods):

    • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and identifies any remaining proton-containing impurities. The absence of signals from starting materials or byproducts is a key indicator of purity.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the compound ([M-H]⁻ or [M+H]⁺) and provides an orthogonal assessment of purity via UV trace.

    • Melting Point: A sharp melting point close to the literature value (if available) indicates high purity. Impurities will cause depression and broadening of the melting range.

    • Elemental Analysis (CHN): Provides the percentage of carbon, hydrogen, and nitrogen, which should match the theoretical values for the molecular formula C₁₀H₁₁ClO₃.

  • Enantiomeric Purity (Chiral Methods):

    • Chiral HPLC/SFC: As described in the previous question, this is the definitive method for determining enantiomeric excess (e.e.).[][16] By integrating the peak areas of the two enantiomers, you can calculate the e.e. using the formula: e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

  • Trace Metal Impurities:

    • Inductively Coupled Plasma (ICP-MS or ICP-OES): If the material is intended for pharmaceutical development, it must be tested for residual metals (e.g., magnesium from the Grignard reagent, or other catalyst metals).[17] This is a regulatory requirement to ensure safety.

References
  • Merli, C., et al. (2008). Preparative-scale separation of enantiomers of chiral carboxylic acids.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Andrisano, V., et al. (1997). Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral stationary phase. Chirality, 9(2), 178-83. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Francotte, E., & Richert, P. (2014). Process for the purification of carboxylic acids.
  • Sá, F. A. R., et al. (2021). Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures. Industrial & Engineering Chemistry Research. [Link]

  • University of California, Irvine. SOP: CRYSTALLIZATION. [Link]

  • PubChem. This compound. [Link]

  • Google Patents. Process for preparing alpha-hydroxy carboxylic acids and esters thereof. (CA2554374C).
  • University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]

  • Myerson, A. S. (2002). Crystallization of Organic Compounds. John Wiley & Sons.
  • University of New Brunswick. RECRYSTALLISATION. [Link]

  • Homework.Study.com. How do typical impurities arise in the Grignard reaction?[Link]

  • PubChem. This compound. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ResearchGate. Recurrent motifs in pharmaceutical cocrystals involving Glycolic acid. [Link]

  • Homework.Study.com. In the Grignard Reaction, which methods are used to purify the product and what is removed in each step of the experiment?[Link]

  • Reddy, M. R., et al. (2017). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Molecules, 22(8), 1263. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. (2023). Grignard Reagents. [Link]

  • US Pharmacopeia (USP). <233> ELEMENTAL IMPURITIES—PROCEDURES. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • PharmaInfo. Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Synthesizing Substituted Butanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted butanoic acids. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important compounds. Here, we will address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions, troubleshoot issues, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

General Synthesis Strategies

Q1: What are the most common methods for synthesizing substituted butanoic acids?

There are several robust methods for the synthesis of substituted butanoic acids, each with its own advantages and substrate scope considerations. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key methods include:

  • Oxidation of Primary Alcohols: A straightforward and common method involves the oxidation of a corresponding substituted 1-butanol.[1][2][3] Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are typically used.[1][2][3] The reaction proceeds through an aldehyde intermediate which is further oxidized to the carboxylic acid.[4][5]

  • Malonic Ester Synthesis: This versatile method allows for the synthesis of mono- and di-substituted acetic acids, which can be homologated to substituted butanoic acids.[6][7][8] The process involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation.[7][9][10]

  • Grignard Reaction with Carbon Dioxide: The reaction of a suitable Grignard reagent with carbon dioxide (often in the form of dry ice) is an excellent way to introduce a carboxylic acid functional group.[11][12] This method is particularly useful for adding one carbon atom to an existing alkyl chain.

  • Hydrocarboxylation of Alkenes: This method involves the addition of a hydrogen and a carboxyl group across a double bond.[13][14] Modern catalytic systems, often employing transition metals like palladium or rhodium, can achieve this transformation with high regioselectivity.[13][14][15]

Troubleshooting Common Issues

Q2: My oxidation of a primary alcohol to a butanoic acid is giving low yields. What are the likely causes and how can I improve it?

Low yields in the oxidation of primary alcohols can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Oxidation: The oxidation of a primary alcohol to a carboxylic acid is a two-step process, proceeding through an aldehyde intermediate.[4][5] If the oxidizing agent is not strong enough or is used in insufficient quantity, the reaction may stop at the aldehyde stage.

    • Solution: Ensure you are using a strong oxidizing agent like KMnO₄ or H₂CrO₄.[1][2][3] Use a stoichiometric excess of the oxidant to drive the reaction to completion. Monitoring the reaction by TLC or GC-MS can help determine if the aldehyde is a major component of the reaction mixture.

  • Side Reactions: Over-oxidation or cleavage of the carbon chain can occur, especially under harsh reaction conditions (e.g., high temperatures).

    • Solution: Optimize the reaction temperature. While heating is often necessary, excessive heat can lead to degradation.[1] A temperature range of 140-160°C has been found to be effective in some catalytic systems.[15] Consider a dropwise addition of the oxidizing agent to control the reaction exotherm.

  • Poor Solubility: If your starting alcohol is not soluble in the reaction medium (typically aqueous), the reaction rate will be slow.

    • Solution: Consider using a co-solvent system to improve solubility. Phase-transfer catalysts can also be beneficial in biphasic systems.

Q3: I am observing the formation of dialkylated byproducts in my malonic ester synthesis. How can I minimize this?

The formation of dialkylated products is a known drawback of the malonic ester synthesis.[7] This occurs when the mono-alkylated ester is deprotonated and reacts with a second equivalent of the alkyl halide.

  • Control of Stoichiometry:

    • Solution: Use a slight excess of the malonic ester relative to the base and the alkyl halide. This ensures that the alkyl halide is consumed before significant dialkylation can occur.

  • Choice of Base and Reaction Conditions:

    • Solution: The choice of base is crucial. Sodium ethoxide in ethanol is a common choice.[7] Adding the alkyl halide slowly to the solution of the enolate at a controlled temperature can also help to favor mono-alkylation.

  • Purification:

    • Solution: If dialkylation is unavoidable, careful purification by column chromatography or fractional distillation is necessary to separate the mono- and di-alkylated products.

Q4: My Grignard reaction for butanoic acid synthesis is failing or giving very low yields. What should I check?

Grignard reagents are highly reactive and sensitive to reaction conditions. Failure is often due to the presence of moisture or other protic sources.

  • Anhydrous Conditions: Grignard reagents react readily with water.

    • Solution: Ensure all glassware is oven-dried before use.[16] Use anhydrous solvents (typically diethyl ether or THF).[12] The magnesium turnings should also be dry and fresh.

  • Initiation of the Reaction: Sometimes, the reaction fails to start.

    • Solution: A small crystal of iodine can be added to activate the magnesium surface. Gentle heating or sonication can also help initiate the reaction.

  • Quality of Reagents:

    • Solution: Use high-quality alkyl halides and magnesium. The carbon dioxide source (dry ice) should be fresh and free of condensed water.

  • Side Reactions with the Substrate: If your alkyl halide contains other electrophilic functional groups, the Grignard reagent can react with them.

    • Solution: Protect any incompatible functional groups on your starting material before attempting the Grignard reaction.

In-Depth Technical Guides

Protocol 1: Optimized Oxidation of 1-Butanol to Butanoic Acid

This protocol provides a reliable method for the synthesis of butanoic acid from 1-butanol using potassium permanganate.

Materials:

  • 1-Butanol

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 1-butanol and a suitable amount of water.

  • Prepare a solution of KMnO₄ in water and place it in the dropping funnel.

  • Cool the flask in an ice bath and slowly add the KMnO₄ solution with vigorous stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 1-2 hours to ensure complete oxidation. The color of the solution should change from purple to a brown precipitate of manganese dioxide (MnO₂).

  • Cool the reaction mixture and acidify with concentrated H₂SO₄.

  • To remove the excess KMnO₄ and MnO₂, add a saturated solution of sodium bisulfite until the brown precipitate dissolves and the solution becomes colorless.

  • Extract the aqueous solution with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous MgSO₄.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • The crude butanoic acid can be purified by distillation.

Data Presentation: Comparison of Common Synthetic Routes
Synthetic Method Typical Yield Key Advantages Common Challenges
Oxidation of Primary Alcohols 60-80%Readily available starting materials, straightforward procedure.[1][2][3]Potential for over-oxidation, use of stoichiometric heavy metal oxidants.
Malonic Ester Synthesis 50-70%High versatility for creating substituted acids.[6][7][8]Formation of dialkylated byproducts, requires multiple steps.[7]
Grignard Reaction with CO₂ 70-90%Excellent for adding a single carbon atom, generally high yielding.[12]Highly sensitive to moisture, requires strictly anhydrous conditions.[16]
Hydrocarboxylation of Alkenes 60-85%Atom-economical, can be highly regioselective with appropriate catalysts.[13][14]Requires specialized catalysts and potentially high pressures of CO and H₂.[15][17]
Visualization of Synthetic Pathways
Workflow for Malonic Ester Synthesis

Malonic_Ester_Synthesis start Diethyl Malonate base 1. Strong Base (e.g., NaOEt) 2. Alkyl Halide (R-X) start->base alkylated Mono-alkylated Malonic Ester base->alkylated hydrolysis Acid/Base Hydrolysis alkylated->hydrolysis dicarboxylic Substituted Malonic Acid hydrolysis->dicarboxylic decarboxylation Heat (Decarboxylation) dicarboxylic->decarboxylation product Substituted Acetic Acid decarboxylation->product

Caption: General workflow for the malonic ester synthesis of substituted acetic acids.

Troubleshooting Logic for Failed Grignard Reaction

Grignard_Troubleshooting start Low/No Yield in Grignard Reaction q1 Were all glassware and reagents scrupulously dried? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Did the reaction initiate (e.g., bubbling, color change)? a1_yes->q2 sol1 Dry all glassware in an oven. Use anhydrous solvents. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the alkyl halide compatible with Grignard reagents (no acidic protons)? a2_yes->q3 sol2 Activate Mg with iodine or gentle heating. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end_success Investigate other potential issues (e.g., reagent quality, stoichiometry). a3_yes->end_success sol3 Protect incompatible functional groups. a3_no->sol3

Caption: Decision tree for troubleshooting a failing Grignard reaction.

References

  • Filo. (2025, July 26). Convert Butanol (1-butanol) to Butanoic Acid Explain the steps...
  • Filo. (2025, July 26). Convert 1-Butanol to Butanoic Acid.
  • askIITians. (2025, March 4).
  • Brainly. (2023, May 6).
  • Brainly. (2024, September 30). The oxidation of a primary alcohol ultimately results in the formation of a carboxylic acid with the same.
  • Chemistry Online. Carboxylic Acids - Synthesis.
  • Benchchem. Application Notes and Protocols for the Synthesis of 3-Butenoic Acid via Grignard Reaction.
  • Quora. (2020, February 11). How would you prepare 3-butanoic acid through a Grignard reagent?
  • Solmi, M. V., Vossen, J. T., Schmitz, M., Vorholt, A. J., & Leitner, W. (2024). Catalytic synthesis of carboxylic acids from oxygenated substrates using CO2 and H2 as C1 building blocks. Green Chemistry.
  • Brainly.in. (2020, April 22).
  • Wikipedia. Malonic ester synthesis.
  • Rational design of catalysts for hydrocarboxylation with CO2 to afford C2+ carboxylic acids. (2025, April 27).
  • Catalytic synthesis of carboxylic acids from oxygenated substr
  • Organic Chemistry Portal.
  • Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis.
  • Online Chemistry notes. (2022, June 22). Malonic ester synthesis (of carboxylic acids):.
  • Organic Chemistry Tutor. Malonic Ester Synthesis.
  • YouTube. (2014, November 14). How to make Butyric Acid (Grignard Reaction).

Sources

Stability of 2-(3-Chlorophenyl)-2-hydroxybutanoic acid at different pH and temperatures

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 2-(3-Chlorophenyl)-2-hydroxybutanoic acid

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with this compound. Understanding the stability of this molecule is critical for developing robust analytical methods, establishing appropriate storage conditions, and ensuring the quality and safety of your final product. This document provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for conducting stability studies.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

While specific peer-reviewed stability data for this compound is not extensively published, we can infer its stability profile based on its structure—an alpha-hydroxy carboxylic acid containing a chlorinated aromatic ring.[1][2] The molecule possesses several functional groups susceptible to degradation: the tertiary hydroxyl group, the carboxylic acid moiety, and the chlorophenyl ring. Therefore, it is essential to evaluate its stability under various stress conditions as recommended by ICH guidelines.[3]

Key potential degradation pathways include:

  • Hydrolysis: The molecule is a carboxylic acid derivative, but the core structure is generally stable to hydrolysis under neutral conditions. However, extreme pH and elevated temperatures can promote other reactions.[4]

  • Oxidation: The tertiary alcohol and the aromatic ring could be susceptible to oxidative stress.

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) is a common degradation pathway for carboxylic acids.[5][6] Dehydration involving the tertiary hydroxyl group is also possible.

  • Photodegradation: Aromatic systems, especially those with halogen substituents, can be sensitive to light.

Q2: How does pH impact the stability of this molecule?

The pH of a solution is a critical factor governing the stability of alpha-hydroxy acids (AHAs).[7]

  • Acidic Conditions (pH < 4): In a low pH environment, the carboxylic acid group is protonated (non-ionized). While this form is often desired for biological activity and skin penetration, it can also make the molecule susceptible to certain degradation pathways.[8][9] For instance, acid-catalyzed dehydration involving the tertiary hydroxyl group could occur, especially when heated.

  • Neutral Conditions (pH ~7): Near neutral pH, the molecule will exist predominantly as its carboxylate salt. This form is generally more water-soluble and may exhibit different stability characteristics.

  • Basic Conditions (pH > 8): Under basic conditions, the molecule is fully deprotonated. While this may prevent acid-catalyzed reactions, base-catalyzed reactions could be initiated. For some related structures, basic conditions can promote reactions like ester hydrolysis if such a moiety were present.[10]

It is crucial to perform forced degradation studies across a range of pH values (e.g., pH 2, 7, and 9) to fully characterize the molecule's stability profile.[11][12]

Q3: What are the primary concerns regarding temperature sensitivity?

Temperature is a significant stress factor. For aromatic carboxylic acids, thermal decomposition can occur at high temperatures, often via decarboxylation.[5][13] The presence of the tertiary hydroxyl group introduces another potential thermal degradation route: dehydration. It is crucial to establish a stable storage temperature, typically refrigerated (2-8 °C) or frozen for long-term storage of stock solutions, and to minimize exposure to high temperatures during experimental procedures.

Troubleshooting Guide

Issue 1: I'm observing a new, less polar peak in my RP-HPLC chromatogram after storing the sample in an acidic solution at 60°C. What could it be?

This is a classic signature of an acid-catalyzed dehydration reaction. The tertiary hydroxyl group and a proton from the adjacent ethyl group can be eliminated as a water molecule, forming an unsaturated species, 2-(3-chlorophenyl)but-2-enoic acid. This new molecule is more non-polar and would thus have a longer retention time (appear as a later-eluting peak) on a standard C18 reverse-phase column.

Troubleshooting Steps:

  • Confirm Identity: If possible, collect the fraction corresponding to the new peak and analyze it by mass spectrometry (MS) to confirm the expected mass loss of 18 Da (the mass of water).

  • Lower Temperature: Repeat the experiment at a lower temperature (e.g., 40°C) or room temperature to see if the formation of this impurity is reduced. This confirms the thermal and acid-catalyzed nature of the degradation.

  • pH Adjustment: Assess if storing the sample at a higher pH (e.g., in a neutral buffer) prevents the formation of this peak under the same temperature conditions.

Issue 2: The concentration of my compound is decreasing over time in solution, but I don't see any major degradation peaks on the chromatogram.

There are several potential causes for this observation:

  • Formation of a Non-UV Active Degradant: The primary degradation pathway could be decarboxylation, leading to the formation of 1-(3-chlorophenyl)propan-1-ol and CO2. The resulting alcohol may have a much lower UV absorptivity at the wavelength you are monitoring, making it difficult to detect.

  • Precipitation: The compound or its degradant may be precipitating out of solution, especially if the solvent or pH is not optimal for its solubility. Visually inspect the sample for any particulate matter.

  • Adsorption: The compound may be adsorbing to the surface of the storage container (e.g., glass or plastic). Using silanized glass vials can sometimes mitigate this issue.

  • Formation of Highly Polar Degradants: If the degradation product is significantly more polar than the parent compound, it may be eluting in the solvent front of your reverse-phase HPLC method and thus not being observed.

Troubleshooting Steps:

  • Use a Universal Detector: Analyze the sample using a detector that does not rely on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), alongside your UV detector.

  • Modify HPLC Method: Adjust your HPLC gradient to include a highly aqueous starting condition (e.g., 99% water) and hold it for several minutes to ensure you can resolve any very polar compounds.

  • Analyze by Mass Spectrometry: Use LC-MS to search for the expected mass of potential degradants, such as the product of decarboxylation.

Issue 3: My sample turned a slight yellow/brown color after exposure to hydrogen peroxide.

This suggests an oxidative process, likely involving the chlorophenyl ring. Oxidation of aromatic rings can lead to the formation of phenolic compounds, which can be further oxidized to colored quinone-like structures.[14]

Troubleshooting Steps:

  • LC-MS Analysis: Analyze the stressed sample by LC-MS. Look for masses corresponding to the addition of one or more oxygen atoms (a +16 or +32 Da shift).

  • Protect from Oxygen: Store samples under an inert atmosphere (e.g., nitrogen or argon) and use de-gassed solvents to determine if the degradation is primarily due to atmospheric oxygen.

  • Antioxidant Addition: In a research setting, you could experimentally add a small amount of an antioxidant (e.g., BHT or ascorbic acid) to see if it inhibits the color change, confirming an oxidative pathway. Note that some antioxidants can interfere with analysis.[15]

Experimental Protocols & Data Presentation

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[12][16] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]

Table 1: Recommended Conditions for Forced Degradation Studies
Stress ConditionReagent/ConditionTemperatureDurationPurpose
Acid Hydrolysis 0.1 M HCl60 °CUp to 72 hoursTo investigate acid-catalyzed degradation (e.g., dehydration).
Base Hydrolysis 0.1 M NaOH60 °CUp to 72 hoursTo investigate base-catalyzed degradation.
Neutral Hydrolysis Deionized Water60 °CUp to 72 hoursTo serve as a control and evaluate simple hydrolysis.
Oxidation 3% H₂O₂Room TempUp to 24 hoursTo investigate oxidative degradation pathways.
Thermal Solid State or Solution80 °C (or below m.p.)Up to 7 daysTo evaluate thermal stability (e.g., decarboxylation).
Photostability Sample in Quartz CuvetteRoom TempICH Q1B guidelinesTo evaluate sensitivity to light.
Protocol 1: Forced Hydrolysis Study
  • Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol.

  • Stress Sample Preparation:

    • Acid: Transfer 1 mL of the stock solution to a 10 mL volumetric flask. Add 1 mL of 1.0 M HCl and dilute to volume with a 50:50 mixture of water and your initial solvent. This creates a final drug concentration of ~0.1 mg/mL in 0.1 M HCl.

    • Base: Repeat the above step using 1.0 M NaOH.

    • Neutral: Repeat the above step using only deionized water.

  • Incubation: Place the sealed flasks in a controlled temperature oven or water bath at 60 °C. Place a control sample (un-stressed, prepared in mobile phase) at 4 °C.

  • Time-Point Sampling: Withdraw aliquots at specified time points (e.g., 0, 4, 8, 24, 48, 72 hours).

  • Neutralization & Analysis:

    • Before injection, neutralize the acid-stressed samples with an equivalent amount of NaOH and the base-stressed samples with HCl. This is crucial to prevent damage to the HPLC column.

    • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating RP-HPLC Method

This is a starting point; method development and validation are required.[10][17]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

Visualizations

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure.

G Parent 2-(3-Chlorophenyl)-2- hydroxybutanoic acid Dehydration 2-(3-chlorophenyl)but-2-enoic acid (Loss of H2O) Parent->Dehydration Acidic pH + Heat Decarboxylation 1-(3-chlorophenyl)propan-1-ol (Loss of CO2) Parent->Decarboxylation High Heat Oxidation Hydroxylated or Ring-Opened Products (Addition of Oxygen) Parent->Oxidation Oxidizing Agent (e.g., H2O2)

Caption: Hypothesized degradation pathways for this compound.

Workflow for Stability Assessment

This workflow outlines the logical steps for a comprehensive stability assessment of the compound.

G cluster_0 Phase 1: Planning & Setup cluster_1 Phase 2: Stress Studies cluster_2 Phase 3: Analysis & Interpretation cluster_3 Phase 4: Conclusion A Develop & Validate Stability-Indicating Method (e.g., HPLC) B Prepare Compound Stock Solution A->B C Perform Forced Degradation (pH, Temp, Oxidative, Photo) B->C D Analyze Samples (HPLC, LC-MS) C->D E Identify Major Degradants D->E F Determine Degradation Pathways & Kinetics E->F G Establish Storage Conditions & Shelf-Life F->G

Sources

Technical Support Center: Byproduct Identification in the Synthesis of 2-(3-Chlorophenyl)-2-hydroxybutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(3-Chlorophenyl)-2-hydroxybutanoic acid. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for the identification of common byproducts encountered during this synthesis. This guide moves beyond simple procedural steps to explain the causality behind byproduct formation and provides validated analytical protocols to ensure the integrity of your results.

Synthesis Overview & Common Challenges

The synthesis of this compound, a tertiary α-hydroxy acid, is typically achieved via a Grignard reaction. This involves the nucleophilic addition of an ethylmagnesium halide to a 3-chlorophenyl-α-ketoacid precursor, such as 3-chlorobenzoylformic acid. While robust, this pathway is susceptible to several side reactions that can complicate purification and compromise final product purity.

The primary challenges stem from the high reactivity of the Grignard reagent, which is a strong nucleophile and a potent base, and the inherent reactivity of the α-hydroxy acid product itself, particularly under acidic workup conditions.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues observed during the synthesis and analysis of this compound in a practical question-and-answer format.

Q1: My post-reaction HPLC/LC-MS analysis shows a major peak with a mass of 196.04 g/mol ([M+H]+ of 197.04). What is this impurity?

A1: This impurity is almost certainly the dehydration product, 2-(3-Chlorophenyl)-2-butenoic acid.

  • Causality: The target molecule, this compound, is a tertiary alcohol. Tertiary alcohols are highly susceptible to acid-catalyzed dehydration to form alkenes.[2] During the acidic workup step (e.g., quenching with HCl or NH₄Cl solution) used to protonate the alkoxide intermediate and dissolve magnesium salts, the tertiary hydroxyl group can be protonated, forming a good leaving group (water). Subsequent elimination of water leads to the formation of a stable, conjugated alkene.[3]

  • Troubleshooting & Confirmatory Analysis:

    • Re-evaluate Workup Conditions: Minimize the time the reaction mixture is exposed to strong acid. Consider using a milder quenching agent or performing the quench at a lower temperature (0 °C) to suppress the dehydration reaction.

    • NMR Spectroscopy: In the ¹H NMR spectrum, the disappearance of the characteristic broad singlet for the tertiary -OH proton and the appearance of new signals in the vinylic region (typically 5.5-7.0 ppm) are strong indicators of the alkene byproduct. The ¹³C NMR will show new signals for the sp² carbons of the double bond.

    • FTIR Spectroscopy: Look for the appearance of a C=C stretch (approx. 1640-1680 cm⁻¹) and the disappearance of the broad O-H stretch (approx. 3200-3600 cm⁻¹) associated with the tertiary alcohol.

  • Mitigation Strategy: The most effective strategy is to perform the aqueous workup under carefully controlled, mildly acidic or even buffered conditions and at low temperatures. Rapid extraction of the product into an organic solvent following the quench will also limit its exposure to the acidic aqueous phase.

Q2: I'm seeing a significant amount of unreacted 3-chlorobenzoylformic acid in my crude product. What went wrong?

A2: This indicates an issue with the Grignard reagent, either in its formation or its reactivity.

  • Causality: Grignard reagents are extremely strong bases and will react preferentially with any available acidic protons, a process often called "quenching". The most common culprit is trace moisture in the reaction setup. If water is present, the ethylmagnesium halide will be rapidly protonated to form ethane gas and magnesium salts, rendering it unable to react with the ketoacid. Another possibility is incomplete formation of the Grignard reagent from the starting ethyl halide and magnesium.

  • Troubleshooting & Confirmatory Analysis:

    • Verify Anhydrous Conditions: Ensure all glassware was rigorously flame-dried or oven-dried immediately before use. The solvent (typically THF or diethyl ether) must be anhydrous grade and preferably distilled from a suitable drying agent.

    • Assess Magnesium Quality: The magnesium turnings should be fresh and activated (e.g., by grinding or adding a crystal of iodine) to remove the passivating oxide layer.

    • Confirm Grignard Formation: Before adding the ketoacid, the formation of the Grignard reagent is often visually confirmed by the disappearance of magnesium and the formation of a cloudy, grayish solution. Titration methods (e.g., with a solution of I₂) can be used to quantify the concentration of the active Grignard reagent before use.

  • Mitigation Strategy: Adherence to strict anhydrous and inert atmosphere (e.g., nitrogen or argon) techniques is paramount. Using a freshly prepared and titrated Grignard reagent will ensure accurate stoichiometry and drive the reaction to completion.

Q3: My mass spectrometry data shows a peak corresponding to the addition of two ethyl groups. How is this possible?

A3: This byproduct can arise if your starting material is an ester of 3-chlorobenzoylformic acid (e.g., ethyl 3-chlorobenzoylformate) instead of the free acid.

  • Causality: Grignard reagents react with esters twice.[4] The first equivalent adds to the ketone to form an intermediate hemiketal, which is unstable and eliminates the alkoxide (e.g., ethoxide) to form a new ketone. A second equivalent of the Grignard reagent then rapidly adds to this newly formed ketone, leading to a tertiary alcohol with two identical alkyl groups from the Grignard reagent.

  • Troubleshooting & Confirmatory Analysis:

    • Verify Starting Material: Confirm the identity and purity of your starting material. The free carboxylic acid has a very different polarity and spectroscopic signature compared to its ester.

    • Spectroscopic Analysis: The doubly-added product, 3-(3-chlorophenyl)-3-hydroxypentane, will have a distinct NMR spectrum. Notably, it will lack the carboxylic acid proton signal and will show symmetric signals for the two ethyl groups. Its mass will also be significantly different from the desired product.

  • Mitigation Strategy: If the desired product is the α-hydroxy acid, the starting material must be the α-ketoacid. If the α-ketoester is used, an excess of the Grignard reagent will inevitably lead to the double-addition product.

Analytical Workflows for Byproduct Identification

A systematic approach is crucial for unambiguous byproduct identification.[5][6] The following workflow outlines the logical steps from initial detection to structural confirmation.

analytical_workflow cluster_0 Initial Screening cluster_1 Mass Determination cluster_2 Structural Elucidation Crude_Sample Crude Reaction Mixture HPLC HPLC-UV Analysis Crude_Sample->HPLC Inject Peak_Profile Assess Peak Purity & Relative Abundance HPLC->Peak_Profile Generate Chromatogram LCMS LC-MS Analysis Peak_Profile->LCMS Submit for Mass ID Mass_Data Propose Molecular Formula LCMS->Mass_Data Obtain [M+H]+ NMR NMR (1H, 13C, DEPT) Mass_Data->NMR Isolate & Analyze Structure_Confirmed Confirm Byproduct Structure NMR->Structure_Confirmed Assign Signals

Caption: Analytical workflow for byproduct identification.

Key Byproduct Summary

The table below summarizes the most probable byproducts, their molecular weights, and the primary analytical signatures used for their identification.

Byproduct NameMolecular FormulaMonoisotopic Mass ( g/mol )Key Analytical Signature (LC-MS)Key Analytical Signature (¹H NMR)
Desired Product C₁₀H₁₁ClO₃214.04[M+H]⁺ = 215.05, [M-H]⁻ = 213.03[7]Triplet (~0.9 ppm), Quartet (~1.9 ppm), Aromatic Multiplet, Broad -OH Singlet
Dehydration ProductC₁₀H₉ClO₂196.03[M+H]⁺ = 197.04Disappearance of -OH singlet, Appearance of vinylic protons (~5.5-7.0 ppm)
Starting KetoacidC₉H₅ClO₃195.99[M-H]⁻ = 194.98Absence of ethyl group signals (triplet/quartet)
Double-Addition ProductC₁₂H₁₇ClO212.10[M+H-H₂O]⁺ = 195.11Absence of -COOH proton, Two symmetric ethyl group signals

Detailed Experimental Protocols

Protocol 1: HPLC-MS Method for Impurity Profiling

This protocol provides a general starting point for separating the desired product from its key byproducts.[8][9]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Ramp to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.5 min: Return to 10% B

    • 18.5-22 min: Equilibrate at 10% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm and 220 nm.

  • MS Detector: Electrospray Ionization (ESI) in both positive and negative modes. Scan range m/z 100-500.

Protocol 2: Interpreting NMR Data
  • Sample Preparation: Dissolve ~5-10 mg of the crude product or isolated impurity in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Analysis:

    • Desired Product: Expect a triplet around 0.9 ppm (CH₃), a quartet around 1.9-2.2 ppm (CH₂), a multiplet in the aromatic region (7.2-7.5 ppm), and a broad, exchangeable singlet for the -OH proton (its position varies). The -COOH proton will be a very broad singlet far downfield (>10 ppm).[10]

    • Dehydration Product: The key change is the loss of the -OH signal and the appearance of new signals in the alkene region.

  • D₂O Shake: To confirm the identity of the -OH and -COOH protons, add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The signals corresponding to these acidic protons will disappear or significantly diminish.[10]

  • ¹³C NMR Analysis: Use ¹³C and DEPT experiments to confirm the carbon count and types (CH₃, CH₂, CH, C). This is invaluable for distinguishing between isomers and confirming the presence of sp² carbons from the dehydration byproduct.

Mechanistic Pathways for Byproduct Formation

The following diagram illustrates the main reaction pathway and the key side reactions leading to common impurities.

reaction_mechanisms cluster_byproducts Byproduct Formation Pathways SM 3-Chlorobenzoylformic Acid Intermediate Magnesium Alkoxide Intermediate SM->Intermediate Nucleophilic Addition Unreacted Unreacted Starting Material SM->Unreacted Incomplete Reaction Grignard + EtMgBr (Anhydrous THF) Quenched Ethane + Mg Salts (Inactive Reagent) Grignard->Quenched Product Desired Product (2-(3-Chlorophenyl)-2- hydroxybutanoic acid) Intermediate->Product Protonation Workup + H₃O⁺ (Workup) Dehydrated Dehydration Product (2-(3-Chlorophenyl)-2- butenoic acid) Product->Dehydrated Excess H₃O⁺ or Heat Water Trace H₂O Water->Grignard Quenches

Sources

Resolving Peak Tailing in HPLC of Polar Acidic Compounds: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center dedicated to addressing a persistent challenge in High-Performance Liquid Chromatography (HPLC): the peak tailing of polar acidic compounds. This guide is designed for researchers, scientists, and drug development professionals seeking to achieve optimal peak symmetry and robust analytical results. Here, we provide in-depth troubleshooting strategies and frequently asked questions to help you diagnose and resolve this common chromatographic issue.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a distortion where a chromatographic peak is asymmetrical, featuring a drawn-out or sloping tail on the right side. Ideally, a chromatographic peak should be symmetrical, resembling a Gaussian curve. Peak tailing is quantitatively assessed using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 typically indicates tailing, though an As value up to 1.5 might be acceptable for some assays. This asymmetry can compromise the accuracy of peak integration, diminish the resolution between adjacent peaks, and result in poor reproducibility.

Q2: What are the primary causes of peak tailing for polar acidic compounds?

A2: The most frequent cause of peak tailing is the existence of more than one retention mechanism for the analyte.[1][2][3] For polar acidic compounds, this often involves undesirable secondary interactions with the stationary phase. Key contributors include:

  • Silanol Interactions: Interactions between the acidic analyte and residual silanol groups on the silica-based stationary phase.[3][4]

  • Mobile Phase pH: A mobile phase pH close to the pKa of the acidic analyte can lead to inconsistent ionization and peak asymmetry.[5]

  • Metal Contamination: Trace metals in the silica matrix, HPLC system components, or sample can chelate with acidic analytes, causing tailing.[3][6][7]

  • Column Issues: Problems such as column bed deformation, a partially blocked inlet frit, or column contamination can also lead to distorted peak shapes.[1][4]

Q3: How does the mobile phase pH affect the peak shape of acidic compounds?

A3: The pH of the mobile phase is a critical factor influencing the ionization state of both the acidic analyte and the stationary phase.[8] When the mobile phase pH is close to the pKa of an acidic compound, the analyte will exist in both its ionized and non-ionized forms, leading to peak broadening or tailing.[5] To ensure a single analyte form and minimize unwanted interactions, it is recommended to adjust the mobile phase pH to be at least one to two units below the pKa of the acidic analyte.[9] This suppresses the ionization of the acidic compound, making it more non-polar and enhancing its interaction with the reversed-phase stationary phase, which can improve retention and peak shape.

Q4: What type of HPLC column is best for analyzing polar acidic compounds to minimize peak tailing?

A4: For the analysis of polar acidic compounds, a C18 reversed-phase column is often a suitable choice. To proactively minimize peak tailing, it is highly recommended to use a modern, high-purity silica column that has been thoroughly end-capped. End-capping is a chemical process that derivatizes the majority of residual silanol groups on the silica surface, thereby reducing their potential for unwanted secondary interactions with analytes.[1][10] Alternatively, columns with polar-embedded or polar-endcapped phases can offer enhanced retention and better peak shape for polar compounds.[5] For very polar acidic compounds that are poorly retained on traditional C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative.[11][12]

Q5: Can the solvent used to dissolve my sample cause peak tailing?

A5: Yes, the injection solvent can significantly influence the peak shape. If the injection solvent is considerably stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can lead to band broadening and peak distortion.[4] For optimal performance, it is always best to dissolve the sample in the initial mobile phase composition whenever feasible.[13] If a stronger solvent is required for solubility, the injection volume should be kept as minimal as possible to mitigate these effects.

Troubleshooting Guide: A Systematic Approach

This section provides a structured approach to diagnosing and resolving peak tailing issues with polar acidic compounds. The troubleshooting process is organized by the most common sources of the problem.

The Mechanism of Peak Tailing for Polar Acidic Compounds

Peak tailing for polar acidic compounds in reversed-phase HPLC often originates from secondary interactions with the silica-based stationary phase. Residual silanol groups (Si-OH) on the silica surface can be deprotonated at certain pH values, becoming negatively charged (Si-O-). These ionized silanols can then interact with the polar acidic analytes through ion-exchange or hydrogen bonding, leading to a secondary, stronger retention mechanism for a portion of the analyte molecules. This delayed elution of a fraction of the analyte results in a tailing peak.

Step 1: Evaluate and Optimize the Mobile Phase

The mobile phase is often the first and most effective area to address peak tailing.

Adjusting Mobile Phase pH

The Rationale: The ionization state of both the polar acidic analyte and the residual silanols on the stationary phase is governed by the mobile phase pH. By lowering the pH, the ionization of both the acidic analyte (making it more neutral) and the silanol groups (keeping them protonated) is suppressed.[1][2][10] This minimizes undesirable ionic secondary interactions, leading to a more symmetrical peak shape.[3]

Protocol for Mobile Phase pH Adjustment:

  • Determine the pKa of your analyte: This information is crucial for selecting the optimal mobile phase pH.

  • Select an appropriate buffer: Choose a buffer with a pKa close to the desired mobile phase pH to ensure good buffering capacity. Common choices for LC-MS compatible methods include formic acid or acetic acid with their ammonium salts.[10] For UV detection, phosphate buffers are robust, but be mindful of their potential to precipitate in high concentrations of organic solvent.[10]

  • Adjust the pH of the aqueous portion: Prepare the aqueous component of your mobile phase and adjust the pH to be at least 1-2 pH units below the pKa of your acidic analyte.[9]

  • Filter the mobile phase: Always filter your mobile phase through a 0.22 µm or 0.45 µm filter to remove particulates that could damage the column or pump.

  • Equilibrate the column: Flush the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.

Buffer SystemUseful pH RangeLC-MS CompatibilityComments
Phosphate2.1 - 3.1, 6.2 - 8.2NoHigh buffering capacity, but can precipitate in high organic content.
Formate2.8 - 4.8YesVolatile and good for MS applications.[10]
Acetate3.8 - 5.8YesVolatile and suitable for MS.[10]
Mobile Phase Additives

The Rationale: Certain additives can be introduced to the mobile phase to minimize secondary interactions.

  • Competing Acids: Adding a small concentration of a stronger, non-UV active acid can help to saturate the active sites on the stationary phase, reducing their availability to interact with your analyte.

  • Metal Chelators: If metal contamination is suspected, adding a chelating agent like EDTA to the mobile phase can bind to metal ions, preventing them from interacting with your acidic analyte.[8][14]

Step 2: Evaluate the Stationary Phase (HPLC Column)

If mobile phase optimization does not resolve the peak tailing, the issue may lie with the column itself.

Column Choice

The Rationale: The type and quality of the stationary phase play a significant role in peak shape.

  • End-Capped Columns: These columns have their residual silanol groups chemically bonded with a small silylating agent, making the surface less polar and reducing secondary interactions.[1][10]

  • High-Purity Silica (Type B): Modern columns are typically packed with high-purity silica, which has a lower metal content and fewer acidic silanol groups compared to older Type A silica.[2][15]

  • Polar-Embedded/Polar-Endcapped Columns: These columns have a polar group incorporated into the stationary phase, which can help to shield the residual silanols and provide alternative selectivity for polar compounds.[5]

  • Alternative Stationary Phases: For highly polar acidic compounds, consider using a column with a different retention mechanism, such as HILIC, which uses a polar stationary phase to retain polar analytes.[11][12][16] Mixed-mode columns that combine reversed-phase and ion-exchange characteristics can also be effective.[17][18]

Column Contamination and Degradation

The Rationale: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, leading to poor peak shape.[4]

Protocol for Column Washing:

  • Disconnect the column from the detector.

  • Flush with a series of solvents of increasing strength. A general-purpose cleaning procedure for a reversed-phase column could be:

    • Water (to remove buffer salts)

    • Methanol

    • Acetonitrile

    • Isopropanol

    • Hexane (if non-polar contaminants are suspected, followed by isopropanol again)

    • Re-equilibrate with your mobile phase.

  • Consult the column manufacturer's instructions for specific cleaning recommendations.

Step 3: Investigate Hardware and System Effects

Sometimes, the source of peak tailing is not chemical but physical, related to the HPLC system itself.

Extra-Column Volume

The Rationale: Excessive volume between the injector and the detector can cause band broadening and peak tailing. This is particularly noticeable in high-efficiency, short columns.

Troubleshooting Steps:

  • Minimize tubing length and diameter: Use the shortest possible length of narrow internal diameter tubing (e.g., 0.005" or 0.127 mm) to connect the column to the detector.[5]

  • Ensure proper connections: Check that all fittings are correctly made and that there are no gaps between the tubing and the connection port, which can introduce dead volume.

Metal Contamination from the System

The Rationale: Stainless steel components in the HPLC system can leach metal ions, which can then interact with metal-sensitive analytes like some polar acidic compounds.[19][20][21][22][23]

Mitigation Strategies:

  • Use bio-inert or PEEK systems and columns: These systems are constructed with materials that are less prone to interacting with analytes.

  • Passivate the system: Flushing the system with a chelating agent can help to remove metal ions from the flow path.

Logical Troubleshooting Workflow

Below is a diagram illustrating a systematic approach to troubleshooting peak tailing for polar acidic compounds.

Troubleshooting_Workflow start Peak Tailing Observed for Polar Acidic Compound mobile_phase Step 1: Evaluate Mobile Phase start->mobile_phase check_pH Is Mobile Phase pH < pKa - 1.5? mobile_phase->check_pH adjust_pH Adjust Mobile Phase pH check_pH->adjust_pH No additives Consider Mobile Phase Additives (e.g., Competing Acid, Chelator) check_pH->additives Yes stationary_phase Step 2: Evaluate Stationary Phase adjust_pH->stationary_phase additives->stationary_phase column_type Is the column appropriate? (e.g., End-capped, High-Purity Silica) stationary_phase->column_type change_column Select a more suitable column (e.g., Polar-Embedded, HILIC) column_type->change_column No clean_column Clean or replace the column column_type->clean_column Yes hardware Step 3: Investigate Hardware change_column->hardware clean_column->hardware check_connections Check for extra-column volume and proper connections hardware->check_connections metal_contamination Consider metal contamination from the system check_connections->metal_contamination solution Peak Shape Improved metal_contamination->solution

Sources

Technical Support Center: Preventing Oligomerization of Hydroxy Acids During Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the oligomerization of hydroxy acids during distillation. Our goal is to provide in-depth, scientifically grounded solutions to help you maintain the integrity of your monomers, improve yield, and ensure the purity of your final product.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Problem

This section addresses the fundamental principles behind the oligomerization of hydroxy acids, a common hurdle in their purification.

Q1: What is oligomerization, and why does it happen to hydroxy acids during distillation?

Oligomerization is a chemical process where monomer molecules react to form short polymer chains called oligomers. In the context of hydroxy acids, this occurs through a self-esterification reaction. Each hydroxy acid molecule possesses both a carboxylic acid (-COOH) group and a hydroxyl (-OH) group. Under the high temperatures required for distillation, the carboxylic acid group of one molecule can react with the hydroxyl group of another in a condensation reaction, forming an ester linkage and releasing a molecule of water.[1][2]

This process, known as Fischer esterification, is an equilibrium reaction.[2][3] During distillation, the continuous removal of water and the elevated temperatures shift this equilibrium towards the formation of ester bonds, leading to dimers, trimers, and longer oligomeric chains. This unwanted side reaction can significantly reduce the yield of the desired monomeric hydroxy acid and increase the viscosity of the product.

Q2: What are the key factors that promote oligomerization during distillation?

Several experimental conditions can accelerate the rate of oligomerization. Understanding these factors is the first step toward mitigating the problem.

FactorImpact on OligomerizationRationale
Temperature High Impact Provides the necessary activation energy for the esterification reaction. Higher temperatures significantly increase the reaction rate.[4][5]
Pressure High Impact Distillation at atmospheric pressure requires higher temperatures, promoting oligomerization.[4] Vacuum distillation is employed to lower the boiling point.[6][7]
Water Content High Impact Water is a byproduct of esterification. Its removal (as intended during distillation) drives the equilibrium toward oligomer formation (Le Chatelier's Principle).[3][8]
Presence of Catalysts Moderate to High Impact Acidic or basic impurities can catalyze the esterification reaction.[9][10][11] Materials of construction for the distillation apparatus can also have catalytic effects.
Residence Time Moderate Impact The longer the hydroxy acid is exposed to high temperatures in the distillation pot, the more time there is for oligomerization to occur.[6][7]
Q3: How can I detect if oligomerization is occurring in my sample?

Identifying the presence and extent of oligomerization is crucial for process optimization. Several analytical techniques are well-suited for this purpose:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a reliable and popular method for separating and quantifying monomers from their oligomers.[12][13] Different chain lengths will have different retention times, allowing for clear analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile hydroxy acids, GC-MS can be used to separate and identify different oligomeric species after derivatization.[14]

  • Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) can directly analyze the molecular weight distribution of the sample, clearly showing the presence of dimers, trimers, and other oligomers.[15]

  • Size-Exclusion Chromatography (GPC/SEC): This technique separates molecules based on their size, providing a clear picture of the molecular weight distribution and the degree of polymerization.

A simple physical observation can also be an indicator. A significant increase in the viscosity of the distilled product or residue often points to the formation of higher molecular weight oligomers.

Part 2: Troubleshooting Guide - Addressing Specific Issues

This section provides actionable solutions to common problems encountered during the distillation of hydroxy acids.

Issue 1: Significant yield loss and a highly viscous, tar-like residue in the distillation pot.
  • Probable Cause: Extensive, thermally-driven oligomerization. The high temperature and prolonged heating time have converted a large fraction of the monomer into non-volatile higher-order oligomers.

  • Solution A: Optimize Distillation Conditions The most direct approach is to lower the thermal stress on the material. This is achieved by reducing both the temperature and the duration of heating.

    Experimental Protocol: High-Vacuum Short-Path Distillation

    • System Preparation: Ensure your vacuum system is leak-tight and capable of achieving a pressure of <1 kPa. Use a high-quality vacuum pump and check all seals and joints.

    • Apparatus: Employ a short-path distillation apparatus. The short distance between the evaporator and the condenser minimizes the residence time of the vapor phase and reduces pressure drop, allowing for distillation at lower temperatures.[6][7][16]

    • Heating: Use a heating mantle with precise temperature control and magnetic stirring. Place the flask in a sand bath or use aluminum beads to ensure uniform heat distribution and prevent localized overheating.

    • Procedure: a. Charge the distillation flask with the crude hydroxy acid. b. Begin stirring and slowly apply vacuum to the desired level (e.g., 1 kPa). c. Gradually increase the temperature of the heating mantle. Monitor for the onset of distillation. The goal is to find the lowest possible temperature at which a reasonable distillation rate is achieved. For lactic acid, this can be achieved at temperatures below 170°C under vacuum.[7] d. Collect the purified monomer in a receiving flask, which should be cooled to ensure efficient condensation.

    • Shutdown: Once the distillation is complete, allow the system to cool before slowly releasing the vacuum to prevent atmospheric moisture from contaminating the product.

  • Solution B: Azeotropic Distillation for Water Removal If the primary issue is removing residual water from a crude aqueous solution before the final purification distillation, azeotropic distillation can be used to dehydrate the sample at a lower temperature.

    Experimental Protocol: Azeotropic Dehydration with Toluene

    • Apparatus: Set up a standard distillation apparatus equipped with a Dean-Stark trap and a reflux condenser.[17]

    • Solvent Selection: Choose an azeotropic solvent (entrainer) that is immiscible with water and forms a low-boiling azeotrope with it, such as toluene or heptane.[18][19]

    • Procedure: a. Add the crude aqueous hydroxy acid and the entrainer (e.g., toluene) to the distillation flask. b. Heat the mixture to reflux. The toluene-water azeotrope will distill over. c. In the Dean-Stark trap, the condensed vapor will separate into two phases. The denser water will collect at the bottom, and the lighter toluene will overflow and return to the distillation flask.[17] d. Continue the process until no more water collects in the trap.

    • Solvent Removal: After dehydration, the toluene can be removed by simple distillation, leaving a water-free hydroxy acid concentrate that is ready for high-vacuum distillation with a reduced tendency to oligomerize.

Issue 2: The purified product is contaminated with dimers and trimers, compromising purity specifications.
  • Probable Cause: The distillation conditions are still too harsh, or the inherent reactivity of the hydroxy acid makes some degree of oligomerization unavoidable even under vacuum.

  • Solution: Use of Reversible Protecting Groups To completely prevent self-esterification, both the hydroxyl and carboxylic acid groups can be "masked" with protecting groups.[20][21] This strategy involves a three-step process: protection, distillation, and deprotection. Silyl ethers are excellent choices as they are easy to introduce and can be removed under mild conditions.[20]

    Experimental Protocol: Protection/Deprotection using Silyl Ethers

    • Protection Step: a. Dissolve the crude hydroxy acid in a suitable anhydrous solvent (e.g., dichloromethane, DMF) under an inert atmosphere (N₂ or Ar). b. Add a base, such as triethylamine or imidazole. c. Cool the solution in an ice bath. Slowly add a silylating agent, such as tert-Butyldimethylsilyl chloride (TBDMSCl) or Trimethylsilyl chloride (TMSCl). Typically, slightly more than 2 equivalents are needed to protect both functional groups. d. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). e. Work up the reaction by washing with water and brine, then dry the organic layer and remove the solvent.

    • Distillation Step: a. The resulting fully protected, non-reactive derivative can now be purified by vacuum distillation without the risk of oligomerization. The boiling point will be different from the unprotected acid, so conditions will need to be adjusted.

    • Deprotection Step: a. Dissolve the purified, protected hydroxy acid in a solvent like THF. b. Add a deprotection reagent. For silyl ethers, this is typically a fluoride source like Tetra-n-butylammonium fluoride (TBAF) or acidic conditions (e.g., aqueous HCl).[21] c. Stir at room temperature until the reaction is complete. d. Perform an appropriate aqueous workup to isolate the final, highly pure hydroxy acid monomer.

Part 3: Visual Diagrams and Workflows

Visual aids can clarify complex chemical processes and experimental setups.

Diagram 1: The Mechanism of Dimerization This diagram illustrates the fundamental self-esterification reaction between two hydroxy acid molecules, which is the root cause of oligomerization during distillation.

Dimerization cluster_reactants Reactants (2 Monomers) cluster_process Process cluster_products Products M1 R-CH(OH)-COOH Esterification Self-Esterification M1->Esterification M2 R-CH(OH)-COOH M2->Esterification Esterification->Esterification Dimer R-CH(OH)-COO-CH(R)-COOH Esterification->Dimer Water H₂O Esterification->Water

Caption: Mechanism of hydroxy acid dimerization via self-esterification.

Diagram 2: Workflow for Prevention using Protecting Groups This workflow outlines the strategic use of protecting groups to circumvent oligomerization during the purification process.

ProtectionWorkflow Start Crude Hydroxy Acid (Monomer + Impurities) Protect Step 1: Protection (e.g., Silylation) Start->Protect Protected Protected Hydroxy Acid (Non-reactive) Protect->Protected Distill Step 2: Vacuum Distillation Protected->Distill PurifiedProtected Purified Protected Monomer Distill->PurifiedProtected Oligo Oligomerization (Avoided) Distill->Oligo Deprotect Step 3: Deprotection (e.g., TBAF) PurifiedProtected->Deprotect End High-Purity Monomer Deprotect->End

Caption: Workflow for purifying hydroxy acids using a protection strategy.

References

  • Kinetic Study of Depolymerization of Lactic and Glycolic Acid Oligomers in the Presence of Oxide Catalysts. (2020). National Institutes of Health (NIH). [Link]

  • Method for preventing polymerization in an acrylic acid manufacturing process. (EP1396484A1).
  • Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. (2022). PubMed Central. [Link]

  • Protecting Groups. University of Illinois Urbana-Champaign. [Link]

  • Design of Distillation Plants for High Purity Lactic Acid. VTA Process. [Link]

  • Process of distilling lactic acid. (US321925A).
  • Analytical methodologies for quantification of ferulic acid and its oligomers. (2008). ResearchGate. [Link]

  • Lactic acid extraction and purification production method by methanol esterification-vacuum distillation hybrid method. (CN102351686B).
  • Lactic Acid Purification by Hybrid Short Path Evaporation. (2014). The Italian Association of Chemical Engineering. [Link]

  • Depolymerization of Poly[(R)-3-hydroxybutyrate] to Cyclic Oligomers and Polymerization of the Cyclic Trimer: An Example of Thermodynamic Recycling. (1998). ACS Publications. [Link]

  • Separation of propionic acid from acrylic acid via azeotropic distillation. (US10968160B2).
  • Direct analysis of oligosaccharides and alpha hydroxy acids in fruits using electrosonic spray ionization mass spectrometry. (2009). RSC Publishing. [Link]

  • Separation and purification technologies for lactic acid – A brief review. (2017). BioResources. [Link]

  • Azeotropic distillation. Wikipedia. [Link]

  • Innovative Analytical Techniques for Detecting and Quantifying Oligomers in Environmental Matrices. Queensland Alliance for Environmental Health Sciences. [Link]

  • Protection of Hydroxyl Groups. (2021). Chemistry LibreTexts. [Link]

  • How to prevent a mixture from forming an azeotrope? Is there anything I can do to stop it from forming. Quora. [Link]

  • Efficient Stereochemical Analysis of Hydroxy Fatty Acids Using PGME and PAME Derivatization. (2023). PubMed Central. [Link]

  • A rapid method for determination of alpha hydroxy acids in seawater and biological fluids at trace levels. (2010). Scholars' Mine. [Link]

  • Oligomerization: the What, the Why and the How. (2023). Fluidic Sciences Ltd. [Link]

  • Protecting group. Wikipedia. [Link]

  • Fluorine-Free, Low-Dielectric Photosensitive Polyimides Based on Methyl Methacrylate-Functionalized Bulky Diamines for High-Fidelity UV Patterning. (2024). ACS Publications. [Link]

  • Hydroxy group protecting agent and hydroxy group protection method. (EP2781511B1).
  • Resilient Poly(α-hydroxy acids) with Improved Strength and Ductility via Scalable Stereosequence-Controlled Polymerization. (2021). Journal of the American Chemical Society. [Link]

  • The mechanism for the esterification reaction. Chemguide. [Link]

  • Detection and prevention of protein aggregation before, during, and after purification. ScienceDirect. [Link]

  • Chemical structures of monomers and oligomers investigated in this study. ResearchGate. [Link]

  • Bright Side of Lignin Depolymerization: Toward New Platform Chemicals. (2018). ACS Publications. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Study of the kinetics and equilibria of the oligomerization reactions of 2-methylglyceric acid. Copernicus Publications. [Link]

  • How to avoid protein aggregation during protein concentration?. ResearchGate. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Preventing Protein Aggregation. Biozentrum, University of Basel. [Link]

  • ester hydrolysis and Fischer esterification. (2019). YouTube. [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. [Link]

  • Tips for Preventing Protein Aggregation & Loss of Protein Solubility. (2019). G-Biosciences. [Link]

Sources

Challenges in the scale-up of 2-(3-Chlorophenyl)-2-hydroxybutanoic acid production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(3-Chlorophenyl)-2-hydroxybutanoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this important chemical intermediate. By leveraging a deep understanding of the underlying reaction mechanisms, this document provides practical, field-tested insights to optimize your synthesis, improve yield and purity, and ensure a safe scale-up.

Introduction

This compound is a chiral α-hydroxy acid whose structure is of interest in the development of various pharmaceuticals. Its synthesis, typically achieved via a Grignard reaction, presents a unique set of challenges that can impact yield, purity, and scalability. This guide offers a structured approach to troubleshooting these issues, grounded in established chemical principles.

Core Synthesis Pathway: The Grignard Reaction

The most common and direct route to this compound involves the nucleophilic addition of a 3-chlorophenyl Grignard reagent to an ester of 2-oxobutanoic acid, followed by acidic workup and hydrolysis.

Grignard_Synthesis cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Hydrolysis & Product Formation 3-chlorobromobenzene 3-Chlorobromobenzene Grignard_Reagent 3-Chlorophenylmagnesium bromide 3-chlorobromobenzene->Grignard_Reagent Anhydrous THF Mg Magnesium (Mg) Mg->Grignard_Reagent Alkoxide_Intermediate Magnesium Alkoxide Intermediate Grignard_Reagent->Alkoxide_Intermediate Anhydrous THF, <10°C Ethyl_2-oxobutanoate Ethyl 2-oxobutanoate Ethyl_2-oxobutanoate->Alkoxide_Intermediate Final_Product 2-(3-Chlorophenyl)-2- hydroxybutanoic acid Alkoxide_Intermediate->Final_Product Acidic Workup (e.g., aq. HCl) & Saponification (e.g., NaOH)

Caption: General Grignard synthesis pathway for this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and scale-up, providing explanations and actionable solutions.

Issue 1: Low or No Yield of Grignard Reagent

Question: My Grignard reaction fails to initiate, or the yield of the Grignard reagent is very low. What are the common causes and how can I fix this?

Answer:

The formation of a Grignard reagent is a sensitive reaction that is highly dependent on the reaction conditions.[1] Failure to initiate is a common problem, often stemming from the following issues:

  • Presence of Moisture: Grignard reagents are potent bases and will react readily with protic sources, especially water.[2] This reaction is much faster than the desired reaction with the alkyl halide. Even trace amounts of moisture in your glassware, solvent, or on the surface of the magnesium can quench the reaction.

    • Solution: All glassware must be rigorously dried, either by oven-drying at >120°C for several hours or by flame-drying under an inert atmosphere. Anhydrous solvents, such as dry tetrahydrofuran (THF), are essential.

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide.

    • Solutions:

      • Mechanical Activation: Use a glass stirring rod to crush some of the magnesium turnings under the surface of the anhydrous solvent to expose a fresh metal surface.

      • Chemical Activation: Add a small crystal of iodine. The iodine reacts with the magnesium surface, and the disappearance of the brown color is an indicator of activation.[3] Alternatively, a few drops of 1,2-dibromoethane can be used; it reacts readily with magnesium to form ethylene gas and magnesium bromide, cleaning the surface.[1]

  • Poor Quality of Reagents: The 3-chlorobromobenzene or 3-chloroiodobenzene should be pure and dry.

    • Solution: Use freshly distilled aryl halide if its purity is .

Experimental Protocol: Activation of Magnesium

  • Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Add a small crystal of iodine.

  • Gently warm the flask with a heat gun until purple iodine vapors are observed.

  • Allow the flask to cool to room temperature under a stream of inert gas before adding the solvent.[4]

Issue 2: Formation of Biphenyl Impurity

Question: My final product is contaminated with a significant amount of 3,3'-dichlorobiphenyl. How is this formed and how can I minimize it?

Answer:

The formation of biphenyl-type impurities is a known side reaction in the preparation of Grignard reagents.[1] It occurs through a radical coupling mechanism. This side reaction is favored by higher temperatures and high concentrations of the aryl halide.

Biphenyl_Formation Aryl_Halide 3-Chlorobromobenzene Aryl_Radical 3-Chlorophenyl Radical Aryl_Halide->Aryl_Radical Mg Biphenyl 3,3'-Dichlorobiphenyl Aryl_Radical->Biphenyl Dimerization

Caption: Formation of 3,3'-dichlorobiphenyl impurity.

  • Solution:

    • Controlled Addition: Add the solution of 3-chlorobromobenzene in anhydrous THF dropwise to the magnesium suspension. This maintains a low concentration of the aryl halide in the reaction mixture.

    • Temperature Control: Maintain a gentle reflux during the Grignard formation. Avoid excessive heating.

    • Dilution: Using a sufficient amount of solvent can also help to reduce the rate of this bimolecular side reaction.

Issue 3: Low Yield of the Final Product and Formation of Byproducts

Question: After the addition of ethyl 2-oxobutanoate and workup, the yield of my desired this compound is low, and I observe other spots on my TLC. What are the likely side reactions?

Answer:

Several side reactions can occur during the addition of the Grignard reagent to the ketoester, leading to a lower yield of the desired product.

  • Enolization of the Ketoester: The Grignard reagent is a strong base and can deprotonate the α-protons of the ethyl 2-oxobutanoate, forming an enolate. This is more likely with sterically hindered Grignard reagents or at higher temperatures. The enolized starting material will be recovered after acidic workup.

  • Reduction of the Ketone: If the Grignard reagent possesses a β-hydride (which is not the case for 3-chlorophenylmagnesium bromide, but is a consideration with other Grignard reagents), it can reduce the ketone to a secondary alcohol.

  • Reaction with the Ester Group: While the ketone is more reactive than the ester, reaction with the ester can occur, especially if there is a localized high concentration of the Grignard reagent or at elevated temperatures. This can lead to the formation of a tertiary alcohol with two 3-chlorophenyl groups. However, the primary reaction with the more electrophilic ketone is favored.

Troubleshooting Steps:

ParameterRecommended ConditionRationale
Addition Temperature Maintain the reaction temperature below 10°C, ideally between 0-5°C, during the addition of the Grignard reagent to the ketoester.Minimizes enolization and other side reactions by favoring the kinetically controlled nucleophilic addition to the ketone.
Rate of Addition Add the Grignard reagent slowly and dropwise to a well-stirred solution of the ketoester.Prevents localized high concentrations of the Grignard reagent, which can promote side reactions.
Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent.Ensures complete conversion of the starting ketoester.
Issue 4: Difficulties During Scale-Up

Question: I am trying to scale up this reaction from a lab scale (1 g) to a pilot scale (1 kg) and am facing issues with temperature control and product purity. What are the key considerations for scale-up?

Answer:

Scaling up Grignard reactions presents significant challenges due to their exothermic nature and the need for efficient mass and heat transfer.[2]

  • Heat Transfer: The surface area-to-volume ratio decreases as the reactor size increases. This makes it more difficult to dissipate the heat generated by the exothermic Grignard reaction.[2]

    • Solution: Use a jacketed reactor with a reliable cooling system. The addition rate of the reagents must be carefully controlled and tied to the cooling capacity of the reactor to prevent a thermal runaway.

  • Mass Transfer (Mixing): Inefficient mixing can lead to localized "hot spots" and high concentrations of reagents, promoting side reactions and reducing yield and purity.

    • Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., anchor or pitched-blade turbine) that provides good mixing throughout the reaction volume. The addition of reagents should occur below the surface of the reaction mixture to ensure rapid dispersion.

  • Quenching: Quenching a large-scale Grignard reaction can be extremely hazardous if not done correctly due to the large amount of unreacted Grignard reagent and the exothermicity of its reaction with the quenching agent.[3]

    • Solution: The reaction mixture should be cooled to 0-5°C before quenching. The quenching solution (e.g., saturated aqueous ammonium chloride or dilute hydrochloric acid) should be added slowly with vigorous stirring and efficient cooling.[3] A "reverse quench," where the reaction mixture is added slowly to the cooled quenching solution, is often a safer approach on a large scale.

Scale_Up_Challenges Scale-Up Scale-Up Heat_Transfer Decreased Surface Area to Volume Ratio Scale-Up->Heat_Transfer Mass_Transfer Inefficient Mixing Scale-Up->Mass_Transfer Safety Exothermic Quench Scale-Up->Safety Thermal_Runaway Thermal Runaway Heat_Transfer->Thermal_Runaway Side_Reactions Increased Side Reactions Mass_Transfer->Side_Reactions Hazardous_Quench Uncontrolled Quench Safety->Hazardous_Quench

Caption: Key challenges in the scale-up of Grignard reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best workup procedure for this reaction?

A1: After the reaction between the Grignard reagent and ethyl 2-oxobutanoate is complete, the mixture should be cooled in an ice bath. A slow, controlled quench is crucial. For laboratory scale, slowly adding a saturated aqueous solution of ammonium chloride is a good choice as it is less exothermic than using strong acids directly.[3] After the initial quench, a dilute acid (e.g., 1 M HCl) can be added to dissolve the magnesium salts. The product can then be extracted with an organic solvent like ethyl acetate.

Q2: How do I hydrolyze the ester to get the final carboxylic acid?

A2: After the initial workup and extraction of the intermediate ester, the ester can be hydrolyzed to the carboxylic acid using standard saponification procedures. This typically involves heating the ester with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, followed by acidification to precipitate the carboxylic acid.

Q3: What is the best method for purifying the final product?

A3: Recrystallization is often the most effective method for purifying the final carboxylic acid product. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For aryl-hydroxyalkanoic acids, solvent systems such as toluene, a mixture of ethyl acetate and hexanes, or ethanol/water are often effective.[5] It is recommended to perform small-scale solvent screening to identify the optimal system.

Q4: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?

A4:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the reaction by observing the disappearance of the starting materials.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is an excellent method for determining the purity of the final product and quantifying any impurities. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer at an acidic pH) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile byproducts, such as 3,3'-dichlorobiphenyl. The carboxylic acid product will likely require derivatization (e.g., silylation) to make it volatile enough for GC analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the hydroxyl (-OH) and carboxylic acid (C=O) groups.

Representative HPLC Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 30°C

Note: These are starting conditions and may require optimization for your specific sample.

References

  • Studylib. (n.d.). Grignard Reaction: Preparation and Reaction Experiment. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol.
  • University of California, Irvine. (n.d.). Grignard Reaction.
  • YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • YouTube. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis process of (R)-3-hydroxybutyric acid and salts thereof. Retrieved from [Link]

  • Google Patents. (n.d.). CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt.
  • Wikipedia. (n.d.). 2-Hydroxybutyric acid. Retrieved from [Link]

  • ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved from [Link]

  • Google Patents. (n.d.). US2812363A - 2-chlorophenyl-3-methyl-2, 3-butanediols.
  • Google Patents. (n.d.). Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid.
  • ResearchGate. (2020, October 8). (PDF) Hydroxybupropion- Synthesis and Characterization. Retrieved from [Link]

  • PubMed. (1997, September 26). Purification and Characterization of 2-hydroxybiphenyl 3-monooxygenase, a Novel NADH-dependent, FAD-containing Aromatic Hydroxylase From Pseudomonas Azelaica HBP1. Retrieved from [Link]

  • PubMed. (2025, January 15). HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and 2-hydroxyisobutyrate: Development and clinical significance. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and 2-hydroxyisobutyrate: Development and clinical significance | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent (19).
  • DergiPark. (n.d.). Analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma samples by LC-MS/MS. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this Technical Support Center to provide practical, in-depth guidance on developing and troubleshooting methods for separating process-related impurities. This resource is structured to address the real-world challenges faced by researchers, scientists, and drug development professionals.

The control of process-related impurities is a cornerstone of pharmaceutical development, ensuring the safety and efficacy of the final drug product.[1][2][3] This guide provides a comprehensive resource for developing robust analytical methods to separate and quantify these impurities, along with troubleshooting strategies for common chromatographic challenges.

I. Understanding Process-Related Impurities

Process-related impurities are diverse and originate from the manufacturing process itself.[1][2][4] They are broadly classified into:

  • Organic Impurities: These can include starting materials, by-products, intermediates, degradation products, and reagents.[5][6]

  • Inorganic Impurities: This category includes reagents, ligands, catalysts, heavy metals, and inorganic salts.[5][6]

  • Residual Solvents: Organic or inorganic liquids used during the manufacturing process.[5][6]

  • In Biologics: A specific and critical class of impurities includes host cell proteins (HCPs), host cell DNA, and substances leached from equipment, such as Protein A.[1][7][8]

Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines (Q3A/B/C/D) that define thresholds for reporting, identifying, and qualifying these impurities.[5][6][9][10][11]

II. Troubleshooting Common Chromatographic Issues in Impurity Analysis

This section addresses frequent problems encountered during the chromatographic separation of process-related impurities.

A. Poor Resolution and Co-eluting Peaks

One of the most common challenges is the co-elution of an impurity with the main active pharmaceutical ingredient (API) or another impurity.[12]

Q: My impurity peak is not fully resolved from the main peak. What steps should I take?

A: Achieving adequate resolution is critical for accurate quantification. The USFDA generally recommends a resolution of more than 2 between peaks.[13] Here’s a systematic approach to improve separation:

  • Optimize Mobile Phase Composition: The mobile phase composition plays a crucial role in chromatographic separation.[14]

    • Adjust Organic Modifier Percentage: In reversed-phase chromatography, altering the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase can significantly impact retention and selectivity.

    • Change the Organic Modifier: If adjusting the ratio is insufficient, switching to a different organic solvent (e.g., from acetonitrile to methanol) can alter selectivity due to different solvent properties.

    • Modify Mobile Phase pH: For ionizable compounds, adjusting the pH of the mobile phase can change the ionization state of the analyte and impurities, leading to significant shifts in retention and improved resolution.[15]

  • Evaluate the Stationary Phase: The choice of the HPLC column is a critical factor in achieving the desired separation.[13][16]

    • Try a Different Column Chemistry: If you are using a standard C18 column, consider switching to a stationary phase with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase.[17][18] This introduces different interaction mechanisms and can resolve co-eluting peaks.[19]

    • Consider Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm) can increase efficiency and resolution. A longer column can also improve separation, though it will increase analysis time and backpressure.

  • Initial Assessment:

    • Inject the sample using the current method and determine the resolution between the API and the co-eluting impurity.

    • If the resolution is less than 2.0, proceed with optimization.

  • Mobile Phase Optimization:

    • Gradient Adjustment: If using a gradient method, decrease the gradient slope to enhance separation.

    • Isocratic Adjustment: If isocratic, systematically vary the percentage of the organic modifier by ±2-5% to observe the effect on resolution.

    • pH Adjustment: If the analytes are ionizable, prepare mobile phases with pH values at least 2 units above or below the pKa of the compounds and assess the impact on separation.

  • Column Screening:

    • If mobile phase optimization is insufficient, select a column with a different stationary phase chemistry (e.g., from a C18 to a Phenyl or Cyano column).

    • Equilibrate the new column with the initial mobile phase conditions and inject the sample.

    • Compare the chromatogram to the original separation to assess the change in selectivity and resolution.

B. Peak Tailing and Fronting

Asymmetrical peaks can compromise the accuracy of integration and quantification.[20]

Q: My basic impurity peak is tailing. What is the likely cause and how can I fix it?

A: Peak tailing for basic compounds is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.[20][21]

  • Solution 1: Mobile Phase Modification:

    • Lower the pH: Operating at a low pH (e.g., < 3) protonates the silanol groups, reducing their interaction with the protonated basic analyte.

    • Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase. The TEA will preferentially interact with the active silanol sites, reducing the tailing of the analyte peak.

  • Solution 2: Use a Modern, End-capped Column: Newer generation HPLC columns are often highly end-capped to minimize the number of free silanol groups, resulting in better peak shapes for basic compounds.

Q: I am observing peak fronting. What could be the cause?

A: Peak fronting is less common than tailing and is typically a result of:

  • Sample Overload: Injecting too much sample can saturate the column, leading to a distorted peak shape.[22] To resolve this, dilute the sample or reduce the injection volume.[22][23]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning of the injection, resulting in a fronting peak.[23] The best practice is to dissolve the sample in the initial mobile phase whenever possible.

Caption: Troubleshooting workflow for asymmetric peaks.

III. Frequently Asked Questions (FAQs) in Method Development

Q1: What are the key considerations when developing a stability-indicating method for impurity profiling?

A1: A stability-indicating method must be able to separate the drug substance from its degradation products. To develop such a method, forced degradation studies are essential. The drug substance should be exposed to stress conditions such as acid, base, oxidation, heat, and light. The analytical method must then be able to resolve all the resulting degradation products from the parent drug and from each other.

Q2: How do I choose the right HPLC column for impurity analysis?

A2: The selection of an appropriate column is crucial for successful impurity profiling.[16][24] Start with a versatile, high-purity silica C18 column. However, for complex separations, it is advisable to screen a set of columns with different selectivities (e.g., C18, Phenyl, Cyano, polar-embedded).[25][26] This approach increases the probability of finding a column that can resolve all critical impurity pairs.

Q3: What is the role of method validation for impurity analysis, and what are the key parameters?

A3: Method validation ensures that the analytical procedure is fit for its intended purpose.[27][28] For impurity methods, the key validation parameters according to ICH Q2(R2) guidelines include:[27][29]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[27][30]

  • Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.[28]

  • Limit of Detection (LOD): The lowest amount of an impurity that can be detected but not necessarily quantitated.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the impurity.[28]

  • Accuracy: The closeness of the test results to the true value.[27][30]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[27][28] This includes repeatability and intermediate precision.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[27]

Q4: For biopharmaceuticals, when should I use an orthogonal method like LC-MS for Host Cell Protein (HCP) analysis?

A4: While ELISA is the workhorse for routine HCP quantification due to its high sensitivity and throughput, it has limitations, such as not detecting all HCPs.[7][31][32] LC-MS is a powerful orthogonal method that should be used for:[8][33]

  • HCP Identification: To identify specific HCPs that may co-purify with the drug substance. This is crucial for risk assessment, as some HCPs can be immunogenic.[33]

  • ELISA Coverage Analysis: To ensure that the polyclonal antibodies used in the ELISA kit recognize a broad range of HCPs present in the process.[34]

  • Process Characterization and Optimization: To understand how changes in the manufacturing process affect the HCP profile.[33]

Method_Development_Workflow Start Define Analytical Target Profile (ATP) Info_Gathering Gather Information on API and Impurities (pKa, logP, solubility) Start->Info_Gathering Initial_Screening Initial Method Screening Info_Gathering->Initial_Screening Column_Selection Select Diverse Columns (e.g., C18, Phenyl, Polar-Embedded) Initial_Screening->Column_Selection Mobile_Phase_Screening Screen Mobile Phases (pH, Organic Modifier) Initial_Screening->Mobile_Phase_Screening Optimization Method Optimization Column_Selection->Optimization Mobile_Phase_Screening->Optimization Fine_Tune Fine-Tune Parameters (Gradient, Temperature, Flow Rate) Optimization->Fine_Tune Validation Method Validation (ICH Q2) Fine_Tune->Validation

Sources

Technical Support Center: Enhancing Enantiomeric Resolution in Chiral Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Chiral Chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in resolving enantiomers. As chiral separation is a critical step in ensuring the safety and efficacy of pharmaceutical compounds, achieving baseline resolution is paramount. This document provides in-depth troubleshooting guides and frequently asked questions in a direct Q&A format, moving beyond simple instructions to explain the fundamental principles behind each experimental choice.

Core Principle: The Chiral Recognition Mechanism

Successful chiral separation hinges on the differential interaction between the two enantiomers and the Chiral Stationary Phase (CSP).[1] This process, known as chiral recognition, is most commonly explained by the three-point interaction model . For a stable diastereomeric complex to form with the CSP, one enantiomer must interact at a minimum of three points simultaneously. Its mirror image, due to its different spatial arrangement, will not be able to form an equally stable complex, leading to a difference in retention time and, thus, separation.[2][3] These interactions can include hydrogen bonding, π-π interactions, dipole-dipole forces, steric hindrance, or inclusion into a chiral cavity.[1][2] Understanding this principle is the key to troubleshooting, as every adjustment to your method is an attempt to optimize these subtle, yet powerful, interactions.

cluster_CSP Chiral Stationary Phase (CSP) cluster_Enantiomers Enantiomers cluster_Interaction Interaction & Elution CSP Selector Site A Selector Site B Selector Site C Enantiomer_R Site A' Site B' Site C' Enantiomer_R:f0->CSP:s H-Bond Enantiomer_R:f1->CSP:s π-π Enantiomer_R:f2->CSP:s Steric Interaction_Strong Strong Interaction (3-Point Fit) = Longer Retention Enantiomer_S Site A' Site B' Site C' Enantiomer_S:f0->CSP:s H-Bond Enantiomer_S:f2->CSP:s Steric Interaction_Weak Weak Interaction (<3-Point Fit) = Shorter Retention

Caption: The three-point interaction model for chiral recognition.

Troubleshooting Guide: From Poor Resolution to Baseline Separation

This section addresses the most common issues encountered during chiral method development. We follow a logical workflow, starting with the most impactful and easily adjustable parameters.

Category 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

This is the most frequent challenge. When you see a single peak or two poorly resolved peaks, a systematic approach is necessary.

Q1: I have no separation. Where do I start?

A1: Start with the most powerful parameter: the mobile phase composition . The ratio and type of solvents directly influence the interactions between your analyte and the CSP.[4]

  • Causality: The mobile phase competes with the analyte for interaction sites on the CSP. Changing the solvent strength (elutropic strength) or the type of solvent can dramatically alter the selectivity (α). For instance, in normal phase chromatography, alcohols like isopropanol (IPA) and ethanol (EtOH) act as polar modifiers. Increasing the modifier percentage generally reduces retention time, but the effect on resolution is compound-specific and must be determined experimentally.

  • Actionable Advice:

    • Adjust Modifier Percentage: If using a standard mobile phase (e.g., 90:10 Hexane:IPA), systematically vary the ratio. Try 95:5, 80:20, and 70:30. A small change can sometimes bring about a large improvement in resolution.

    • Change the Alcohol Modifier: The type of alcohol can have a profound effect. If IPA is not working, switch to EtOH. Ethanol is more polar and can offer different hydrogen bonding interactions, completely changing the selectivity.

    • Consider a Third Component: Adding a small percentage of another solvent, like dichloromethane (for immobilized columns only) or acetonitrile, can sometimes provide the selectivity needed for a difficult separation.[4]

Q2: I have some separation, but the peaks are still overlapping (Rs < 1.5). What's the next step?

A2: Once you have achieved partial separation, you can fine-tune the method by adjusting temperature and flow rate .

  • Temperature:

    • Causality: Temperature affects the thermodynamics of the chiral recognition process.[5] A change in temperature alters the energy of the diastereomeric complexes formed between the enantiomers and the CSP. Generally, lower temperatures increase the stability of these interactions, leading to higher selectivity and better resolution.[6][7] However, this relationship is not universal; some separations improve at higher temperatures.[5][8] Therefore, temperature is a powerful but unpredictable optimization tool.

    • Actionable Advice: Screen a range of temperatures, for example, 15°C, 25°C, and 40°C. Ensure the column temperature is stable and controlled to within ±1°C for reproducibility.[6]

  • Flow Rate:

    • Causality: According to the Van Deemter equation, chromatographic efficiency is dependent on the mobile phase linear velocity (flow rate). Chiral separations, which rely on subtle thermodynamic differences, often benefit from increased interaction time.[5] Lowering the flow rate gives the enantiomers more opportunities to interact with the CSP, which can significantly enhance resolution.

    • Actionable Advice: While 1.0 mL/min is a common starting point for a 4.6 mm ID column, try reducing it to 0.5 mL/min or even 0.2 mL/min.[5][6] This will increase run time but can often be the key to achieving baseline separation for a critical pair.

Q3: I've optimized the mobile phase, temperature, and flow rate, but resolution is still insufficient. What now?

A3: It is time to reconsider the Chiral Stationary Phase (CSP) . The chosen CSP may not provide the necessary chiral recognition environment for your specific molecule.

  • Causality: Different CSPs offer unique chiral recognition mechanisms. Polysaccharide-based phases (cellulose and amylose derivatives) are broadly applicable and work through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion in chiral grooves. Cyclodextrin phases rely on forming inclusion complexes, while Pirkle phases offer π-π and hydrogen bonding sites.[9] No single CSP can separate all enantiomers.[10]

  • Actionable Advice: A systematic column screening is the most effective approach.[11][12] If you started with a cellulose-based column, try an amylose-based one, or a CSP from a different class entirely (e.g., a macrocyclic glycopeptide). Refer to our Protocol 1: Systematic Screening of Chiral Stationary Phases for a detailed workflow.

Start Poor or No Resolution (Rs < 1.5) Optimize_MP Optimize Mobile Phase Start->Optimize_MP Check_CSP Is the CSP appropriate? Screen alternative phases. Adjust_Ratio Adjust Modifier Ratio (e.g., 95:5 to 70:30 Hex:IPA) Optimize_MP->Adjust_Ratio Change_Mod Change Modifier (e.g., IPA -> EtOH) Adjust_Ratio->Change_Mod Additives Use Additives for Ionizable Analytes (e.g., 0.1% DEA / TFA) Change_Mod->Additives Check_Res1 Resolution Improved? Additives->Check_Res1 Check_Res1->Check_CSP No Optimize_Temp Optimize Temperature Check_Res1->Optimize_Temp Yes Temp_Range Screen a Range (e.g., 15°C, 25°C, 40°C) Optimize_Temp->Temp_Range Check_Res2 Resolution Improved? Temp_Range->Check_Res2 Check_Res2->Check_CSP No Optimize_Flow Optimize Flow Rate Check_Res2->Optimize_Flow Yes Flow_Range Decrease Flow Rate (e.g., 1.0 -> 0.5 mL/min) Optimize_Flow->Flow_Range Check_Res3 Resolution Improved? Flow_Range->Check_Res3 Check_Res3->Check_CSP No Success Baseline Resolution Achieved (Rs ≥ 1.5) Check_Res3->Success Yes

Caption: Systematic troubleshooting workflow for poor resolution.

Category 2: Poor Peak Shape (Tailing, Fronting, Splitting)

Even with good selectivity, poor peak shape can compromise resolution and quantification.

Q4: My peaks are tailing. What is the cause and how do I fix it?

A4: Peak tailing for basic or acidic compounds is commonly caused by secondary interactions with the stationary phase support.

  • Causality: Silica-based CSPs can have residual acidic silanol groups on their surface. Basic analytes can interact strongly with these sites, leading to a secondary, undesirable retention mechanism that causes the peak to tail.

  • Actionable Advice: Add a competing agent to the mobile phase to block these active sites.

    • For Basic Analytes: Add a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA), typically 0.1% (v/v). This amine will preferentially interact with the silanol groups, preventing your analyte from doing so.

    • For Acidic Analytes: Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (FA), typically 0.1% (v/v).[7] This suppresses the ionization of your acidic analyte, leading to better peak shape.

Q5: My peaks are fronting or split. What should I check?

A5: Peak fronting or splitting often points to issues with the sample solvent, column overload, or a physical problem at the column inlet.

  • Causality & Actionable Advice:

    • Sample Solvent Mismatch: This is a very common cause. Dissolving your sample in a solvent that is significantly stronger than the mobile phase creates a localized "bubble" of strong solvent on the column. This disrupts the equilibrium at the inlet, distorting the peak shape. The best practice is always to dissolve your sample in the mobile phase itself. [10][13] If solubility is an issue, use the weakest solvent possible that can still dissolve the sample.

    • Column Overload: Injecting too much mass on the column can saturate the stationary phase, leading to peak fronting. Reduce the sample concentration by a factor of 5 or 10 and reinject. If the peak shape improves, you were overloading the column.

    • Partially Blocked Frit/Column Void: If all peaks in the chromatogram are distorted, it may indicate a physical problem like a blocked inlet frit or a void at the head of the column.[14][15] Try backflushing the column (if permitted by the manufacturer) or replacing the inlet frit. If the problem persists, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q6: How do I choose the right starting column for a new chiral compound?

A6: While there is no universal chiral column, a logical screening approach is highly effective. Polysaccharide-based CSPs (those derived from cellulose and amylose) are known for their broad applicability and high success rates, making them an excellent starting point.[16] Many labs use a screening kit with 3-5 columns of complementary selectivity (e.g., an amylose carbamate, a cellulose carbamate, and a cyclodextrin or macrocyclic glycopeptide phase).[6][11]

Q7: How long should I equilibrate a chiral column?

A7: Proper equilibration is critical for reproducible results. A general rule is to flush with the new mobile phase for at least 10-20 column volumes. However, some CSPs, particularly macrocyclic glycopeptide phases (e.g., CHIROBIOTIC), can require much longer equilibration times, sometimes up to 1-2 hours, to achieve a stable baseline and consistent retention times.[6]

Q8: Can I use the same chiral column for normal phase and reversed-phase methods?

A8: This depends entirely on the type of CSP.

  • Coated Polysaccharide Phases: Traditional coated phases are NOT compatible with certain solvents. Exposing them to solvents like THF, DCM, or DMSO can dissolve the chiral polymer, permanently damaging the column.[14] These columns are typically dedicated to either normal or reversed-phase modes.

  • Immobilized Polysaccharide Phases: Modern immobilized CSPs have the chiral selector covalently bonded to the silica support. This makes them much more robust and allows for the use of a wider range of solvents.[14] These columns can often be switched between normal phase, reversed-phase, and other modes, provided a proper solvent switch-over protocol is followed. Always consult the column manufacturer's instructions.

Data & Protocols
Table 1: Overview of Common Chiral Stationary Phase (CSP) Types
CSP TypeChiral SelectorCommon Interaction MechanismsPrimary Application Mode(s)Key Considerations
Polysaccharide-Based Cellulose or Amylose DerivativesH-bonding, π-π, dipole-dipole, steric inclusionNormal Phase, Polar Organic, Reversed-PhaseBroadest applicability, high success rate. Immobilized versions are very robust.[14]
Cyclodextrin-Based Cyclic OligosaccharidesInclusion complexation into a hydrophobic cavity[1]Reversed-Phase, Polar OrganicExcellent for molecules that can fit within the cyclodextrin "bucket".
Protein-Based e.g., α1-acid glycoprotein (AGP), CellulaseHydrophobic, electrostatic, H-bonding[1]Reversed-Phase (aqueous buffers)Mimics biological interactions; useful for drug-protein binding studies. Sensitive to pH and organic modifier percentage.
Pirkle (Brush-Type) Small chiral molecules (e.g., amino acid derivatives)[9]π-π interactions, H-bonding, dipole-dipole[9]Normal PhaseOne of the earliest types; provides rational method development based on analyte structure.
Macrocyclic Glycopeptide e.g., Vancomycin, Teicoplanin[17]H-bonding, inclusion, ionic interactions[17]Reversed-Phase, Polar Ionic, Polar OrganicUnique ionic character makes them exceptional for ionizable molecules and LC-MS applications.[17]
Protocol 1: Systematic Screening of Mobile Phases for a Given Column

This protocol outlines a workflow for optimizing the mobile phase after selecting a CSP. This example is for a normal phase separation.

  • Prepare Stock Solvents:

    • Solvent A: n-Hexane (HPLC Grade)

    • Solvent B: Isopropanol (IPA) (HPLC Grade)

    • Solvent C: Ethanol (EtOH) (HPLC Grade)

    • Additive Stocks (if needed): 0.1% (v/v) DEA in Modifier; 0.1% (v/v) TFA in Modifier.

  • Initial Screening Conditions:

    • Column: Your selected chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Injection Volume: 5 µL.

    • Sample Concentration: 1.0 mg/mL in mobile phase.

  • Screening Sequence:

    • Run 1 (Baseline): Mobile Phase: 80:20 Hexane:IPA. Equilibrate for at least 20 column volumes. Inject sample.

    • Run 2 (Modifier Strength): Mobile Phase: 90:10 Hexane:IPA. Equilibrate and inject.

    • Run 3 (Modifier Strength): Mobile Phase: 70:30 Hexane:IPA. Equilibrate and inject.

    • Run 4 (Modifier Type): Switch column to 100% IPA, then to 80:20 Hexane:EtOH. Equilibrate thoroughly. Inject sample.

    • Run 5 (Modifier Type): Mobile Phase: 90:10 Hexane:EtOH. Equilibrate and inject.

  • Analysis and Next Steps:

    • Evaluate the chromatograms for selectivity (α) and resolution (Rs).

    • Identify the condition that provides the best selectivity, even if resolution is not baseline.

    • If peak shape is poor for an ionizable compound, repeat the most promising run with the appropriate additive (e.g., 0.1% DEA for a basic analyte).

    • Proceed with fine-tuning using temperature and flow rate adjustments as described in the troubleshooting guide.

References
  • Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]

  • Bioanalysis Zone. Chiral HPLC column selection and method development guide (Sigma-Aldrich). [Link]

  • Chiralpedia. Direct chiral HPLC separation on CSPs. [Link]

  • LCGC International. Playing with Selectivity for Optimal Chiral Separation. [Link]

  • ResearchGate. Effect of Temperature on the Chiral Separation of Enantiomers of Some.... [Link]

  • Microbe Notes. Chiral Chromatography: Principle, Components, Steps, Types, Uses. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • PubMed. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. [Link]

  • Regis Technologies. Getting Started with Chiral Method Development. [Link]

  • Sumitomo Chemical. Technical News - Selection Method of Chiral Stationary Phases. [Link]

  • Semantic Scholar. Chiral recognition by enantioselective liquid chromatography: mechanisms and modern chiral stationary phases. [Link]

  • Wikipedia. Chiral column chromatography. [Link]

  • Waters Corporation. Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations. [Link]

  • Chromatography Today. Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. [Link]

  • Chromatography Today. Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • Regis Technologies. Getting Started with Chiral Method Development Part Three: Method Development Optimization. [Link]

  • Journal of Chromatographic Science. Effect of Temperature on Enantiomer Separation of Oxazepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin Derivatized Bonded Column. [Link]

  • Daicel Chiral Technologies. Dissolving Samples in Solvents for CHIRALPAK® Immobilized Columns. [Link]

  • IntechOpen. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • YMC. Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

  • Daicel Chiral Technologies. Solubility Issues? Alternative Sample Solvents for Chiral Analysis. [Link]

  • Trends in Analytical Chemistry. Unconventional approaches for chiral resolution. [Link]

  • Highlights in Science, Engineering and Technology. Advancement of Chiral Resolution and Separations: Techniques and Applications. [Link]

  • Phenomenex. Phenomenex Publishes Guide for Chiral Column Selection. [Link]

  • Chromatography Today. Trouble with chiral separations. [Link]

  • Rotachrom Technologies. The Secrets to Mastering Chiral Chromatography. [Link]

  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • Regis Technologies. 6 Top Chiral Chromatography Questions. [Link]

  • Chemical Science. Strategies for chiral separation: from racemate to enantiomer. [Link]

  • ResearchGate. Effect on separation of injecting samples in a solvent different from the mobile phase. [Link]

  • Chiralpedia. Part 6: Resolution of Enantiomers. [Link]

  • LCGC International. Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. [Link]

  • ResearchGate. How can I improve my chiral column resolution?. [Link]

  • ResearchGate. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Bioactivity of Ortho-, Meta-, and Para-Chlorophenyl Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Positional Isomerism

In the landscape of drug discovery and toxicology, the substitution pattern of a molecule is a paramount determinant of its biological activity. Seemingly minor changes, such as shifting a single atom on an aromatic ring, can profoundly alter a compound's interaction with biological systems. This guide provides an in-depth comparison of the ortho-, meta-, and para-chlorophenyl isomers, a common structural motif in pharmaceuticals, agrochemicals, and industrial compounds.

The position of the chlorine atom on the phenyl ring dictates the molecule's electronic properties, steric profile, and metabolic fate, leading to distinct pharmacological and toxicological profiles. Understanding these differences is not merely an academic exercise; it is fundamental to designing safer, more effective molecules and to accurately assessing environmental and health risks. This document synthesizes experimental data from various contexts to illuminate the structure-activity relationships (SAR) of these isomers, offering a valuable resource for researchers, scientists, and drug development professionals.[1][2]

Section 1: Physicochemical Foundations of Isomeric Differentiation

The bioactivity of a molecule is intrinsically linked to its physicochemical properties. For chlorophenyl isomers, the location of the chlorine atom—a bulky, electronegative halogen—creates subtle yet significant differences in steric hindrance and electron distribution. These differences are the root cause of their varied biological effects.

  • Electronic Effects: Chlorine exerts a dual electronic influence: an electron-withdrawing inductive effect (due to its high electronegativity) and an electron-donating resonance effect (due to its lone pairs of electrons). The inductive effect deactivates the ring, while the resonance effect directs incoming electrophiles to the ortho and para positions.[3] The interplay of these effects differs for each isomer, influencing how the molecule interacts with polar and non-polar environments, including receptor binding pockets and enzyme active sites.

  • Steric Hindrance: The ortho isomer introduces the bulky chlorine atom adjacent to the point of attachment. This can physically obstruct the molecule's ability to fit into a binding site or can force adjacent functional groups to rotate, altering the molecule's overall conformation. The meta and para isomers present progressively less steric hindrance.

Caption: Structural representation of ortho, meta, and para substitution.

Table 1: Comparative Physicochemical Properties of Chlorophenyl Isomers

PropertyOrtho-IsomerMeta-IsomerPara-IsomerRationale & Biological Implication
Dipole Moment HighModerateLow / ZeroInfluences solubility and interaction with polar residues in binding sites. Higher dipole moments can enhance water solubility but may hinder passage across non-polar membranes.
Steric Hindrance HighModerateLowHigh steric bulk from the ortho position can prevent optimal binding to a target protein or enzyme, often leading to reduced activity.[4]
Electronic Effect Strong inductive, moderate resonanceModerate inductive, weak resonanceStrong inductive and resonanceAffects the acidity/basicity of nearby functional groups and the molecule's ability to participate in hydrogen bonding or pi-stacking interactions.
Symmetry LowLowHighHigh symmetry in the para isomer can lead to a more stable crystal lattice, potentially affecting melting point and solubility. It also simplifies NMR spectra.

Section 2: Isomer-Specific Pharmacokinetics (ADME)

The journey of a compound through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—is highly dependent on its structure. Positional isomerism is a key factor influencing these pharmacokinetic pathways.

Metabolism

Metabolism, particularly oxidation by cytochrome P450 (CYP) enzymes, is often the most significant point of divergence for chlorophenyl isomers.[5] The position of the chlorine atom can either block or facilitate metabolic reactions.

  • Blocking Metabolism: The para position is a common site for aromatic hydroxylation. Placing a chlorine atom at this position can block this metabolic pathway, increasing the compound's half-life and exposure. This is a well-known strategy in medicinal chemistry, though it can sometimes lead to the formation of reactive metabolites.[6] For example, the biotransformation of chlormezanone, which contains a p-chlorophenyl group, results in metabolites like p-chlorobenzoic acid and p-chlorohippuric acid.[7]

  • Directing Metabolism: The electronic effects of the chlorine atom can influence the reactivity of other positions on the ring, directing metabolism elsewhere.

  • Toxicity Differences: Studies on nitrotoluene isomers have shown that the ortho-isomer is generally the most toxic in both rats and mice, causing lesions in the liver, kidney, and reproductive systems, which is linked to differences in metabolism and DNA binding.[8] Similarly, the metabolism of o,p'-DDD (a compound containing both ortho- and para-chlorophenyl groups) is critical to its adrenocorticolytic activity and toxicity.[9][10]

Pharmacokinetic Variability

The pharmacokinetics of chlorophenyl-containing drugs can exhibit significant interindividual variability. For instance, meta-chlorophenylpiperazine (mCPP), a serotonin receptor agonist, shows wide variability in clearance and bioavailability after both oral and intravenous administration, making its use in clinical challenge tests problematic.[11][12] This highlights that while general principles apply, the specific pharmacokinetic profile is highly dependent on the overall molecular structure.

Section 3: Differential Pharmacodynamics and Bioactivity

The ultimate biological effect of a drug or toxin is determined by its interaction with molecular targets (pharmacodynamics). The isomeric position of the chlorine atom is a critical factor in defining this interaction.

Neurological Activity

The central nervous system is a common target for chlorophenyl-containing compounds, and isomerism plays a key role in receptor selectivity and functional outcome.

  • Serotonergic Systems: Phenylpiperazine derivatives are classic examples. para-Chlorophenylpiperazine (pCPP) acts as a non-selective serotonin receptor agonist or releasing agent.[13] In contrast, meta-chlorophenylpiperazine (mCPP) is a well-studied agonist at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors and has been shown to enhance leptin sensitivity in obese mice.[12][14] The shift from the para to the meta position alters the binding affinity and functional activity at various serotonin receptor subtypes.

  • Glutamate Receptors: A study directly comparing ortho- versus meta-chlorophenyl benzodiazepine analogues as AMPA receptor antagonists revealed critical differences. The researchers found that an electron-withdrawing group at the meta position was crucial for inhibitory activity, while the ortho analogue showed different effects. The meta derivative significantly inhibited AMPA receptors and affected their desensitization rate.[15]

Toxicity and Other Biological Activities

Beyond neurological targets, the isomeric position impacts a wide range of biological activities.

  • Systemic Toxicity: As noted, comparative studies of nitrotoluene isomers demonstrated that the ortho-isomer was the most toxic, inducing mesothelial cell hyperplasia in rats.[8] This underscores the importance of evaluating all isomers in toxicological assessments.

  • Antifungal/Cytotoxic Activity: While direct comparisons of the simple chlorobenzamide isomers are limited, studies on their derivatives suggest that the position of the chlorine atom is a critical determinant of antifungal and cytotoxic effects.

  • The "Para Bias": In medicinal chemistry, there is a noted preference for synthesizing and testing para-substituted compounds. This "para bias" may stem from historical ease of synthesis and the observation that para substitution can block metabolism and increase potency through hydrophobic interactions.[6] However, this may lead to overlooking potentially more active or safer ortho or meta isomers.

Table 2: Summary of Comparative Biological Activities

Isomer PositionCompound ClassBiological Target/EffectKey FindingReference(s)
Ortho NitrotolueneSystemic Toxicity (Rats/Mice)Most toxic isomer; caused liver, kidney, and reproductive system lesions.[8]
Ortho BenzodiazepineAMPA ReceptorLess effective inhibitor compared to the meta isomer in this specific series.[15]
Meta Chlorophenylpiperazine (mCPP)Serotonin ReceptorsAgonist at multiple 5-HT subtypes; enhances leptin sensitivity.[12][14]
Meta BenzodiazepineAMPA ReceptorPotent noncompetitive antagonist; activity dependent on meta substitution.[15]
Para Chlorophenylpiperazine (pCPP)Serotonin ReceptorsNon-selective agonist/releasing agent.[13]
Para ChlormezanoneDrug MetabolismBlocks a common site of metabolism, leading to specific metabolites.[7]
Para GeneralDrug Discovery"Para bias" exists due to perceived benefits in potency and metabolic stability.[6]

Section 4: Experimental Design for Comparative Isomer Analysis

To rigorously compare the bioactivity of chlorophenyl isomers, a multi-faceted experimental approach is essential. The choice of assays should be guided by the need to probe different aspects of a compound's biological life cycle, from cellular toxicity to specific target engagement and in vivo effects.

Caption: A comprehensive workflow for the comparative analysis of isomers.

Experimental Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine and compare the concentration-dependent cytotoxicity of ortho-, meta-, and para-chlorophenyl isomers on a relevant cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity).

Methodology:

  • Cell Culture: Plate cells in a 96-well microplate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare stock solutions of each isomer in DMSO. Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curves and determine the IC₅₀ (concentration inhibiting 50% of cell viability) for each isomer.

Experimental Protocol 2: Receptor Binding Affinity (Radioligand Displacement Assay)

Objective: To compare the binding affinity of the chlorophenyl isomers for a specific target receptor (e.g., a serotonin or dopamine receptor).

Methodology:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor. Homogenize cells in a buffer and centrifuge to pellet the membranes. Resuspend and store at -80°C.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a specific radioligand (e.g., [³H]-ketanserin for 5-HT₂ receptors), and varying concentrations of the unlabeled test isomers (the "competitors").

  • Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Scintillation Counting: Place the filter discs into scintillation vials with a scintillation cocktail. Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Determine total binding (radioligand + membranes).

    • Determine non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

    • Specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test isomer.

    • Calculate the IC₅₀ (concentration of isomer that displaces 50% of the radioligand) and convert it to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Section 5: Illustrative Mechanism - Isomers and GPCR Signaling

The differential effects of isomers can be visualized by considering their interaction with a G-protein coupled receptor (GPCR), a common drug target.

Signaling_Pathway cluster_Receptor Cell Membrane cluster_Isomers Isomeric Ligands R GPCR G G-Protein R->G activates Ortho Ortho-Isomer (Steric Clash) Ortho->R No Binding (Antagonist by prevention) Meta Meta-Isomer (Optimal Fit) Meta->R Strong Binding (Full Agonist) Para Para-Isomer (Partial Fit) Para->R Weak Binding (Partial Agonist) AC Adenylyl Cyclase G->AC activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Response Cellular Response PKA->Response

Caption: Hypothetical GPCR signaling modulated by chlorophenyl isomers.

In this model:

  • The Meta-Isomer has the optimal steric and electronic profile to bind and fully activate the receptor, leading to a robust downstream signal.

  • The Para-Isomer can bind, but its geometry results in a suboptimal conformational change in the receptor, leading to partial activation (partial agonism).

  • The Ortho-Isomer , due to significant steric hindrance, cannot bind effectively and thus acts as a de facto antagonist by preventing the endogenous ligand from binding.

Conclusion

The positional isomerism of the chlorine atom on a phenyl ring is a powerful modulator of biological activity. The distinction between ortho, meta, and para is not trivial; it is a fundamental driver of a compound's pharmacokinetic profile, target affinity, functional efficacy, and toxicity. As demonstrated through examples in neuropharmacology and toxicology, the ortho position often introduces steric challenges, the meta position can be critical for specific receptor interactions, and the para position frequently influences metabolic stability. A thorough, comparative analysis of all three isomers is therefore an indispensable component of rational drug design and comprehensive chemical safety assessment. Ignoring this crucial structural variable can lead to missed opportunities for therapeutic innovation and an underestimation of potential risks.

References

  • Fuller RW, Snoddy HD (July 1980). "Comparative effects of p-chloroamphetamine and 1-(p-chlorophenyl)piperazine on 5-hydroxyindole concentration in rat brain". Research Communications in Chemical Pathology and Pharmacology. 29 (1): 201–4. [Link]

  • Reif, V. D., Sinsheimer, J. E., Ward, J. C., & Schteingart, D. E. (1982). Toxicity, ultrastructural effects, and metabolic studies with 1-(o-chlorophenyl)-1-(p-chlorophenyl)-2,2-dichloroethane(o,p'-DDD) and its methyl analog in the guinea pig and rat. Journal of pharmaceutical sciences, 71(1), 59–64. [Link]

  • Shukla, V. G., et al. (2021). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry, 64(15), 11216-11241. [Link]

  • Di T., et al. (2000). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Journal of Medicinal Chemistry, 43(2), 270-7. [Link]

  • Martz, F., & Straw, J. A. (1980). Metabolism and covalent binding of 1-(o-chlorophenyl)-1-(p-chlorophenyl)-2,2-dichloroethane (o,p,'-DDD). Correlation between adrenocorticolytic activity and metabolic activation by adrenocortical mitochondria. Drug Metabolism and Disposition, 8(3), 127-30. [Link]

  • Muni, I. S. Structural features which influence drug action. IS MUNI. [Link]

  • Letcher, R. J., Klasson-Wehler, E., & Bergman, Å. (2000). Metabolism and metabolites of polychlorinated biphenyls (PCBs). Science of The Total Environment, 250(1-3), 85-110. [Link]

  • Yan, C., et al. (2015). Meta-chlorophenylpiperazine enhances leptin sensitivity in diet-induced obese mice. British Journal of Pharmacology, 172(14), 3510-21. [Link]

  • Brown, D. G., Gagnon, J., & Boström, J. (2015). Understanding Our Love Affair with p-Chlorophenyl: Present Day Implications from Historical Biases of Reagent Selection. Journal of Medicinal Chemistry, 58(16), 6322-33. [Link]

  • Gijsman, H. J., et al. (1999). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of Clinical Psychopharmacology, 19(3), 241-9. [Link]

  • Baumann, M. H., et al. (1994). Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. Neuropsychopharmacology, 11(2), 101-9. [Link]

  • Kusumi, I., et al. (1990). Subchronic administration of para-chlorophenylalanine enhances serotonin-stimulated phosphoinositide hydrolysis in rat hippocampal slices. Journal of Neural Transmission. General Section, 80(3), 181-8. [Link]

  • Structure-Activity Relationships in Med Chem. Fiveable. [Link]

  • Hakusui, H., Tachizawa, H., & Sano, M. (1978). Biotransformation of chlormezanone, 2-(4-chlorophenyl)-3-methyl-4-metathiazanone-1,1-dioxide, a muscle-relaxing and tranquillizing agent: the effect of combination with aspirin on its metabolic fate in rats and mice. Xenobiotica, 8(4), 229-38. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Abu-Izza, K., et al. (2020). Ortho versus Meta Chlorophenyl-2,3-Benzodiazepine Analogues: Synthesis, Molecular Modeling, and Biological Activity as AMPAR Antagonists. Molecules, 25(4), 859. [Link]

  • Drug Metabolism. An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • Ortho effects in the dissociation of ionized N-chlorophenyl- and N-bromophenyl-2-aminobenzamidines. ResearchGate. [Link]

  • NTP Technical Report on the Toxicity Studies of Ortho-, Meta-, and Para- Nitrotoluenes. National Toxicology Program. [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-(3-Chlorophenyl)-2-hydroxybutanoic Acid Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-aryl-2-hydroxyalkanoic acids, with a specific focus on analogs of 2-(3-Chlorophenyl)-2-hydroxybutanoic acid, as emerging candidates in anticancer drug discovery. Drawing upon data from structurally related compounds, this document synthesizes the current understanding of how molecular modifications influence their biological activity and outlines robust experimental protocols for their evaluation.

Introduction: The Therapeutic Potential of Arylalkanoic Acids

Arylalkanoic acids represent a privileged scaffold in medicinal chemistry, with prominent examples including non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen.[1] The exploration of their therapeutic applications has expanded into oncology, where structural analogs have demonstrated promising antiproliferative activities. The core structure, featuring a chiral center bearing a hydroxyl group, a carboxylic acid, and an aromatic ring, offers a rich template for chemical modification to optimize potency and selectivity against cancer cells. This guide delves into the nuanced relationships between the chemical structure of this compound analogs and their anticancer effects, providing a framework for the rational design of novel therapeutic agents.

Core Structure-Activity Relationship (SAR) Analysis

While direct SAR studies on this compound are nascent, valuable insights can be gleaned from closely related β-hydroxy-β-arylalkanoic acids. A seminal study by Dilber et al. provides a foundational dataset for understanding the structural drivers of anticancer activity in this class of compounds.[2]

Insights from β-Hydroxy-β-Arylalkanoic Acid Analogs

The antiproliferative activity of a series of β-hydroxy-β-arylalkanoic acids was evaluated against several human cancer cell lines, including HeLa (cervical cancer), Fem-X (melanoma), K562 (chronic myelogenous leukemia), and LS174 (colon adenocarcinoma). The half-maximal inhibitory concentrations (IC50) for a selection of these compounds are presented in Table 1.

Table 1: Antiproliferative Activity of β-Hydroxy-β-Arylalkanoic Acid Analogs [2]

Compound IDR1R2Aryl GroupIC50 (µM) vs. HeLaIC50 (µM) vs. Fem-XIC50 (µM) vs. K562IC50 (µM) vs. LS174
1 HH4-Biphenylyl62.20>300>300185.00
2 CH3H4-Biphenylyl81.50150.00105.00165.00
3 HHPhenyl105.00205.00180.00>300
4 CH3HPhenyl125.00>300>300>300
5 HH4-Chlorophenyl95.00190.00150.00200.00
6 CH3H4-Chlorophenyl110.00>300>300>300

From this data, several key SAR trends emerge:

  • Influence of the Aryl Group: The presence of a larger, more lipophilic aromatic system, such as a biphenyl group (Compound 1), generally confers greater potency compared to a simple phenyl ring (Compound 3). This suggests that hydrophobic interactions with the biological target are a critical determinant of activity.

  • Impact of Halogen Substitution: A chloro-substituent on the phenyl ring (Compound 5) results in comparable, if not slightly improved, activity against some cell lines compared to the unsubstituted phenyl analog (Compound 3). This highlights the potential for halogen bonding or altered electronic properties to favorably influence target engagement. The 3-chloro substitution in our lead compound of interest likely modulates the electronic distribution and conformational preferences of the phenyl ring, which warrants further investigation.

  • Effect of Alkyl Substitution: The introduction of a methyl group at the α-position to the carboxylic acid (e.g., comparing Compound 1 to 2, and 3 to 4) tends to have a variable, and in some cases detrimental, effect on activity. This suggests that steric hindrance near the acidic moiety may be poorly tolerated by the target.

  • Lipophilicity as a Driving Factor: A preliminary quantitative structure-activity relationship (QSAR) analysis on this class of compounds indicated that lipophilicity is a primary factor influencing their antiproliferative activity.[3] The spatial arrangement of hydrophobic regions, hydrogen bond donors (hydroxyl group), and hydrogen bond acceptors (carbonyl of the carboxylic acid) are also of significant importance.

Potential Molecular Mechanisms of Action

The precise molecular targets of this compound analogs are yet to be definitively identified. However, evidence from related compounds points towards two plausible pathways.

Cyclooxygenase (COX) Inhibition

The structural similarity of arylalkanoic acids to known NSAIDs suggests that they may exert their effects through the inhibition of cyclooxygenase (COX) enzymes. The observation that HeLa cells, which are known to express COX enzymes, were particularly sensitive to the β-hydroxy-β-arylalkanoic acids supports this hypothesis.[2] COX-2 is frequently overexpressed in various cancers and contributes to inflammation, angiogenesis, and tumor progression.

HSP90/TRAP1 Signaling Pathway

A study on 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives bearing a 4-chlorophenyl group revealed selective antiproliferative activity against colon cancer cells.[4] The mechanism of action was linked to the inhibition of the Heat Shock Protein 90 (HSP90) and TNF receptor-associated protein 1 (TRAP1) signaling pathway.[4] HSP90 is a molecular chaperone that is crucial for the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.

G cluster_0 Potential Anticancer Mechanisms cluster_1 COX Inhibition Pathway cluster_2 HSP90/TRAP1 Chaperone Pathway A Arachidonic Acid B COX-2 A->B C Prostaglandins B->C D Inflammation, Angiogenesis, Tumor Growth C->D Compound1 2-Aryl-2-hydroxybutanoic Acid Analog Compound1->B Inhibition E HSP90/TRAP1 F Oncogenic Client Proteins (e.g., Akt, Raf-1) E->F Chaperones G Protein Folding & Stability F->G H Cell Proliferation & Survival G->H Compound2 2-Aryl-2-hydroxybutanoic Acid Analog Compound2->E Inhibition

Caption: Potential signaling pathways targeted by 2-aryl-2-hydroxybutanoic acid analogs.

Synthetic Strategies

The synthesis of β-hydroxy-β-arylalkanoic acids has been effectively achieved via the Reformatsky reaction.[2] This methodology can be adapted for the synthesis of the target α-hydroxy-α-arylalkanoic acids.

G reagents 1. Zinc, I₂, THF 2. Acid Hydrolysis C 2-Aryl-2-hydroxyalkanoic Acid A Aryl Ketone (or Aldehyde) A->C B α-Bromo Ester B->C

Caption: General synthetic scheme for 2-aryl-2-hydroxyalkanoic acids.

Experimental Protocols for Biological Evaluation

To rigorously assess the anticancer potential of novel this compound analogs, a systematic workflow incorporating both cell-based and target-based assays is essential.

G A Synthesis of Analogs B In Vitro Antiproliferative Screening (MTT Assay) A->B C Determination of IC50 Values B->C D Lead Compound Selection C->D E Mechanism of Action Studies D->E G Selectivity Profiling (Normal vs. Cancer Cells) D->G H In Vivo Efficacy Studies (Xenograft Models) D->H F Target-Based Assays (e.g., COX Inhibition, HSP90 Binding) E->F

Caption: Experimental workflow for the evaluation of novel anticancer agents.

Protocol 1: In Vitro Antiproliferative Activity (MTT Assay)

This protocol assesses the cytotoxic effect of the compounds on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, K562, HT-29) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration using non-linear regression analysis.

Protocol 2: COX-2 Inhibition Assay (Enzyme-Based)

This protocol determines the direct inhibitory effect of the compounds on the COX-2 enzyme.

  • Reagent Preparation: Prepare assay buffer, heme, COX-2 enzyme solution, arachidonic acid (substrate), and test compounds.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme.

  • Compound Incubation: Add the test compounds at various concentrations and incubate for 15 minutes at room temperature to allow for binding to the enzyme.

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Reaction Termination and Detection: After a defined incubation period, stop the reaction and measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value using non-linear regression.

Conclusion and Future Directions

The structure-activity relationship of 2-aryl-2-hydroxyalkanoic acids, particularly those bearing a 3-chlorophenyl moiety, presents a promising avenue for the development of novel anticancer therapeutics. The available data from structurally related compounds suggest that optimizing lipophilicity and the substitution pattern on the aryl ring are key strategies for enhancing potency. The potential dual mechanism of action, involving both COX-2 inhibition and targeting of the HSP90 chaperone machinery, offers an attractive profile for overcoming drug resistance.

Future research should focus on the systematic synthesis and biological evaluation of a dedicated library of this compound analogs. This will enable the establishment of a definitive SAR, elucidate the precise molecular targets, and optimize the lead compounds for improved efficacy and selectivity. Advanced studies, including in vivo xenograft models and detailed pharmacokinetic and pharmacodynamic profiling, will be crucial for translating these promising findings into clinical candidates.

References

  • Dilber, S. P., Juranić, Z. D., Stanojković, T. P., Drakulić, B. J., & Juranić, I. O. (2005). Antiproliferative Action of β-Hydroxy-β-Arylakanoic Acids Toward Human HeLa Cells. A QSAR study. Abstracts of the 43rd Symposium of Serbian Chemical Society, Belgrade, Serbia and Montenegro.
  • Dilber, S., Zizak, Z., Stanojkovic, T., Juranic, I., & Drakulic, B. (2007). Antiproliferative Activity of β-Hydroxy-β-Arylalkanoic Acids. Molecules, 12(3), 563-577. [Link]

  • Kumar, P., Sangam, & Chand, V. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-12.
  • El-Sayed, M. A., El-Sabbagh, M. O., El-Gazzar, M. G., Ali, O. M., El-Hazek, R. M., & El-Gendy, M. A. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(16), 9474-9490. [Link]

Sources

A Comparative Guide to the Validated Analysis of 2-(3-Chlorophenyl)-2-hydroxybutanoic acid by RP-HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust, accurate, and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of 2-(3-Chlorophenyl)-2-hydroxybutanoic acid, a chiral carboxylic acid intermediate of potential pharmaceutical interest.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding the methodology in the authoritative frameworks of the International Council for Harmonisation (ICH) guidelines.[1][2] Furthermore, it presents a critical comparison of the RP-HPLC technique against viable alternative analytical methods, supported by experimental principles, to empower laboratory managers and analytical chemists in making informed decisions for their specific needs.

The Analytical Challenge: Structure and Properties

This compound is a polar, acidic, and chiral molecule containing a UV-active aromatic ring. These structural features dictate the optimal analytical strategies. The carboxylic acid group allows for manipulation of its ionization state with mobile phase pH, a key factor in chromatographic retention.[3][4] The chlorophenyl group provides a strong chromophore, making UV detection a suitable choice for quantification. The chiral center at the C2 position also implies that enantiomeric separation could be a critical requirement in later stages of drug development, a task for which HPLC is particularly well-suited.[5]

The Gold Standard: A Validated RP-HPLC Method

RP-HPLC is the workhorse of the pharmaceutical industry for its high sensitivity, reproducibility, and suitability for non-volatile and thermally labile compounds.[6][7] The method presented here is designed for the quantitative determination (assay) of this compound.

Proposed Chromatographic Conditions
ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with DAD/UV DetectorA standard, reliable system capable of precise gradient or isocratic delivery and sensitive UV detection.
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18)C18 columns provide excellent hydrophobic retention for the aromatic ring, while modern end-capped silica phases minimize peak tailing for the acidic analyte.[8][9]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA simple, MS-compatible mobile phase. Formic acid suppresses the ionization of the carboxylic acid group (analyte pKa is ~3-4), promoting retention and ensuring a sharp, symmetrical peak shape.[4][7][10]
Elution Mode Isocratic: 60% A / 40% BAn isocratic elution is simpler, more robust, and often sufficient for the analysis of a pure substance or main component assay.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Detection UV at 220 nmThe analyte exhibits strong absorbance at lower UV wavelengths due to the carboxylic acid and phenyl chromophores. 220 nm offers high sensitivity.
Injection Vol. 10 µLA typical injection volume to balance sensitivity and potential peak overload.
Standard Conc. 100 µg/mL in Mobile PhaseA representative concentration for assay validation.
Method Validation: An ICH Q2(R1) Guided Approach

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] The following validation parameters are assessed according to the ICH Q2(R1) guideline for an assay of a major component.[1][2][6]

Diagram: The Workflow of Analytical Method Validation

This diagram illustrates the logical flow and interdependence of the key validation parameters as stipulated by regulatory guidelines.

MethodValidationWorkflow Start Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization Start->MethodDev ValidationProtocol Write Validation Protocol (Pre-defined Acceptance Criteria) MethodDev->ValidationProtocol SystemSuitability System Suitability (Daily Check) MethodDev->SystemSuitability Specificity Specificity (Peak Purity, Placebo Inj.) ValidationProtocol->Specificity Linearity Linearity & Range (5 levels, r²) ValidationProtocol->Linearity Accuracy Accuracy (% Recovery) ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ (S/N Ratio or STEYX) ValidationProtocol->LOD_LOQ Robustness Robustness (Deliberate Small Changes) ValidationProtocol->Robustness ValidationReport Final Validation Report & Method Implementation Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD_LOQ->ValidationReport Robustness->ValidationReport SystemSuitability->ValidationReport Continuous Monitoring ValidationReport->SystemSuitability

Caption: A typical workflow for RP-HPLC method validation.

1. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8]

  • Protocol: A solution of a placebo (matrix without analyte) is injected to demonstrate no interfering peaks at the analyte's retention time. Peak purity analysis using a Diode Array Detector (DAD) should be performed on the analyte peak to confirm it is not co-eluting with any impurities.

  • Acceptance Criteria: No significant interference at the retention time of the analyte. Peak purity index should be > 0.999.

2. Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[11]

  • Protocol: Prepare a series of at least five standard solutions of this compound at concentrations ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression plot (peak area vs. concentration) should be ≥ 0.999.

3. Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[12]

  • Protocol: Accuracy is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). This is typically done by spiking a placebo matrix with a known amount of the analyte standard.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

4. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[12]

  • Protocol:

    • Repeatability (Intra-assay precision): Six replicate injections of the 100% standard solution are made on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: The repeatability assay is repeated by a different analyst on a different day and/or with a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for repeatability and intermediate precision.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): While not required for an assay method, determining LOD and LOQ is good practice and essential if the method is later adapted for impurity analysis.

  • Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[12]

  • Acceptance Criteria: LOD and LOQ should be reported. For LOQ, the precision (%RSD) and accuracy (% recovery) should meet predefined criteria (e.g., %RSD ≤ 10%, recovery 80-120%).

6. Robustness: Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.[13]

  • Protocol: Introduce small variations to the method parameters, one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., ± 2% acetonitrile)

  • Acceptance Criteria: System suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) should remain within acceptable limits.

Summary of Validation Parameters and Acceptance Criteria
Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Placebo injection, peak purity analysisNo interference, Purity Angle < Purity Threshold
Linearity & Range 5 concentrations, 50-150% of targetCorrelation Coefficient (r²) ≥ 0.999
Accuracy 3 levels (80, 100, 120%), 3 replicates eachMean Recovery: 98.0% - 102.0%
Precision Repeatability (n=6), Intermediate Precision%RSD ≤ 2.0%
LOD & LOQ Signal-to-Noise or Calibration SlopeReport values; LOQ must be precise and accurate
Robustness Vary flow rate, temp, mobile phase %System suitability criteria are met
System Suitability Injections of a standard solutionTailing factor ≤ 2.0, Theoretical plates > 2000

Comparative Analysis with Alternative Techniques

While RP-HPLC is often the preferred method, alternative techniques may be considered depending on the specific analytical need, available instrumentation, and cost constraints.

Diagram: Decision Matrix for Analytical Method Selection

This diagram provides a logical framework for selecting an appropriate analytical technique based on key performance attributes.

MethodSelection Start Analytical Need HighSpecificity High Specificity (e.g., Stability Indicating) Start->HighSpecificity HighThroughput High Throughput Screening? HighSpecificity->HighThroughput No HPLC RP-HPLC HighSpecificity->HPLC Yes Quantitation Precise Quantitation Required? HighThroughput->Quantitation No HPTLC HPTLC HighThroughput->HPTLC Yes Volatile Volatile or Derivatizable? Quantitation->Volatile Yes UV_Vis UV-Vis Spec. Quantitation->UV_Vis No GC Gas Chromatography (GC) Volatile->GC Yes Volatile->UV_Vis No

Sources

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the journey from a promising compound to a clinically effective therapeutic is both arduous and complex. Central to this journey are efficacy studies, which fall broadly into two categories: in vitro and in vivo. This guide provides an in-depth comparison of these two critical methodologies, offering insights into their respective strengths, limitations, and the nuanced interplay between them. For researchers, scientists, and drug development professionals, understanding this dynamic is paramount to making informed decisions that propel therapeutic candidates toward clinical success.

The Foundational Divide: Understanding In Vitro and In Vivo Paradigms

In vitro (Latin for "in the glass") studies are performed in a controlled laboratory setting, such as a test tube or petri dish, using isolated cells, tissues, or biological molecules.[1][2] These experiments are fundamental in the early stages of drug discovery, providing a means to assess the direct effects of a compound on a specific biological target in a simplified and controlled environment.[2][3]

Conversely, in vivo (Latin for "within the living") studies are conducted within a whole, living organism, such as an animal model or human subject.[2][4] These studies are essential for evaluating how a drug behaves in a complex, physiological system, accounting for the multitude of interactions that cannot be replicated in a dish.[4][5]

The transition from in vitro to in vivo is a critical and often challenging step in preclinical development. While in vitro assays offer high-throughput screening and mechanistic insights, in vivo studies provide a more holistic understanding of a drug's efficacy, safety, and pharmacokinetic profile.[6][7]

A Tale of Two Environments: Key Differences and Experimental Considerations

The choice between in vitro and in vivo methodologies is not arbitrary; it is a strategic decision guided by the specific research question, the stage of drug development, and a careful weighing of their inherent advantages and disadvantages.

FeatureIn Vitro StudiesIn Vivo Studies
Environment Controlled, artificial (e.g., cell culture)[5]Complex, physiological (whole organism)[4][5]
Throughput High, suitable for large-scale screening[8]Low, resource-intensive[6]
Cost Relatively low[6]High, involves animal care and specialized facilities[4][9]
Timeframe Short-term experimentsCan be long-term, assessing chronic effects
Ethical Concerns Minimal, no use of live animals[8]Significant, requires adherence to strict animal welfare regulations[9][10]
Data Generated Mechanistic insights, target engagement, potency (e.g., IC50)[3]Overall physiological effect, efficacy, toxicity, pharmacokinetics (PK), and pharmacodynamics (PD)[4][11]
Translational Relevance Lower, simplified system may not predict complex biological responses[6][10]Higher, provides a more accurate reflection of potential human response[4]

The Causality Behind Experimental Choices: A Strategic Workflow

The drug discovery process is a funnel, starting broad with many compounds and gradually narrowing down to the most promising candidates. In vitro and in vivo studies are strategically employed at different stages of this process.

DrugDiscoveryWorkflow cluster_0 In Vitro Screening cluster_1 In Vivo Testing TargetID Target Identification & Validation HTS High-Throughput Screening (HTS) TargetID->HTS Identifies target for screening HitToLead Hit-to-Lead Optimization HTS->HitToLead Identifies 'hits' LeadOpt Lead Optimization HitToLead->LeadOpt Refines hit properties Preclinical Preclinical Animal Models LeadOpt->Preclinical Selects lead candidate(s) Clinical Clinical Trials (Human) Preclinical->Clinical Provides safety & efficacy data for IND

Caption: A typical drug discovery workflow, illustrating the progression from in vitro screening to in vivo testing.

1. Early Stage Discovery & Screening (In Vitro Dominance): The initial phases of drug discovery heavily rely on in vitro assays. High-throughput screening (HTS) allows for the rapid testing of large compound libraries against a specific molecular target.[3] This is a cost-effective method to identify initial "hits." Subsequent hit-to-lead and lead optimization phases continue to use in vitro models to refine the chemical structure of promising compounds, improving their potency and selectivity.

2. Preclinical Development (The Bridge to In Vivo): Once a lead candidate is identified, the focus shifts to understanding its potential effects in a living system. This is where in vivo studies become indispensable. Preclinical animal models are used to assess the compound's efficacy in a disease model, as well as its safety and pharmacokinetic/pharmacodynamic (PK/PD) profile.[12][13]

The Pillars of Scientific Integrity: Ensuring Trustworthy Data

Expertise & Experience in Protocol Design: The translatability of preclinical data to clinical outcomes is a significant challenge.[6] Therefore, the design of both in vitro and in vivo experiments must be meticulously planned to maximize their predictive value. For instance, the choice of cell line in an in vitro cancer study or the specific animal strain in an in vivo neurological study can profoundly impact the results.[12]

Trustworthiness Through Self-Validating Systems: To ensure the reliability of experimental data, protocols must incorporate self-validating measures. This includes the use of:

  • Positive Controls: A known active compound to confirm the assay is working correctly.

  • Negative Controls: An inactive compound or vehicle to establish a baseline response.

  • Dose-Response Curves: To determine the potency of the compound (e.g., IC50 or EC50).

  • Statistical Power: Ensuring a sufficient number of replicates or animals to detect a meaningful effect.

Key Experimental Protocols: A Step-by-Step Look

In Vitro Efficacy: Cell Viability (MTT) Assay

This common colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and control compounds. Include a vehicle-only control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vivo Efficacy: Tumor Xenograft Model

This model is widely used in cancer research to evaluate the anti-tumor efficacy of a drug candidate.[14]

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of immunocompromised mice.[14]

  • Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers.

  • Randomization and Treatment: Once tumors reach a specific size, randomize the mice into treatment and control groups. Administer the test compound, a positive control drug, or a vehicle according to a predetermined dosing schedule.

  • Efficacy Assessment: Continue to measure tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (or when tumors reach a maximum allowable size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

The Crucial Interplay: Pharmacokinetics and Pharmacodynamics

Understanding the relationship between a drug's concentration in the body and its therapeutic effect is central to successful drug development.[11][15] This is the domain of pharmacokinetics (PK) and pharmacodynamics (PD).

  • Pharmacokinetics (PK): What the body does to the drug. This includes absorption, distribution, metabolism, and excretion (ADME).[16][17]

  • Pharmacodynamics (PD): What the drug does to the body. This refers to the biochemical and physiological effects of the drug and its mechanism of action.[11][17]

PKPD_Relationship cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) Dose Dose Administered Concentration Drug Concentration in Plasma & Tissues Dose->Concentration ADME Processes Effect Pharmacological Effect Concentration->Effect Drug-Target Interaction Effect->Concentration Feedback

Caption: The relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).

PK/PD modeling integrates data from both in vitro and in vivo studies to predict dosing strategies and therapeutic outcomes.[16][18]

Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)

A key goal in drug development is to establish a predictive relationship between in vitro and in vivo data, known as an in vitro-in vivo correlation (IVIVC).[19][20] A successful IVIVC can streamline development by allowing in vitro dissolution data to serve as a surrogate for in vivo bioequivalence studies.[19] However, establishing a robust IVIVC can be challenging due to the inherent complexities of biological systems that are not captured in simplified in vitro models.[7][21]

Conclusion: An Integrated Approach for Translational Success

Neither in vitro nor in vivo studies alone are sufficient to fully characterize the efficacy and safety of a new drug candidate.[6] Instead, they represent two essential and complementary components of the drug development continuum. In vitro assays provide the initial, high-throughput screening and mechanistic understanding necessary to identify and optimize lead compounds. In vivo studies then provide the critical physiological context to evaluate efficacy, safety, and the complex interplay of pharmacokinetics and pharmacodynamics.

By strategically integrating insights from both methodologies, researchers can make more informed decisions, de-risk their development programs, and ultimately increase the probability of translating a promising molecule into a life-changing therapy. The thoughtful design and rigorous execution of both in vitro and in vivo efficacy studies are the cornerstones of building a robust data package that can withstand the scrutiny of regulatory agencies and pave the way for clinical success.

References

  • UHN Research. (2019, November 28). In vitro vs. In vivo: Is One Better? Retrieved from [Link]

  • MedicineNet. (n.d.). In Vivo vs. In Vitro: Advantages & Disadvantages. Retrieved from [Link]

  • Schwarz, M., & Gebel, T. (2016). In vitro test systems and their limitations. ALTEX, 33(3), 231–241. Retrieved from [Link]

  • BioAgilytix. (n.d.). The Difference Between Pharmacokinetics and Pharmacodynamics. Retrieved from [Link]

  • Arp, D. (2023, June 29). In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Sygnature Discovery. Retrieved from [Link]

  • Ghallab, A. (2013). In vitro test systems and their limitations. ResearchGate. Retrieved from [Link]

  • Lalonde, R. L., et al. (2001). Pharmacokinetics/pharmacodynamics in drug development: an industrial perspective. Clinical and experimental pharmacology & physiology, 28(10), 865-869. Retrieved from [Link]

  • Proventa International. (2023, November 28). The Crucial Role of Pharmacodynamic and Pharmacokinetic Studies in Drug Development. Retrieved from [Link]

  • News-Medical.Net. (2021, February 23). In Vitro vs In Vivo Preclinical Studies. Retrieved from [Link]

  • Study.com. (n.d.). In Vivo vs. In Situ Experiments | Definition & Examples. Retrieved from [Link]

  • ALS TDI. (2022, November 30). Blog: What are Pharmacokinetic and Pharmacodynamic Studies? Retrieved from [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Testing in Cosmetics: Pros and Cons. Retrieved from [Link]

  • Norris, T. (2023, October 9). In Vivo vs. In Vitro: What Are the Differences? Verywell Health. Retrieved from [Link]

  • ReadyCell. (2023, September 9). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. Retrieved from [Link]

  • Premier Consulting. (2024, January 6). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Retrieved from [Link]

  • News-Medical.Net. (2021, February 19). Different Species of Animal Models in Preclinical Testing. Retrieved from [Link]

  • Forman, B. (2024, November 1). In Vitro Models To Advance Preclinical Drug Development. Technology Networks. Retrieved from [Link]

  • Lindsley, C. W., et al. (2016). In Vitro to in Vivo Translation of Allosteric Modulator Concentration-Effect Relationships: Implications for Drug Discovery. ACS chemical neuroscience, 7(8), 1048–1061. Retrieved from [Link]

  • Moreau, M. (2022, February 12). In vitro to in vivo extrapolation overview (IVIVE). YouTube. Retrieved from [Link]

  • Antineo. (n.d.). In Vitro Preclinical Services. Retrieved from [Link]

  • CLP Hub. (n.d.). In vitro and in vivo studies – understanding the terminology. Retrieved from [Link]

  • Ghosh, D., et al. (2022). Role of animal models in biomedical research: a review. Journal of Animal Research, 12(3), 337-343. Retrieved from [Link]

  • ResearchGate. (n.d.). Translation from in vitro studies to in vivo studies will require... [Image]. Retrieved from [Link]

  • MDPI. (2023). Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. Pharmaceutics, 15(7), 1888. Retrieved from [Link]

  • Cusabio. (n.d.). In Vivo vs. In Vitro: Choosing the Right Experimental Model for Your Research. Retrieved from [Link]

  • Technology Networks. (2023, December 18). In Vivo vs In Vitro: Definition, Pros and Cons. Retrieved from [Link]

  • Research Methods. (n.d.). In Vitro vs In Vivo: Complete Comparison + Selection Guide. Retrieved from [Link]

  • Al-Salama, Z., et al. (2024). A review of animal models utilized in preclinical studies of approved gene therapy products: trends and insights. Gene therapy, 1-10. Retrieved from [Link]

  • Jantratid, E., & Dressman, J. (2012). In vitro–In Vivo Correlations: Tricks and Traps. The AAPS journal, 14(3), 481–486. Retrieved from [Link]

  • Fagerholm, U. (2022). In vitro to in vivo pharmacokinetic translation guidance. bioRxiv. Retrieved from [Link]

  • MDPI. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Cancers, 16(6), 1148. Retrieved from [Link]

  • Biotechfarm. (n.d.). In Vivo Research: What You Need to Know? Retrieved from [Link]

  • BioAgilytix. (n.d.). Preclinical Research in Drug Development. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro Preclinical Studies. Retrieved from [Link]

  • Biat Group. (2023, April 21). In Vivo vs In Vitro: Advantages of Zebrafish Models. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) In vitro-In Vivo Correlations: Tricks and Traps. Retrieved from [Link]

  • Scribd. (n.d.). Correlation & Conflicts Between in Vivo and in Vitro. Retrieved from [Link]

Sources

A Comparative Analysis of the Diuretic Properties of Salicylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the diuretic properties of salicylic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of facts to offer a synthesized understanding of the mechanisms, experimental validation, and comparative efficacy of these compounds. We will explore the causal relationships behind their renal effects and provide detailed, field-proven protocols for their evaluation.

Introduction: Salicylates and the Kidney

Salicylic acid, a monohydroxybenzoic acid derived from willow bark, and its derivatives are cornerstones of anti-inflammatory and analgesic therapy[1]. While their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, this action has profound and often paradoxical effects on renal function[2][3]. The kidney's hemodynamic and tubular functions are intricately regulated by prostaglandins, which are products of the COX pathway[4][5]. Consequently, inhibiting their synthesis with salicylates can lead to significant alterations in urine output and electrolyte balance.

Contrary to the effects of most Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), which typically cause salt and water retention, some studies indicate that salicylic acid can induce diuresis and natriuresis (sodium excretion) under specific conditions[6][7]. However, in other contexts, particularly in patients with compromised renal function or congestive heart failure, aspirin (acetylsalicylic acid) has been shown to cause significant antidiuresis and antinatriuresis[8][9]. This guide aims to dissect these contrasting effects, providing a clear framework for understanding and evaluating the diuretic potential of this important class of molecules.

Mechanism of Action: A Dual-Edged Sword

The influence of salicylic acid derivatives on renal function is primarily mediated by their inhibition of COX enzymes, which blocks the synthesis of prostaglandins (PGs), particularly PGE2.

  • Vasodilatory Prostaglandins and Renal Blood Flow: In the kidney, prostaglandins act as local vasodilators, helping to maintain renal blood flow (RBF) and glomerular filtration rate (GFR), especially in states of renal hypoperfusion[4][5]. By inhibiting prostaglandin synthesis, salicylates can lead to renal vasoconstriction, which reduces RBF and GFR, ultimately decreasing urine formation. This effect is more pronounced in patients with underlying conditions like congestive heart failure or cirrhosis[4][8].

  • Tubular Transport: Prostaglandins also directly inhibit sodium reabsorption in the thick ascending loop of Henle and the collecting duct. Therefore, NSAID-mediated inhibition of prostaglandin synthesis can lead to increased sodium and water reabsorption, antagonizing the effect of diuretics[5].

However, some evidence suggests a different, diuretic-like action. Studies using isolated perfused rat kidneys have shown that salicylic acid at concentrations above 100 µg/mL can cause an immediate increase in urinary flow and the fractional excretion of sodium, potassium, and chloride, without affecting GFR or RBF[6]. This suggests a direct inhibitory effect on tubular reabsorption that is independent of the prostaglandin-mediated hemodynamic changes. This bimodal action—antidiuretic in systemically compromised states and potentially diuretic via direct tubular effects—is a central theme in salicylate renal pharmacology[10].

Salicylate_Mechanism cluster_Systemic Systemic/Hemodynamic Effects (Antidiuretic) cluster_Tubular Direct Tubular Effects (Diuretic) Salicylates_A Salicylic Acid Derivatives COX_Inhibition_A COX Inhibition Salicylates_A->COX_Inhibition_A PG_Synth_A Decreased Renal Prostaglandin Synthesis (e.g., PGE2) COX_Inhibition_A->PG_Synth_A Vaso_A Renal Vasoconstriction PG_Synth_A->Vaso_A GFR_A Decreased RBF & GFR Vaso_A->GFR_A Urine_A Decreased Urine Output (Antidiuresis) GFR_A->Urine_A Salicylates_B High-Dose Salicylates Tubule Renal Tubule Cells Salicylates_B->Tubule Direct Action Reabsorption Inhibition of Na+, K+, Cl- Reabsorption Tubule->Reabsorption Inhibits Urine_B Increased Urine & Electrolyte Excretion (Diuresis) Reabsorption->Urine_B

Caption: Proposed dual mechanisms of salicylate action on renal function.

Comparative Analysis of Salicylate Derivatives

While acetylsalicylic acid (aspirin) is the most studied derivative, others like magnesium salicylate also exhibit renal effects. The diuretic or antidiuretic properties are highly dose- and context-dependent.

CompoundTypical Dosage ContextPrimary Renal Effect ObservedKey Findings & Citations
Acetylsalicylic Acid (Aspirin) High-dose, IV (in ICU patients)Antidiuretic & Antinatriuretic Caused significant decreases in urine output (-56%), sodium excretion (-82%), and GFR (-41%), linked to profound PGE2 suppression.[8]
Therapeutic oral doses (healthy subjects)Antidiuretic & Antinatriuretic A significant decrease in 24-hour sodium excretion and urine volume was observed, particularly at night.[11][12]
High-dose (in renal insufficiency)Antidiuretic & Antinatriuretic A rapid fall in urine flow (to 35%) and sodium excretion (to 21%) was seen. Attenuated the effect of furosemide.[9]
Salicylic Acid (SA) In vitro (perfused kidney model)Diuretic & Natriuretic At concentrations >100 µg/ml, caused an immediate increase in urinary flow and fractional excretion of Na+, K+, and Cl-.[6]
Magnesium Salicylate Therapeutic oral dosesPotential for Fluid Retention As an NSAID, it works by blocking prostaglandins and may interact with diuretics, potentially reducing their efficacy.[13]

Interpretation: The available data strongly suggests that in a systemic in vivo setting, particularly with therapeutic doses of aspirin, the predominant effect is antidiuretic due to the inhibition of vasodilatory renal prostaglandins. The diuretic effect of salicylic acid itself has been demonstrated primarily in isolated kidney models, suggesting that this direct tubular action may be masked by the overriding hemodynamic effects in vivo.

Experimental Protocol for Evaluation of Diuretic Activity

To rigorously assess and compare the diuretic properties of novel salicylic acid derivatives, a standardized preclinical animal model is essential. The following protocol is a robust, self-validating system based on established methodologies.[14]

Objective: To determine the effect of a test salicylic acid derivative on urine volume and electrolyte excretion in a rat model.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-220g)

  • Metabolic cages for individual housing and urine collection

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in normal saline)

  • Test Compound (Salicylic Acid Derivative)

  • Reference Standard (e.g., Furosemide, 10 mg/kg)

  • Normal Saline (0.9%) for hydration

  • Flame Photometer for Na+ and K+ analysis

  • Chloride Analyzer

Experimental Workflow:

Caption: Standard experimental workflow for screening diuretic activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-220g) to laboratory conditions for at least one week, with free access to food and water. Acclimatize them to the metabolic cages for several days before the experiment to reduce stress-related variability.

  • Grouping and Fasting: Divide animals into experimental groups (n=6 per group): Vehicle Control, Reference Standard (e.g., Furosemide 10 mg/kg), and Test Compound groups (at least two dose levels). Fast the animals for 18 hours prior to the experiment, with free access to water to ensure uniform hydration.

  • Hydration and Dosing: Administer a hydrating load of normal saline (0.9% NaCl) orally to all animals (e.g., 25 mL/kg body weight). Thirty minutes to one hour later, administer the vehicle, reference standard, or test compound orally (p.o.).

  • Urine Collection: Immediately after dosing, place each rat in an individual metabolic cage designed to separate urine and feces. Collect urine cumulatively at predetermined intervals, typically over 5 or 24 hours.[14]

  • Parameter Measurement:

    • Urine Volume: Record the total volume of urine collected for each animal at each time point.

    • Electrolyte Concentration: Analyze the urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.

  • Data Analysis and Interpretation:

    • Calculate the total excretion of each electrolyte (Concentration × Urine Volume).

    • Calculate the Diuretic Index (Urine volume of test group / Urine volume of control group).

    • Calculate the Saluretic Index for each electrolyte (Electrolyte excretion of test group / Electrolyte excretion of control group).

    • Calculate the Na+/K+ ratio to assess potassium-sparing effects.

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare test groups against the vehicle control.

Causality and Self-Validation:

  • Why use Furosemide as a control? Furosemide is a potent loop diuretic with a well-characterized mechanism. Its inclusion validates the experimental model's sensitivity to detect a diuretic effect.

  • Why measure electrolytes? Diuresis (water loss) without natriuresis (salt loss) is not therapeutically useful. Measuring Na+, K+, and Cl- is crucial to characterize the nature of the diuretic effect. The Na+/K+ ratio is a key indicator of potential potassium-sparing or wasting properties.

  • Why oral hydration? A uniform hydration state ensures that observed differences in urine output are due to the compound's effect and not baseline variations in fluid balance.

Conclusion and Future Directions

The relationship between salicylic acid derivatives and renal function is complex and highly dependent on the physiological context and the specific compound. While in vivo studies of acetylsalicylic acid consistently demonstrate an antidiuretic effect by inhibiting renal prostaglandin synthesis, in vitro data for salicylic acid suggests a potential for direct tubular inhibition leading to diuresis. This dichotomy underscores the challenge in translating isolated organ data to whole-organism pharmacology.

For drug development professionals, this analysis highlights a critical consideration: modifying the salicylate structure could potentially unmask or enhance the direct tubular diuretic effects while minimizing the adverse hemodynamic consequences. Future research should focus on:

  • Synthesizing novel derivatives that selectively target renal tubular transport mechanisms.

  • Utilizing advanced preclinical models, such as micropuncture techniques, to precisely locate the site of action within the nephron.

  • Investigating the structure-activity relationship to understand how modifications to the salicylic acid backbone alter its interaction with renal transporters versus COX enzymes.

By systematically applying the robust evaluation protocols outlined here, researchers can effectively screen and characterize new chemical entities, potentially leading to the development of novel diuretics from this classic pharmacological scaffold.

References

  • Berg, K. J. (1977). Acute effects of acetylsalicylic acid on renal function in normal man. European Journal of Clinical Pharmacology, 11(2), 117–123. [Link]

  • Burry, H. C., Dieppe, P. A., Bresnihan, F. B., & Brown, C. (1976). Salicylates and renal function in rheumatoid arthritis. British Medical Journal, 1(6010), 613–615. [Link]

  • Davis, A., & Day, R. O. (1986). Interactions between non-steroidal anti-inflammatory drugs and antihypertensives and diuretics. The Australian and New Zealand Journal of Medicine, 16(4), 537–546. [Link]

  • Dr.Oracle. (2025). What is the effect of aspirin (acetylsalicylic acid) on kidney function, particularly in patients with pre-existing impaired renal function?. Dr.Oracle. [Link]

  • Drugs.com. (2025). Magnesium Salicylate (Doan's and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]

  • Gâlcă, A. C., et al. (2023). Diuretic Therapy: Mechanisms, Clinical Applications, and Management. MDPI. [Link]

  • Hörl, W. H. (2010). Nonsteroidal Anti-Inflammatory Drugs and the Kidney. MDPI. [Link]

  • Jilani, J. A., et al. (2024). Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in silico toxicity prediction with molecular modeling simulations. Scientific Reports. [Link]

  • Kshirsagar, S. (n.d.). Evaluation of diuretics.pptx. SlideShare. [Link]

  • National Center for Biotechnology Information. (n.d.). Salicylic Acid. PubChem. [Link]

  • Rainsford, K. D. (1988). Salicylic acid causes a diuresis and natriuresis in normal and common bile-duct-ligated cirrhotic miniature swine. Journal of Pharmacy and Pharmacology. [Link]

  • Sostmann, H. J., & Schunack, W. (1991). Renal handling and effects of salicylic acid in the isolated perfused rat kidney. Pharmacology & Toxicology, 68(5), 322–328. [Link]

  • Systematic Reviews in Pharmacy. (2020). E-ISSN 0976-2779. [Link]

  • Turgutalp, K., et al. (2019). Salicylic acid derivatives: synthesis, features and usage as therapeutic tools. Expert Opinion on Drug Discovery. [Link]

  • van der Vlugt, M. J., et al. (2024). NSAID-Induced acute kidney injury risk in patients on renin-angiotensin system inhibitors and diuretics: nationwide cohort study. Clinical Kidney Journal. [Link]

  • Vane, J. R. (1971). Inhibition of Prostaglandin Synthesis as a Mechanism of Action for Aspirin-like Drugs. Nature New Biology. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(3-Chlorophenyl)-2-hydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(3-Chlorophenyl)-2-hydroxybutanoic acid. This document is intended for researchers, scientists, and drug development professionals. Given the nature of this compound as a chlorinated organic acid, it is imperative to handle its disposal with stringent adherence to safety protocols and regulatory requirements to protect both laboratory personnel and the environment.

Hazard Profile and Disposal Considerations

Disposal of chlorinated organic compounds is strictly regulated. These substances are often non-biodegradable and can be toxic to aquatic life.[1] Improper disposal, such as drain disposal, is prohibited.[2] The standard and most environmentally sound method for the final disposal of chlorinated organic residues is high-temperature incineration.[1][3] This process decomposes the compound into gaseous byproducts like carbon dioxide and hydrogen halides, which can then be scrubbed to prevent atmospheric pollution.[1]

Table 1: Anticipated Hazard Profile

Hazard ClassificationGHS Code (Anticipated)DescriptionSource (by analogy)
Skin Corrosion/IrritationH315/H314May cause skin irritation or severe burns.[4][5]
Serious Eye Damage/IrritationH319/H318May cause serious eye irritation or damage.[4][5]
Acute Toxicity (Oral)H302May be harmful if swallowed.[5]
Specific Target Organ ToxicityH335May cause respiratory irritation.[5]
Hazardous to the Aquatic EnvironmentNot specifiedPotentially toxic to aquatic life.[1]

Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.[6]

Table 2: Required Personal Protective Equipment

EquipmentSpecificationRationale
Eye Protection Chemical splash goggles or a face shield.To protect eyes from splashes of the chemical, which is expected to be corrosive or irritating.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, irritation, and potential burns.[4]
Body Protection A lab coat, chemically resistant apron, and closed-toe shoes.To protect the body from accidental spills and contamination.
Respiratory Protection A properly fitted respirator may be necessary if handling large quantities or if there is a risk of aerosolization.To prevent inhalation of any vapors or dusts that may cause respiratory irritation.

On-Site Waste Management and Storage

Proper segregation and storage of chemical waste are critical to maintaining a safe laboratory environment and ensuring regulatory compliance.

Waste Collection
  • Designated Waste Container: Collect waste this compound in a dedicated, properly labeled hazardous waste container.[7] The container must be compatible with acidic and chlorinated waste; high-density polyethylene (HDPE) is a suitable choice.[8]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., corrosive, irritant).[9][10]

  • Segregation: This waste stream must be kept separate from other waste types, particularly bases, oxidizers, and non-halogenated organic solvents.[2][7] Mixing incompatible waste streams can lead to dangerous chemical reactions.[2]

Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[2][9]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[9][11]

  • Waste containers in the SAA must be kept closed except when adding waste.[2]

  • Once a waste container is full, it must be moved to the Central Accumulation Area (CAA) within three days.[2]

Disposal Procedures

The disposal of this compound must be handled by a licensed hazardous waste disposal company. Laboratory personnel are responsible for the proper collection, labeling, and storage of the waste before its removal.

Step-by-Step Disposal Protocol
  • Waste Identification and Segregation:

    • Identify all waste containing this compound.

    • Segregate this waste into a dedicated, compatible container as described in Section 3. Do not mix with non-halogenated solvents to facilitate solvent recovery of the latter.[7]

  • Container Management:

    • Ensure the waste container is in good condition, with no leaks or exterior contamination.

    • Do not fill the container beyond 90% of its capacity to allow for expansion.[8][11]

    • Keep the container securely capped at all times, except when adding waste.[2]

  • Documentation and Labeling:

    • Maintain an accurate log of the waste generated.

    • Ensure the hazardous waste label is complete and accurate.

  • Transfer to Central Accumulation Area (CAA):

    • When the container is full or has been in the SAA for up to one year (for partially filled containers), arrange for its transfer to your institution's CAA.[2]

  • Professional Disposal:

    • Your institution's Environmental Health and Safety (EHS) department will coordinate with a licensed hazardous waste vendor for the transportation and ultimate disposal of the waste, likely through high-temperature incineration.[9]

Disposal Workflow Diagram

G cluster_lab In the Laboratory cluster_facility Facility Level A Waste Generation B Segregate into a compatible, labeled waste container A->B C Store in Satellite Accumulation Area (SAA) B->C D Container Full or 1-Year Mark Reached C->D E Transfer to Central Accumulation Area (CAA) D->E F Arrange for Professional Disposal E->F G Licensed Hazardous Waste Vendor F->G H High-Temperature Incineration G->H

Caption: Workflow for the proper disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

Small Spills

For small spills (a few grams or milliliters) that you are trained and equipped to handle:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Wear the appropriate PPE as outlined in Table 2.

  • Containment: Cover the spill with an inert absorbent material, such as sand, vermiculite, or a chemical sorbent.

  • Neutralization (for acidic properties): Cautiously neutralize the spill by slowly adding a weak base, such as sodium bicarbonate or soda ash, until the effervescence ceases.[12]

  • Collection: Carefully scoop the neutralized mixture into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse.

  • Waste Disposal: Label the container with the spill cleanup materials and dispose of it as hazardous waste.

Large Spills

For large spills or any spill that you are not comfortable handling:

  • Evacuate: Immediately evacuate the area.

  • Isolate: If safe to do so, close the doors to the affected area to contain any vapors.

  • Alert: Activate the nearest fire alarm and notify your institution's EHS department and emergency services. Provide them with the chemical name and any other relevant information.

  • Do Not Re-enter: Await the arrival of trained emergency responders.

Spill Response Decision Diagram

G cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response Spill Spill Occurs Assess Assess Spill Size and Your Capability Spill->Assess Small Small Spill & Comfortable Handling? Assess->Small Large Large Spill or Uncertain Assess->Large Small->Large No Alert_Small Alert Nearby Personnel Small->Alert_Small Yes Evacuate Evacuate Area Large->Evacuate Don_PPE Don Appropriate PPE Alert_Small->Don_PPE Contain Contain with Inert Absorbent Don_PPE->Contain Neutralize Neutralize with Weak Base Contain->Neutralize Collect Collect and Place in Hazardous Waste Container Neutralize->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Isolate Isolate Area (If Safe) Evacuate->Isolate Alert_Large Alert EHS and Emergency Services Isolate->Alert_Large Await Await Emergency Responders Alert_Large->Await

Sources

Navigating the Safe Handling of 2-(3-Chlorophenyl)-2-hydroxybutanoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

Given its chemical structure—an aromatic carboxylic acid containing a halogen—2-(3-Chlorophenyl)-2-hydroxybutanoic acid should be handled as a potentially hazardous substance. Based on data from analogous compounds such as 1-(3-Chlorophenyl)-2-hydroxypropan-1-one and other organic acids, the primary hazards are anticipated to be:

  • Skin Irritation and Corrosion: Similar organic acids can cause severe skin burns and damage upon contact.

  • Serious Eye Damage: Direct contact with the eyes is likely to cause serious and potentially irreversible damage.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][2]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[2]

It is crucial to operate under the assumption that this compound possesses these hazards until specific toxicological data becomes available.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation.

Core PPE Requirements
PPE ComponentSpecificationsRationale
Hand Protection Nitrile or neoprene gloves.[3]Provides a barrier against skin contact. Double-gloving is recommended when handling concentrated forms of the acid. Butyl rubber gloves may offer enhanced protection against corrosive acids.[3]
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[4]Protects the eyes from splashes and aerosols.
A face shield worn over safety goggles.[4][5]Offers an additional layer of protection for the entire face from splashes of corrosive materials.
Body Protection A flame-resistant lab coat.Protects the skin and personal clothing from contamination.[4]
Footwear Closed-toe shoes.Protects the feet from spills.
Respiratory Protection

The need for respiratory protection is dictated by the specific procedure and the physical form of the compound.

  • For solid/powder form: Handling should be conducted in a certified chemical fume hood to control airborne dust. If a fume hood is not available, or if there is a risk of generating significant dust, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) should be used.[5]

  • For solutions: Work should be performed in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of vapors or aerosols.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings in accordance with OSHA's Hazard Communication Standard.[6][7]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[8][9] The storage cabinet should be designated for corrosive materials.

Experimental Workflow: A Step-by-Step Guide
  • Preparation:

    • Don all required PPE as outlined in Section 2.

    • Ensure a safety shower and eyewash station are readily accessible and unobstructed.

    • Prepare all necessary equipment and reagents within a chemical fume hood.

  • Handling:

    • When weighing the solid compound, use a spatula and handle it gently to minimize dust generation.

    • When preparing solutions, slowly add the acid to the solvent to control any exothermic reactions.

    • Keep containers closed when not in use to prevent the release of dust or vapors.[8][10]

  • Post-Experiment:

    • Decontaminate all work surfaces with an appropriate cleaning agent.

    • Properly dispose of all waste as detailed in Section 4.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Emergency Procedures: Preparedness is Key
Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing.[11] Seek immediate medical attention.
Eye Contact Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[12][13] Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. For small spills, use an absorbent material suitable for acids. For large spills, follow your institution's emergency response protocol. Do not attempt to clean up a large spill without proper training and equipment.[14]

Disposal Plan: Environmental Responsibility

As a halogenated organic compound, this compound and its contaminated waste must be disposed of as hazardous waste in accordance with EPA and local regulations.[15][16][17]

  • Waste Segregation:

    • Collect all waste containing this compound in a designated, properly labeled hazardous waste container.[14][18]

    • Do not mix with non-halogenated organic waste or other incompatible waste streams.[18][19]

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list all chemical constituents.[20]

  • Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Halogenated organic wastes are typically incinerated at high temperatures in regulated hazardous waste incinerators.[18][21]

Visualizing the Workflow

To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling this compound.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment prep_ppe Don PPE prep_safety Check Safety Equipment prep_ppe->prep_safety prep_hood Prepare Fume Hood prep_safety->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_reaction Perform Reaction handle_solution->handle_reaction post_decon Decontaminate Surfaces handle_reaction->post_decon post_waste Dispose of Waste post_decon->post_waste post_ppe Doff PPE & Wash Hands post_waste->post_ppe

Caption: Experimental workflow for handling this compound.

emergency_response cluster_skin_eye Skin/Eye Contact cluster_inhalation Inhalation cluster_spill Spill exposure Exposure Event skin_eye_flush Flush with Water (15+ min) exposure->skin_eye_flush inhalation_air Move to Fresh Air exposure->inhalation_air spill_evacuate Evacuate Area exposure->spill_evacuate skin_eye_medical Seek Medical Attention skin_eye_flush->skin_eye_medical inhalation_medical Seek Medical Attention inhalation_air->inhalation_medical spill_notify Notify Supervisor/EHS spill_evacuate->spill_notify spill_cleanup Follow Spill Protocol spill_notify->spill_cleanup

Caption: Logical flow for emergency response procedures.

References

  • How to Safely Handle Dangerous Substances in the Workplace - OSHA.com. (2022-03-29). Retrieved from [Link]

  • What are the OSHA Requirements for Hazardous Chemical Storage?. (2024-06-18). Retrieved from [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines - CDC. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (2025-12-16). Retrieved from [Link]

  • Hazardous Waste Segregation. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. (2025-08-13). Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. Retrieved from [Link]

  • What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. (2025-01-06). Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. Retrieved from [Link]

  • Hazardous Waste | US EPA. Retrieved from [Link]

  • Halogenated Solvents in Laboratories - Campus Operations. Retrieved from [Link]

  • Waste, Chemical, and Cleanup Enforcement | US EPA. (2025-04-15). Retrieved from [Link]

  • United States Environmental Protection Agency - Wikipedia. Retrieved from [Link]

  • Personal Protective Equipment (PPE) - CHEMM. Retrieved from [Link]

  • What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2025-01-07). Retrieved from [Link]

  • Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022-12-07). Retrieved from [Link]

  • OSHA Glove Selection Chart - Environmental Health and Safety. Retrieved from [Link]

  • Material Safety Data Sheet - Greenbook.net. (2009-11-20). Retrieved from [Link]

  • Guidelines for the Safe Handling of Picric Acid. (2019-03-18). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chlorophenyl)-2-hydroxybutanoic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Chlorophenyl)-2-hydroxybutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.